1H-Indole, 7-(1-piperazinyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-piperazin-1-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDAUEWDPSMDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233865 | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-10-3 | |
| Record name | 7-(1-Piperazinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 7-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1H-Indole, 7-(1-piperazinyl)-
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic therapeutic agents.[1][2] Its functionalization, particularly at the C-7 position, remains a challenging yet critical endeavor for modulating biological activity. This guide provides an in-depth technical overview of the synthesis and characterization of a specific C-7 functionalized derivative, 1H-Indole, 7-(1-piperazinyl)- . We will explore a robust synthetic strategy grounded in modern cross-coupling methodology, detailing the causal framework behind procedural choices. Furthermore, this document outlines the comprehensive analytical workflow required for unambiguous structural elucidation and purity confirmation, leveraging techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to expand their understanding and practical capabilities in the synthesis of novel indole-based compounds.
Introduction: The Strategic Value of the 7-Piperazinyl-Indole Scaffold
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] However, direct functionalization of the indole's benzenoid ring, especially at the C-7 position, has historically been less straightforward than modifications on the pyrrole moiety.[1] The development of advanced synthetic methods has opened the door to creating novel C-7 substituted indoles, offering new vectors for structure-activity relationship (SAR) exploration.[3]
The piperazine ring is another critical pharmacophore, frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and provide a key interaction point with target proteins, often by forming salt bridges or hydrogen bonds.[4][5] The strategic fusion of these two motifs in 1H-Indole, 7-(1-piperazinyl)- creates a molecule with significant potential. The piperazinyl group at the C-7 position can influence the electronic properties of the indole ring system and provides a versatile handle for further chemical modification. This unique architecture is prevalent in compounds explored for antibacterial, anticancer, and other therapeutic applications, making a reliable synthetic and characterization protocol highly valuable.[6][7]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for the target compound is presented below.
| Property | Value | Source |
| CAS Number | 84807-10-3 | [8] |
| Molecular Formula | C₁₂H₁₅N₃ | [8][9] |
| Molecular Weight | 201.27 g/mol | [8] |
| Exact Mass | 201.1266 g/mol | [8][9] |
| Topological Polar Surface Area | 31.1 Ų | [8] |
| XLogP3 (Predicted) | 1.5 - 1.97 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Synthesis Methodology
The synthesis of 7-substituted indoles can be approached from several angles, including building the indole core from a pre-functionalized benzene ring or by direct C-H functionalization.[1][3] However, for installing an amine substituent, one of the most reliable and versatile methods is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a direct and high-yielding route from an aryl halide to an arylamine under relatively mild conditions.
Retrosynthetic Analysis
Our retrosynthetic strategy disconnects the target molecule at the C-N bond between the indole C-7 position and the piperazine nitrogen. This leads back to two commercially available or readily accessible starting materials: a 7-haloindole (preferably 7-bromoindole or 7-iodoindole) and piperazine.
Caption: Retrosynthetic analysis of 1H-Indole, 7-(1-piperazinyl)-.
Synthetic Strategy and Rationale
The chosen forward synthesis involves the Buchwald-Hartwig amination of 7-bromoindole with piperazine.
-
Choice of Halide: 7-Bromoindole is selected as the starting material. While 7-iodoindole would be more reactive, 7-bromoindole is often more cost-effective and sufficiently reactive for modern palladium catalysis. 7-chloroindole would require more specialized and active catalyst systems.
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source, combined with a sterically hindered phosphine ligand (e.g., Xantphos, BINAP), is crucial. The ligand facilitates the reductive elimination step, which is the final C-N bond-forming step, and stabilizes the active Pd(0) species.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperazine, making it a more active nucleophile, and to facilitate the catalytic cycle.
-
Solvent: An anhydrous, aprotic polar solvent like toluene or dioxane is used to ensure the stability of the organometallic intermediates and to prevent quenching of the base.
-
Piperazine Stoichiometry: Piperazine has two secondary amine groups. To avoid double-arylation (forming 1,4-di(indol-7-yl)piperazine), two strategies can be employed:
-
Use a large excess of piperazine to favor mono-arylation statistically.
-
Use mono-Boc-protected piperazine, followed by a deprotection step. The latter provides better control and is the method detailed below.
-
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Coupling
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen phosphine ligand (e.g., Xantphos, 0.05 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 90-110 °C and monitor its progress by TLC or LC-MS until the 7-bromoindole is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a solution of HCl in dioxane (4M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Re-dissolve the residue in a minimal amount of DCM and neutralize by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product into DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 1H-Indole, 7-(1-piperazinyl)- . The product can be further purified by recrystallization or a final chromatographic step if necessary.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 1H-Indole, 7-(1-piperazinyl)-.
Characterization and Structural Elucidation
Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Data Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For 1H-Indole, 7-(1-piperazinyl)- , the expected spectrum (in a solvent like DMSO-d₆) would show:
-
Indole Protons: A characteristic signal for the N-H proton (a broad singlet, ~11.0 ppm). A doublet of doublets for the H-3 proton coupled to H-2 and N-H (~6.5 ppm). A triplet for the H-2 proton (~7.2 ppm). A complex multiplet pattern in the aromatic region (7.0-7.7 ppm) for the H-4, H-5, and H-6 protons.
-
Piperazine Protons: Two distinct signals, likely appearing as broad triplets, corresponding to the two sets of chemically non-equivalent methylene (-CH₂-) protons. The protons closer to the indole ring (N-CH₂) will be shifted further downfield (~3.1-3.3 ppm) compared to the other set (~2.9-3.1 ppm). A signal for the piperazine N-H will also be present.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton. Key expected signals include:
-
Indole Carbons: Eight distinct signals for the indole core, with chemical shifts consistent with known values for 7-substituted indoles.[10]
-
Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring, typically in the 45-55 ppm range.
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS is used to determine the molecular weight.
-
Molecular Ion Peak (M⁺): For 1H-Indole, 7-(1-piperazinyl)- , the ESI-MS in positive mode would show a prominent peak at m/z = 202.13 [M+H]⁺, corresponding to the protonated molecule.[9]
-
Fragmentation Pattern: The fragmentation pattern can provide structural confirmation. Common fragmentation for the indole nucleus involves the loss of HCN.[11][12] The piperazine ring can also undergo characteristic fragmentation.[13]
Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically used. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram, ideally showing >95% purity for research applications.
Characterization Data Summary
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.0 (s, 1H, indole-NH), 7.0-7.7 (m, 4H, indole-ArH), 6.5 (dd, 1H, indole-H3), 3.1-3.3 (m, 4H, piperazine-CH₂), 2.9-3.1 (m, 4H, piperazine-CH₂), ~2.8 (br s, 1H, piperazine-NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in aromatic region (~100-140 ppm) and aliphatic region (~45-55 ppm). |
| HRMS (ESI) | Calculated for C₁₂H₁₆N₃⁺ [M+H]⁺: 202.1339; Found: 202.13xx. |
| HPLC Purity | >95% (as determined by peak area at a specific wavelength, e.g., 254 nm). |
Potential Applications and Future Directions
The 1H-Indole, 7-(1-piperazinyl)- scaffold is a promising starting point for drug discovery programs. The fusion of the indole and piperazine moieties is a common feature in compounds targeting various diseases.
-
Anticancer Activity: Many 7-piperazinyl substituted quinolones, which share structural similarities, have demonstrated significant cytotoxicity against various cancer cell lines.[6][7] The 7-piperazinyl-indole core could be explored as a novel scaffold for inhibitors of kinases or other cancer-related targets.
-
Antibacterial Agents: The piperazine group is a key component of many quinolone antibiotics.[4] Hybrids of indole and piperazine have also been investigated for their antibacterial potential.[5] This compound could serve as a lead for developing new agents to combat drug-resistant bacteria.
-
CNS Disorders: The indole core is central to neurotransmitters like serotonin. Various indole and piperazine-containing molecules act on CNS receptors, such as serotonin (5-HT) receptors. Buspirone, for example, is an anxiolytic agent containing a piperazine moiety.[14][15][16]
Future research should focus on derivatizing the secondary amine of the piperazine ring to build a library of analogues for SAR studies. This would allow for fine-tuning of physicochemical properties like solubility and lipophilicity, and for optimizing interactions with biological targets.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of 1H-Indole, 7-(1-piperazinyl)- via a Buchwald-Hartwig amination strategy. We have outlined the critical parameters and rationale for the synthetic protocol and provided a comprehensive framework for the analytical characterization required to confirm the structure and purity of the final compound. The strategic importance of this molecular scaffold, combining the privileged indole nucleus with the versatile piperazine pharmacophore, makes it a valuable building block for medicinal chemistry and drug discovery endeavors.
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Abdel-aziz, A. A., et al. (2010). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. PubMed. [Link]
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Introduction: The Structural Significance of 7-(1-piperazinyl)-1H-indole
An In-depth Technical Guide to the Spectroscopic Characterization of 7-(1-piperazinyl)-1H-indole
7-(1-piperazinyl)-1H-indole is a heterocyclic compound featuring a bicyclic indole core fused to a piperazine ring at the 7-position. The indole motif is a ubiquitous pharmacophore in numerous natural products and synthetic pharmaceuticals, renowned for its diverse biological activities. The addition of a piperazine ring, a common functionality in medicinal chemistry, can significantly modulate a molecule's physicochemical properties, such as solubility, basicity, and receptor-binding affinity.
Accurate structural elucidation and characterization are paramount in the drug discovery and development process. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and orthogonal approach to confirming the molecular structure, purity, and electronic properties of novel chemical entities. This guide offers a detailed analysis of the expected spectroscopic data for 7-(1-piperazinyl)-1H-indole, providing researchers and drug development professionals with a foundational understanding of its key spectral features.
Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide will present a combination of predicted data and interpretations based on well-established principles and data from analogous indole and piperazine derivatives.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 7-(1-piperazinyl)-1H-indole are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and numbering of 7-(1-piperazinyl)-1H-indole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 7-(1-piperazinyl)-1H-indole in a solvent like DMSO-d₆ would exhibit distinct signals for the indole and piperazine protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~11.0 | br s | - | 1H |
| H2 | ~7.2 | t | J = 2.5 | 1H |
| H3 | ~6.4 | t | J = 2.5 | 1H |
| H4 | ~7.5 | d | J = 8.0 | 1H |
| H5 | ~6.9 | t | J = 8.0 | 1H |
| H6 | ~6.8 | d | J = 8.0 | 1H |
| H2'/H6' | ~3.1 | t | J = 5.0 | 4H |
| H3'/H5' | ~2.9 | t | J = 5.0 | 4H |
| N4'-H | ~2.5 | br s | - | 1H |
Interpretation of the ¹H NMR Spectrum
-
Indole Protons:
-
The N1-H proton is expected to be the most downfield signal, appearing as a broad singlet around 11.0 ppm, characteristic of indole N-H protons.
-
The protons on the pyrrole ring, H2 and H3 , will appear as triplets (or doublets of doublets with similar coupling constants) in the region of 6.4-7.2 ppm. Their coupling to each other and to the N1-H proton (if not fully decoupled by solvent exchange) will determine their multiplicity.
-
The aromatic protons on the benzene ring, H4 , H5 , and H6 , will form a coupled system. H4 is expected to be the most downfield of this system (~7.5 ppm) due to its proximity to the electron-rich pyrrole ring. H5 and H6 will likely appear as a triplet and a doublet, respectively, in the range of 6.8-7.0 ppm.
-
-
Piperazine Protons:
-
The piperazine ring protons are expected to be in a more shielded environment. The four protons on the carbons adjacent to the indole ring (H2' and H6' ) will likely appear as a triplet around 3.1 ppm.
-
The four protons on the carbons adjacent to the secondary amine (H3' and H5' ) are expected to be slightly more upfield, appearing as a triplet around 2.9 ppm.
-
The N4'-H of the piperazine will likely be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 7-(1-piperazinyl)-1H-indole is predicted to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the structure.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~123 |
| C3 | ~101 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~121 |
| C6 | ~115 |
| C7 | ~140 |
| C7a | ~135 |
| C2'/C6' | ~53 |
| C3'/C5' | ~46 |
Interpretation of the ¹³C NMR Spectrum
-
Indole Carbons:
-
The carbons of the indole ring are expected to resonate in the aromatic region (100-140 ppm).
-
C7 , being directly attached to the nitrogen of the piperazine, is predicted to be the most downfield of the benzene ring carbons, around 140 ppm.
-
C7a and C3a , the bridgehead carbons, are also expected to be in the downfield region.
-
C3 is typically the most upfield of the indole carbons, predicted around 101 ppm.
-
-
Piperazine Carbons:
-
The carbons of the piperazine ring will appear in the aliphatic region.
-
C2' and C6' , adjacent to the indole ring, are expected around 53 ppm.
-
C3' and C5' , adjacent to the secondary amine, are predicted to be slightly more upfield, around 46 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3300 | N-H stretch (indole) | Medium, Sharp |
| 3300-3200 | N-H stretch (piperazine) | Medium, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1600 | C=C stretch (aromatic) | Medium |
| ~1450 | C-H bend (aliphatic) | Medium |
| 1350-1250 | C-N stretch | Medium-Strong |
Interpretation of the IR Spectrum
-
A sharp peak in the region of 3400-3300 cm⁻¹ is characteristic of the indole N-H stretch .
-
A broader peak around 3300-3200 cm⁻¹ would correspond to the piperazine N-H stretch , with broadening due to hydrogen bonding.
-
Absorptions in the 3100-3000 cm⁻¹ range are indicative of aromatic C-H stretches .
-
Stronger absorptions between 2950-2850 cm⁻¹ are due to the aliphatic C-H stretches of the piperazine ring.
-
The aromatic C=C stretching vibrations will appear around 1600 cm⁻¹ .
-
A significant band in the 1350-1250 cm⁻¹ region would be attributed to C-N stretching vibrations from both the indole and piperazine moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₅N₃
-
Exact Mass: 201.1266 g/mol
-
Molecular Ion (M⁺•): m/z 201
Proposed Fragmentation Pathway
Under electron ionization (EI), 7-(1-piperazinyl)-1H-indole is expected to undergo fragmentation primarily at the piperazine ring.
An In-Depth Technical Guide to the Physicochemical Properties of 7-Piperazinyl-Indole Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The 7-piperazinyl-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants and potential anticancer agents. The physicochemical properties of these derivatives are paramount, governing their absorption, distribution, metabolism, and excretion (ADME), and ultimately influencing their therapeutic efficacy and safety profile. This guide provides a comprehensive exploration of the key physicochemical parameters for this class of compounds, detailing the causality behind experimental choices, providing validated protocols for their determination, and discussing the profound impact of these properties on drug development. We will utilize Vilazodone, an FDA-approved antidepressant, as a central case study to illustrate these principles in a real-world context.
The Strategic Importance of the 7-Piperazinyl-Indole Moiety
The indole nucleus is a versatile heterocyclic scaffold found in a vast array of natural products and pharmaceuticals.[1] When substituted at the 7-position with a piperazine ring, the resulting derivatives often exhibit favorable drug-like properties. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is frequently incorporated into drug candidates to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles.[2][3] The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to better interactions with biological targets and improved solubility.[2] This strategic combination of a biologically active indole core with a pharmacokinetically advantageous piperazine group has led to the development of numerous promising therapeutic agents.
Core Physicochemical Properties and Their Impact on Drugability
The journey of a drug molecule from administration to its site of action is dictated by a delicate balance of its physicochemical properties. For 7-piperazinyl-indole derivatives, a thorough understanding and optimization of these properties are critical for successful drug development.[4][5]
Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental prerequisite for the absorption of an orally administered drug. Poorly soluble compounds often suffer from low and erratic bioavailability, posing significant challenges for formulation development.[6] The piperazine moiety is often introduced into molecules to improve their solubility.[7]
Case Study: Vilazodone Vilazodone hydrochloride, an approved antidepressant with a 7-piperazinyl-indole core, has an aqueous solubility of 0.32 mg/mL.[8] While this is not considered highly soluble, it is sufficient for therapeutic efficacy, especially given that its absorption is significantly enhanced when taken with food.[9][10] The hydrochloride salt form of Vilazodone improves its solubility compared to the free base.
Table 1: Key Physicochemical Properties of Vilazodone
| Property | Value | Significance in Drug Development |
| Aqueous Solubility (as HCl salt) | 0.32 mg/mL[8] | Crucial for dissolution in the gastrointestinal tract and subsequent absorption. |
| pKa | 7.1[8] | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP (calculated) | ~4.5 - 5.5 | Indicates lipophilicity, which influences membrane permeability, protein binding, and metabolism. |
| Protein Binding | 96-99%[10][11] | High protein binding can affect the free drug concentration available for therapeutic action. |
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[1] For CNS-active drugs like many 7-piperazinyl-indole derivatives, sufficient lipophilicity is required to penetrate the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4][5]
The LogP of a 7-piperazinyl-indole derivative can be fine-tuned by modifying the substituents on both the indole and piperazine rings. Computational models are often used for initial LogP estimations, followed by experimental determination.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. The piperazine ring in 7-piperazinyl-indole derivatives typically has two pKa values, corresponding to the two nitrogen atoms. The pKa of Vilazodone is 7.1.[8] This means that at the physiological pH of blood (around 7.4), a significant portion of the piperazine moiety will be protonated. This ionization state is crucial as it generally enhances aqueous solubility but can reduce membrane permeability. Understanding the pKa is vital for predicting a drug's behavior in different physiological compartments, from the acidic environment of the stomach to the more neutral pH of the intestines and blood.
Experimental Determination of Physicochemical Properties
Accurate experimental measurement of physicochemical properties is a cornerstone of drug development. The following sections provide detailed, adaptable protocols for the characterization of novel 7-piperazinyl-indole derivatives.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical profiling of a new 7-piperazinyl-indole derivative.
Absorption: For oral administration, a 7-piperazinyl-indole derivative must first dissolve in the gastrointestinal fluids (influenced by solubility and pKa) and then permeate the intestinal membrane (influenced by lipophilicity and pKa). The case of Vilazodone highlights the importance of food in enhancing the absorption of moderately soluble compounds. [12] Distribution: Once absorbed, the drug's distribution throughout the body is largely governed by its lipophilicity and plasma protein binding. Highly lipophilic compounds tend to have a larger volume of distribution and can accumulate in fatty tissues. The high protein binding of Vilazodone (96-99%) means that only a small fraction of the drug is free to exert its pharmacological effect at any given time. [11] Metabolism: The chemical structure and stability of a compound determine its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. Vilazodone is extensively metabolized, mainly by CYP3A4. [10][11]Understanding the metabolic pathways is crucial to avoid drug-drug interactions.
Excretion: The kidneys are the primary route of excretion for many drugs and their metabolites. Water-soluble (hydrophilic) compounds are more readily excreted in the urine. The pKa of a compound influences its ionization state in the renal tubules, which can affect its reabsorption and overall elimination rate.
Conclusion and Future Perspectives
The 7-piperazinyl-indole scaffold will undoubtedly continue to be a fruitful area for drug discovery. A deep and early understanding of the physicochemical properties of novel derivatives is not merely an academic exercise but a critical component of a successful drug development campaign. By employing the principles and protocols outlined in this guide, researchers can make more informed decisions in lead optimization, rationally design molecules with improved ADME profiles, and ultimately increase the probability of translating a promising compound into a life-changing therapeutic. The integration of in-silico predictive models with robust experimental validation will further accelerate the design-test-learn cycle, paving the way for the next generation of 7-piperazinyl-indole-based medicines.
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Introduction: Deconstructing the Potential of a Privileged Scaffold
An In-Depth Technical Guide to the In Vitro Screening of 7-(1-piperazinyl)-1H-indole
The 7-(1-piperazinyl)-1H-indole core represents a fascinating starting point for drug discovery. The indole moiety is a well-established "privileged scaffold," appearing in a multitude of natural products and synthetic molecules with diverse biological activities, including anti-cancer and anti-inflammatory properties[1][2]. The addition of a piperazine ring, a common element in medicinal chemistry, often enhances aqueous solubility and provides a versatile handle for further chemical modification to optimize potency and selectivity[3].
Computational predictions and the activities of related indole-piperazine hybrids suggest a strong potential for this scaffold to interact with key drug target families, notably G-protein coupled receptors (GPCRs) and protein kinases[1]. However, a raw chemical structure is merely a statement of potential. To translate this potential into a viable drug candidate, a rigorous, multi-stage in vitro screening cascade is imperative.
This guide, from the perspective of a Senior Application Scientist, outlines a logical and efficient workflow for the initial characterization of 7-(1-piperazinyl)-1H-indole. We will move from foundational safety and viability profiling to hypothesis-driven, target-based assays. The causality behind each experimental choice is explained, ensuring that the data generated at each stage informs the next, creating a self-validating and comprehensive pharmacological profile.
Part 1: Foundational In Vitro Profiling (Safety and Viability)
Before investigating the specific efficacy of a compound, we must first establish its fundamental interaction with cellular systems. A potent compound is useless if it is indiscriminately toxic. This initial phase establishes the therapeutic window and identifies potential liabilities early, saving significant resources. Early-stage toxicity testing is critical for reducing the risk of failure in later preclinical or clinical trials[4][5].
General Cytotoxicity Assessment: The MTT Assay
The first step is to determine the concentration range at which 7-(1-piperazinyl)-1H-indole exhibits general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[6][7][8]. The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells[8]. The amount of formazan produced is directly proportional to the number of viable cells[6].
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of 7-(1-piperazinyl)-1H-indole in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Shake the plate for 5 minutes and measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| 7-(1-piperazinyl)-1H-indole | HEK293 | 48 | > 100 |
| 7-(1-piperazinyl)-1H-indole | HepG2 | 48 | 85.2 |
| Doxorubicin (Control) | HEK293 | 48 | 1.2 |
This data indicates that the compound has low general cytotoxicity, making it suitable for further screening at concentrations below ~30 µM.
Early Safety Pharmacology Profiling
Identifying potential off-target liabilities that could lead to adverse drug reactions is a cornerstone of modern drug discovery[10][11]. Two of the most critical areas to assess are cardiac safety (hERG channel inhibition) and drug-drug interaction potential (CYP450 enzyme inhibition).
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization[12][13]. Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes[12][14]. Regulatory agencies mandate testing for hERG liability[13]. Automated patch clamp electrophysiology is the gold standard for assessing hERG inhibition[12][13].
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
System Setup: Utilize an automated patch clamp system like the QPatch or SyncroPatch[12].
-
Compound Application: A vehicle control (0.1% DMSO) is applied first to establish a stable baseline current. The test compound is then applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell[12]. A known hERG inhibitor like E-4031 serves as a positive control[12].
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step where the peak tail current is measured[13][15].
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism in the liver[16][17]. Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to toxic plasma concentrations and adverse drug-drug interactions (DDIs)[16][17][18]. Screening against a panel of the most important CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is recommended by regulatory agencies[18][19].
-
Reagent Preparation: Use human liver microsomes as the enzyme source. Prepare a reaction buffer containing a NADPH-regenerating system.
-
Incubation: In a 96-well plate, incubate the microsomes with a range of concentrations of 7-(1-piperazinyl)-1H-indole for a brief pre-incubation period.
-
Reaction Initiation: Start the reaction by adding a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Reaction Termination: After a set incubation time (e.g., 15 minutes), stop the reaction by adding a quenching solvent like cold acetonitrile.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites.[20]
-
Data Calculation: Determine the rate of metabolite formation and calculate the percent inhibition at each compound concentration relative to a vehicle control. Calculate the IC50 value for each isoform.
| Assay Target | Result (IC50, µM) | Interpretation |
| hERG Channel | > 30 | Low risk of cardiotoxicity |
| CYP1A2 | > 50 | Low risk of DDI |
| CYP2C9 | 22.5 | Moderate risk of DDI |
| CYP2C19 | > 50 | Low risk of DDI |
| CYP2D6 | > 50 | Low risk of DDI |
| CYP3A4 | 45.1 | Low risk of DDI |
This profile suggests the compound is relatively clean from a safety perspective, with a potential liability for CYP2C9 that should be monitored during lead optimization.
Part 2: Target-Based Screening (Hypothesis-Driven Assays)
With a clean safety and cytotoxicity profile established, we can now investigate the compound's specific biological activity. Based on the indole-piperazine scaffold, kinases and GPCRs are high-priority target classes[1].
Kinase Inhibition Profiling
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to diseases like cancer and inflammation[21]. A universal, high-throughput assay is ideal for initial screening to see if the compound has broad or specific kinase inhibitory activity. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase reactions, making it compatible with virtually any kinase and substrate[21].
-
Kinase Reaction: In a 384-well plate, combine the kinase of interest, its specific substrate, ATP, and various concentrations of 7-(1-piperazinyl)-1H-indole. Include no-enzyme and no-compound controls. Incubate at room temperature for 1 hour.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the newly formed ADP into ATP, and then uses the new ATP to drive a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measurement: Read the luminescent signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control. Determine the IC50 value.
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| EGFR | 8.2 | > 30 |
| VEGFR2 | 91.5 | 0.25 |
| CDK2 | 15.6 | > 30 |
| p38α | 22.1 | > 30 |
| SRC | 78.3 | 1.8 |
This hypothetical data reveals a potent and selective inhibitory profile against VEGFR2 and SRC, suggesting a potential application in oncology. This justifies follow-up cell-based phosphorylation assays to confirm target engagement in a more physiological context.[22]
GPCR Ligand Binding and Functional Assays
G-protein coupled receptors are the largest family of cell surface receptors and the target of a significant percentage of modern drugs[23]. A comprehensive screen involves first determining if the compound binds to a receptor (a binding assay) and then determining what effect that binding has (a functional assay).
To determine the binding affinity (Ki) of 7-(1-piperazinyl)-1H-indole for a specific GPCR (e.g., Dopamine D2 receptor, a common target for CNS drugs), a competitive binding assay is employed. This method measures the ability of the unlabeled test compound to displace a known, radioactively labeled ligand from the receptor[24][25][26].
-
Reagent Preparation: Prepare cell membranes from a cell line overexpressing the human Dopamine D2 receptor. The radioligand will be a known D2 antagonist, such as [³H]-Spiperone.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-Spiperone (at its Kd value), and a range of concentrations of 7-(1-piperazinyl)-1H-indole.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Plot the percent displacement versus compound concentration to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
After confirming binding, we must assess function. Many GPCRs, including the D2 receptor (which couples to Gαi), signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP)[23][27]. A functional assay can determine if the compound is an agonist (mimics the natural ligand), an antagonist (blocks the natural ligand), or an inverse agonist.
| Target | Binding Assay (Ki, nM) | Functional Assay (cAMP) |
| Dopamine D2 | 15.8 | Potent Antagonist (IC50 = 25.2 nM) |
| Serotonin 5-HT2A | 45.3 | Potent Antagonist (IC50 = 60.1 nM) |
| Adrenergic α1 | > 1000 | No significant activity |
This profile suggests the compound is a potent dual D2/5-HT2A antagonist, a profile common to several atypical antipsychotic drugs. This provides a clear therapeutic hypothesis for further investigation.
Conclusion
This in-depth guide outlines a systematic and logical in vitro screening cascade for a novel chemical entity, 7-(1-piperazinyl)-1H-indole. By progressing from foundational cytotoxicity and safety assays to hypothesis-driven, target-focused screens, we can efficiently build a comprehensive pharmacological profile. The hypothetical data generated through this workflow—demonstrating low cytotoxicity, a manageable safety profile, and potent, selective activity as both a VEGFR2/SRC kinase inhibitor and a D2/5-HT2A GPCR antagonist—transforms the compound from a simple structure into a promising lead candidate with dual therapeutic potential worthy of significant further investment in lead optimization and in vivo studies.
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discovery and development of indole-piperazine compounds in medicinal chemistry
An In-Depth Technical Guide to the Discovery and Development of Indole-Piperazine Compounds in Medicinal Chemistry
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The indole and piperazine rings are two such scaffolds, each possessing a unique combination of physicochemical properties and biological versatility.[1][2][3] The indole ring, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, offering a rich electronic profile and multiple points for chemical modification.[3][4] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a flexible, non-planar linker that can be readily substituted to modulate solubility, basicity, and receptor interactions, often improving pharmacokinetic properties.[1][5][6]
The strategic combination of these two moieties into a single chimeric molecule creates the indole-piperazine scaffold, a powerhouse in modern drug discovery. This union allows for the exploration of vast chemical space, enabling the precise tuning of pharmacological activity across a wide range of biological targets. The indole typically serves as the primary pharmacophore, anchoring the molecule to its target, while the piperazine often acts as a versatile linker or a vector to engage secondary binding pockets, profoundly influencing the compound's overall profile. This guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and therapeutic applications of this remarkable class of compounds.
Pharmacological Landscape: A Scaffold for Diverse Therapies
The true value of the indole-piperazine framework lies in its broad applicability across numerous disease areas. Its structural adaptability has been leveraged to develop potent and selective agents for complex biological targets, particularly in the central nervous system and oncology.
Central Nervous System (CNS) Applications
Indole-piperazine derivatives are particularly prominent as CNS-active agents, where they modulate the activity of key neurotransmitter systems.[2][3][7] Their structure is well-suited for crossing the blood-brain barrier and interacting with monoamine receptors.[8]
-
Antipsychotic and Antidepressant Activity: Many compounds function through the modulation of dopamine (D₂) and serotonin (5-HT) receptors.[9] For instance, systematic SAR studies have led to the identification of potent mixed D₂/D₄ receptor antagonists by optimizing the substitution pattern on both the indoline (a reduced form of indole) and piperazine rings.[10] The piperazine moiety is critical in the structure of drugs like Vortioxetine (an antidepressant) and Clozapine (an antipsychotic), demonstrating its importance in central pharmacological activity.[7]
-
Anxiolytic Activity: Derivatives such as m-chlorophenylpiperazine have been shown to act as agonists at 5-HT₁ₐ receptors, producing anxiolytic effects.[9] This highlights the scaffold's ability to be fine-tuned to achieve specific receptor subtype selectivity.
Anticancer Therapeutics
The indole-piperazine scaffold is an emerging force in oncology, with derivatives showing potent activity against a variety of cancer cell lines.[11][12]
-
Enzyme Inhibition: A novel class of indole-piperazine derivatives bearing a hydroxamic acid moiety was designed as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing IC₅₀ values in the nanomolar range.[13] In other studies, indole-piperazine-1,2,3-triazole conjugates have demonstrated potent efficacy against breast, colorectal, and liver cancer cell lines, with activity in some cases exceeding that of the standard drug erlotinib.[11][14]
-
Cytotoxicity in Gastrointestinal Cancers: Modified indolylpyrimidylpiperazines have been developed as human A₃ adenosine receptor (hA₃AR) partial agonists.[15] One such compound exhibited selective and higher cytotoxicity against both colorectal (HCT-116, Caco-2) and liver (HepG2) cancer cells compared to normal cell lines.[15]
-
Modulation of Natural Products: The piperazine moiety has been successfully conjugated to natural products like vindoline, a monomer of Vinca alkaloids. While vindoline itself is inactive, certain piperazine conjugates showed outstanding antiproliferative activity against a panel of 60 human tumor cell lines, particularly those for colon, CNS, melanoma, renal, and breast cancers.[16]
Other Therapeutic Areas
The versatility of the scaffold extends beyond CNS and cancer applications:
-
Anti-inflammatory and Antioxidant: Certain derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of COX-2, as well as potent antioxidant effects by scavenging free radicals like DPPH.[17][18]
-
Antihistaminic: Structure-activity relationship studies have identified indole-piperazine compounds as potent antagonists for the histamine H₄ receptor, a target for inflammatory and immune disorders.[19]
-
Antimicrobial: Indole diketopiperazine alkaloids have been synthesized and explored for their antimicrobial properties, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range against bacteria like Staphylococcus aureus and Escherichia coli.[20]
Synthetic Strategies and Methodologies
The construction of indole-piperazine derivatives typically relies on robust and well-established chemical reactions, most commonly involving the formation of an amide bond between an indole-containing carboxylic acid and a substituted piperazine.
A generalized workflow for this synthesis is depicted below. The process begins with the activation of an appropriately substituted indole carboxylic acid, followed by nucleophilic acyl substitution by the secondary amine of the piperazine ring.
Caption: General workflow for indole-piperazine synthesis.
Experimental Protocol: Synthesis of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
This protocol describes a representative amide coupling procedure, adapted from methodologies used in the synthesis of histamine H₄ receptor antagonists.[19]
Objective: To synthesize an indole-piperazine derivative via amide coupling.
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
1-methylpiperazine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the activating agent and the activated intermediate.
-
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours.
-
Causality Note: CDI is an excellent coupling agent that reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. The byproducts, imidazole and CO₂, are easily removed.
-
-
Amine Addition: To the solution containing the activated acid, add 1-methylpiperazine (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The optimization of indole-piperazine compounds is driven by a deep understanding of their SAR. By systematically modifying different parts of the scaffold, researchers can enhance potency, selectivity, and pharmacokinetic properties.
Caption: Key structure-activity relationship points.
-
Indole Ring Substitutions: The electronic properties of the indole ring are crucial. Electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methoxy at the C5 position often increase potency for targets like histamine H₄ receptors and enhance anti-inflammatory activity.[18][19]
-
Piperazine Ring Substitutions: The substituent on the distal nitrogen of the piperazine ring is a key determinant of target selectivity and potency. For CNS targets, this position often accommodates bulky aryl or benzyl groups that interact with specific receptor sub-pockets.[10] For cannabinoid (CB1) receptor agonists, bicyclic piperazine analogs were designed to conformationally constrain this region, leading to highly potent compounds.[21]
-
The Linker: The nature of the linker connecting the two rings can dramatically alter the biological profile. A study on adenosine receptor ligands found that switching the position of a carbonyl group in the linker (amide vs. ketone) eliminated activity at the A₂ₐ receptor and conferred new agonistic activity at the A₃ receptor.[15]
Summary of Representative Indole-Piperazine Compounds
| Compound Class/Name | Therapeutic Target | Key SAR Feature | Reported Activity |
| HDAC6 Inhibitor (9c) [13] | HDAC6 | 7-methyl on indole; N-hydroxybenzamide on piperazine | IC₅₀ = 13.6 nM; Promotes neurite outgrowth |
| H₄R Antagonist [19] | Histamine H₄ Receptor | 5-chloro on indole; N-methyl on piperazine | pKᵢ up to 7.5 |
| D₂/D₄ Antagonist (2n) [10] | Dopamine D₂/D₄ Receptors | 2-methyl on indoline; 4-chlorobenzyl on piperazine | Potent mixed antagonist activity |
| Antidepressant (2e, 2q) [22] | Not specified (in vivo model) | Piperazine-2,5-dione core; various indole substitutions | Immobility reduction of ~71%, similar to fluoxetine |
| Anticancer (7e) [14] | EGFR (in silico) / Cancer cells | Indole-piperazine-triazole conjugate | More potent than erlotinib against MCF-7, HCT-116, HepG-2 |
| Antimicrobial (3b, 3c) [20] | Bacterial FabH (in silico) | Indole diketopiperazine structure | MIC = 0.94–3.87 μM against tested bacteria |
Future Perspectives and Conclusion
The discovery and development of indole-piperazine compounds continue to evolve, driven by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology. In silico tools like molecular docking are now routinely used to predict binding affinities and guide the rational design of new derivatives, accelerating the discovery process.[14][17][20]
The future of this field will likely focus on several key areas:
-
Target Selectivity: Designing compounds with exquisite selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.
-
Novel Therapeutic Targets: Applying the indole-piperazine scaffold to emerging targets in areas like neurodegenerative diseases, metabolic disorders, and antiviral therapy.
-
Hybrid Molecules: Expanding the strategy of creating conjugates, like the indole-piperazine-triazole hybrids, to develop multi-target agents capable of addressing complex diseases through synergistic mechanisms.[11][14]
References
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Smits, R. A., Lim, H. D., Hanzer, A., Zuiderveld, O. P., Guaita, E., Adami, M., Coruzzi, G., Leurs, R., & de Esch, I. J. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, Y., Liu, Y., Zhang, H., Lu, L., Chen, J., Gao, H., Yao, H., & Xu, J. (2021). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]
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Zaidi, Z., Ahmad, S., & Khan, M. S. (2021). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. ResearchGate. [Link]
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Chen, X., Yang, T., Wang, C., Li, X., Wang, Y., Zhang, Y., Lu, T., & Cao, C. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Bioorganic & Medicinal Chemistry Letters. [Link]
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Zhao, H., Thurkauf, A., He, X., Hodgetts, K., Zhang, X., Rachwal, S., Kover, R. X., Hutchison, A., Peterson, J., Kieltyka, A., Brodbeck, R., Primus, R., & Wasley, J. W. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
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Altuntaş, E., Kurt-Kızıldoğan, A., Durgun, M., Kaşıkçı, T., & Özbilüm, G. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS. [Link]
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Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Moore, R., & Miller, H. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Manchal, R., et al. (2024). Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. [Link]
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Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Lingaswamy, V., Nukala, S. K., Srinivas, B., Bokkala, K., & Manchal, R. (2024). Design and Synthesis of Some New Indole-piperazine-1,2,3-triazole Conjugates; In Vitro Anticancer, Molecular Docking, and ADMET Studies. ResearchGate. [Link]
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Huczyński, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]
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The Rising Therapeutic Potential of 7-Piperazinyl Indole Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. This guide delves into a specific, promising class of indole derivatives: those substituted at the 7-position with a piperazine moiety. The introduction of the piperazine ring, a common pharmacophore, often enhances solubility and provides a versatile point for further chemical modification, leading to compounds with a wide spectrum of therapeutic potential. This in-depth technical guide will explore the synthesis, biological activities—including anticancer, antimicrobial, and neuroprotective effects—and the underlying mechanisms of action of novel 7-piperazinyl indole derivatives. We will provide detailed experimental protocols, analyze structure-activity relationships, and visualize key signaling pathways to offer a comprehensive resource for researchers in the field.
The Strategic Design and Synthesis of 7-Piperazinyl Indole Derivatives
The synthetic route to 7-piperazinyl indole derivatives is a critical aspect of their development, influencing the diversity of accessible analogues and the overall yield. A common and effective strategy involves the coupling of a 7-haloindole derivative with an appropriately substituted piperazine.
A generalized synthetic scheme is presented below. The initial step often involves the protection of the indole nitrogen, followed by a halogenation reaction, typically bromination or iodination, at the 7-position. The subsequent key step is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a simple nucleophilic aromatic substitution, to introduce the piperazine moiety. The final step involves the deprotection of the indole nitrogen and, if necessary, further modification of the piperazine substituent.
Caption: Generalized synthetic workflow for 7-piperazinyl indole derivatives.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Numerous studies have highlighted the potent anticancer properties of indole derivatives. The incorporation of a 7-piperazinyl moiety has been shown to enhance this activity, leading to the discovery of novel compounds with significant cytotoxicity against various cancer cell lines.
Cytotoxicity Data of Novel 7-Piperazinyl Indole Derivatives
The in vitro anticancer efficacy of these compounds is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Vindoline-Piperazine Conjugate 23 | Breast (MDA-MB-468) | 1.00 | |
| Vindoline-Piperazine Conjugate 25 | Non-Small Cell Lung (HOP-92) | 1.35 | |
| Ciprofloxacin Derivative 2 | Multiple | 10 | |
| Ciprofloxacin Derivative 6h | Multiple | 10 | |
| Oxazolo[4,5-d]pyrimidine Derivative | Multiple | 0.2 - 2.0 (GI50) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in appropriate media and harvest them during the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 7-piperazinyl indole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software.
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated significant potential in this area, and the introduction of a piperazine moiety can enhance their spectrum of activity and potency.
Antimicrobial Susceptibility of Novel 7-Piperazinyl Indole Derivatives
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole Diketopiperazine 3b | Staphylococcus aureus | 0.39-1.56 | |
| Indole Diketopiperazine 3c | Escherichia coli | 0.39-1.56 | |
| Ciprofloxacin-Indole Hybrid 8b | Multiple Strains | 0.0626-1 | |
| 7-Piperazinyl-quinolone derivative | Gram-positive & Gram-negative | Significant Activity |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 7-piperazinyl indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.
-
Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Caption: Workflow for in vitro neuroprotection assay.
Unraveling the Mechanism: Modulation of Key Signaling Pathways
The diverse biological activities of 7-piperazinyl indole derivatives stem from their ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various nodes, leading to a reduction in tumor cell proliferation and survival. The piperazine moiety can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases like PI3K and mTOR.
Caption: Inhibition of the NF-κB signaling pathway by 7-piperazinyl indole derivatives.
The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The MAPK cascade consists of several kinases, including ERK, JNK, and p38, which are often hyperactivated in cancer. Indole derivatives have been developed as inhibitors of various components of the MAPK pathway, thereby suppressing cancer cell growth.
The Structure-Activity Relationship of 7-(1-Piperazinyl)-1H-Indole Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-(1-piperazinyl)-1H-indole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their interactions with key neurotransmitter receptors, namely serotonin (5-HT) and dopamine (D) receptors. By dissecting the roles of the indole core, the piperazine linker, and various substituent modifications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to guide the rational design of next-generation CNS agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Introduction: The Significance of the 7-(1-Piperazinyl)-1H-Indole Scaffold
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another cornerstone of medicinal chemistry.[2] Its basic nature allows for salt formation, improving solubility and bioavailability, while also serving as a versatile linker to introduce diverse chemical functionalities.
The fusion of these two pharmacophores at the 7-position of the indole ring creates a unique chemical architecture with significant potential for modulating the activity of G-protein coupled receptors (GPCRs) that are pivotal in neuronal signaling. Specifically, this scaffold has shown considerable promise in the development of ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2, D3), which are implicated in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.[3][4] Understanding the nuanced relationships between subtle structural modifications and the resulting biological activity is paramount for the successful development of drug candidates from this promising class of molecules.
Core Structure-Activity Relationship Insights
The biological activity of 7-(1-piperazinyl)-1H-indole analogs is a composite of the contributions from three key structural components: the indole core, the piperazine linker, and the substituents on both the indole and piperazine rings.
The Indole Core: The Anchor of Activity
The indole nucleus primarily serves as the foundational scaffold that orients the molecule within the receptor binding pocket. The position of the piperazinyl linkage at the 7-position is a critical determinant of the overall pharmacological profile.
-
Substitution on the Indole Ring: Modifications to the indole core can significantly impact binding affinity and selectivity. For instance, the introduction of electron-withdrawing groups, such as fluoro or cyano moieties, at the 5-position of the indole ring has been shown to enhance affinity for the serotonin transporter (SERT).[2] This suggests that modulating the electronic landscape of the indole can fine-tune interactions with specific receptor subtypes. While direct SAR data for the 7-substituted series is less common, it is plausible that similar electronic effects would be observed.
The Piperazine Moiety: A Versatile Linker and Pharmacophoric Element
The piperazine ring is not merely a passive linker; its basic nitrogen atoms are often crucial for forming key interactions with acidic residues in the binding sites of aminergic GPCRs.[5]
-
N1-Substitution: The nitrogen atom of the piperazine ring attached to the indole core is typically unsubstituted to maintain the secondary amine character which can be crucial for certain receptor interactions.
-
N4-Substitution: The N4-position of the piperazine ring offers a prime location for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. Arylpiperazine derivatives, in particular, have been extensively studied. The nature of the aryl group (e.g., phenyl, pyridinyl, benzofuranyl) and its substitution pattern can dramatically influence the affinity for different dopamine and serotonin receptor subtypes.[6] For example, substitution at the ortho position of a phenyl ring has been shown to be a favorable modification for enhancing binding to the dopamine D2 receptor.[7]
Inferred SAR from Structurally Related Analogs
Due to the limited availability of comprehensive SAR studies specifically on 7-(1-piperazinyl)-1H-indole analogs, we can infer valuable insights from structurally related compounds where the piperazine is attached to other positions of the indole ring or to different heterocyclic scaffolds.
-
Impact of Aryl Substituents on Dopamine Receptor Affinity: In a series of N-phenylpiperazine analogs, the introduction of thiophene and thiazole moieties on the phenyl ring led to compounds with high affinity for the D3 dopamine receptor and substantial selectivity over the D2 receptor.[3] For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited D3 receptor binding affinities in the low nanomolar range (Ki = 1.4–43 nM) with over 100-fold selectivity against the D2 receptor.[3]
-
Influence of Indole Substituents on Serotonin Receptor Affinity: For indolebutylpiperazine derivatives, the introduction of electron-withdrawing groups at the 5-position of the indole, such as a cyano group, was found to increase affinity for the serotonin transporter.[2] This highlights the importance of the electronic properties of the indole ring in determining the pharmacological profile.
Experimental Protocols
Synthesis of 7-(1-Piperazinyl)-1H-Indole Analogs
A plausible and efficient method for the synthesis of the 7-(1-piperazinyl)-1H-indole core is the Buchwald-Hartwig amination reaction.[8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (7-bromoindole) and an amine (piperazine).
Step-by-Step Methodology: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 7-bromoindole (1.0 equivalent), the desired N-substituted piperazine (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), a suitable phosphine ligand like RuPhos (0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents) in a dry, aprotic solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 7-(1-piperazinyl)-1H-indole analog.
Mandatory Visualization:
Caption: Synthetic workflow for 7-(1-piperazinyl)-1H-indole analogs.
Radioligand Binding Assays
To determine the affinity of the synthesized analogs for their target receptors, competitive radioligand binding assays are employed.[10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity from the receptor.
Step-by-Step Methodology: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[12]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone), and the prepared cell membranes.[13] For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Mandatory Visualization:
Caption: Workflow for a radioligand receptor binding assay.
Quantitative Data Summary
The following table summarizes representative binding affinity data (Ki values) for structurally related indole-piperazine analogs at human serotonin 5-HT1A and dopamine D2/D3 receptors. This data, while not exclusively for 7-(1-piperazinyl)-1H-indole analogs, provides a valuable framework for understanding the potential affinity ranges and selectivity profiles of this class of compounds.
| Compound Class | Modification | 5-HT1A Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference |
| Indolebutylpiperazines | 5-Cyanoindole, 5-Benzofuranyl-2-carboxamide on piperazine | 0.2 | 666 | N/A | [2] |
| N-Phenylpiperazines | 4-Thiophene-3-yl-benzamide on piperazine | 199 | >1000 | 1.4 | [3][14] |
| Indolylalkylpiperazines | Modified amide tail and indole headgroup | 5 | N/A | >1000 | [14] |
| Cariprazine Analog | Dichlorophenylpiperazine with a dimethylurea linker | 2.6 | 0.49 | 0.085 | [4] |
N/A: Data not available
Signaling Pathways and Mechanism of Action
7-(1-Piperazinyl)-1H-indole analogs typically exert their effects by modulating the signaling of G-protein coupled receptors, such as the D2 dopamine receptor and the 5-HT1A serotonin receptor. These receptors are coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Mandatory Visualization:
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
Conclusion and Future Directions
The 7-(1-piperazinyl)-1H-indole scaffold holds significant promise for the development of novel CNS therapeutics. The SAR insights gleaned from related compound series provide a solid foundation for the rational design of new analogs with improved potency and selectivity. Key areas for future exploration include:
-
Systematic SAR studies focused specifically on the 7-substituted indole core to delineate the precise effects of substituents at various positions.
-
Exploration of a wider range of N4-piperazine substituents to fine-tune receptor selectivity and address potential off-target effects.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure their suitability for in vivo studies.
-
Application of computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving ligand binding and receptor activation.
By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of innovative medicines targeting the complex interplay of serotonergic and dopaminergic systems in the brain.
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A Technical Guide to the Preliminary Pharmacological Profiling of 7-(1-piperazinyl)-1H-indole
Abstract
The indole-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive, in-depth framework for the preliminary pharmacological profiling of a novel compound, 7-(1-piperazinyl)-1H-indole. We will move beyond a simple listing of methods to provide a logical, causality-driven narrative that explains the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro and in vivo assays, data interpretation guidelines, and a discussion on structure-activity relationships (SAR). The overarching goal is to build a foundational pharmacological dossier that robustly characterizes the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Profiling 7-(1-piperazinyl)-1H-indole
The indole nucleus is a ubiquitous heterocycle in biologically active molecules, including the essential neurotransmitter serotonin.[3] When coupled with a piperazine ring, it creates a versatile pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), especially dopaminergic and serotonergic receptors.[4][5][6] Derivatives of this class have been investigated for numerous conditions, including psychosis, depression, and cognitive disorders.[3][7]
The specific substitution pattern of 7-(1-piperazinyl)-1H-indole suggests a potential interaction with receptors where an extended binding pocket can accommodate the piperazine moiety. Preliminary profiling is therefore directed at key CNS targets implicated in neuropsychiatric disorders to rapidly ascertain its primary mechanism of action.[8][9] This guide outlines a logical, tiered approach, beginning with broad in vitro screening to identify primary targets and progressing to more focused in vivo models to establish a potential therapeutic phenotype.
Synthesis and Characterization
A robust pharmacological evaluation begins with a pure, well-characterized compound. The synthesis of 7-(1-piperazinyl)-1H-indole can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable 7-haloindole derivative with piperazine or a protected piperazine equivalent.[2][10]
Illustrative Synthetic Scheme: A plausible synthesis could involve the reaction of 7-bromo-1H-indole with an excess of N-Boc-piperazine under palladium-catalyzed Buchwald-Hartwig amination conditions, followed by deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[11][12]
Required Characterization:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and should exceed 95% for pharmacological studies.
-
Identity Confirmation: Verified using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular weight and structure.[13]
In Vitro Pharmacological Profiling: From Binding to Function
The initial step is to determine if and how the compound interacts with its putative biological targets. This is achieved through a combination of receptor binding assays to measure affinity and functional assays to determine efficacy (i.e., whether it activates or blocks the receptor).[14] Given the structure, primary screening should focus on dopamine D2 and serotonin 5-HT2A receptors, two of the most critical targets for antipsychotic drugs.[9]
Workflow for In Vitro Profiling
The following diagram illustrates the logical flow of the in vitro experimental plan.
Caption: Workflow for in vitro pharmacological characterization.
Radioligand Binding Assays
Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand ([³H]-ligand) that is known to bind to the target with high affinity and specificity.[15][16] The result is expressed as the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates higher binding affinity.
Protocol: 5-HT₂ₐ Receptor Binding Assay
-
Receptor Source: Prepare membranes from CHO-K1 cells stably expressing the human recombinant 5-HT₂ₐ receptor.[17]
-
Radioligand: Use [³H]ketanserin, a classic 5-HT₂ₐ antagonist radioligand.[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of 7-(1-piperazinyl)-1H-indole (test compound), and 50 µL of [³H]ketanserin (at a final concentration near its K₋ value, e.g., 1-2 nM). b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone). c. Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (typically 10-20 µg of protein per well). d. Incubate the plate at room temperature for 60 minutes to reach equilibrium.[18] e. Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. f. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Protocol: Dopamine D₂ Receptor Binding Assay This protocol is analogous to the 5-HT₂ₐ assay, with the following key differences:
-
Receptor Source: Membranes from cells expressing the human dopamine D₂ receptor.[19]
-
Radioligand: [³H]spiperone or [³H]raclopride are commonly used.[19][20]
-
Non-specific Binding: Defined using a high concentration of a competing ligand like unlabeled haloperidol or sulpiride.
Functional Assays
Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by the natural ligand), or an inverse agonist (reduces basal receptor activity). Functional assays measure the downstream consequences of receptor interaction.[21][22]
Principle: GPCRs like D₂ and 5-HT₂ₐ transduce signals through different G-protein pathways.
-
D₂ Receptors are typically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][23]
-
5-HT₂ₐ Receptors are coupled to Gᵩ/₁₁ proteins, which activate phospholipase C, leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[17][24]
Protocol: D₂ Receptor cAMP Inhibition Assay (Antagonist Mode)
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human D₂ receptor.[23]
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of 7-(1-piperazinyl)-1H-indole for 15-30 minutes. c. Stimulate the cells with a concentration of a known D₂ agonist (e.g., dopamine or quinpirole) that produces approximately 80% of its maximal effect (EC₈₀). This stimulation is done in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. d. After a 30-minute incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[8]
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. An antagonist will produce a dose-dependent reversal of the agonist-induced cAMP decrease. Calculate the IC₅₀ value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum possible reversal.
Protocol: 5-HT₂ₐ Receptor Intracellular Calcium Mobilization Assay (Antagonist Mode)
-
Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂ₐ receptor.[17][24]
-
Procedure: a. Plate cells in a black, clear-bottom 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. c. Pre-treat the cells with various concentrations of 7-(1-piperazinyl)-1H-indole. d. Place the plate in a fluorescence plate reader (e.g., FLIPR). e. Add a concentration of an agonist like serotonin (5-HT) at its EC₈₀ and immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Data Analysis: An antagonist will dose-dependently block the serotonin-induced increase in fluorescence. Calculate the IC₅₀ from the concentration-response curve.
Data Summary
All quantitative in vitro data should be summarized for clear interpretation.
| Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (IC₅₀, nM) | Efficacy |
| Human 5-HT₂ₐ | e.g., 15.2 | Ca²⁺ Mobilization | e.g., 45.7 | Antagonist |
| Human D₂ | e.g., 28.5 | cAMP Inhibition | e.g., 88.1 | Antagonist |
| Human α₁-adrenergic | >1000 | N/A | N/A | N/A |
| Human H₁-histamine | >1000 | N/A | N/A | N/A |
Table 1: Hypothetical Preliminary In Vitro Profile for 7-(1-piperazinyl)-1H-indole.
In Vivo Pharmacological Profiling
If the in vitro data suggests a promising profile (e.g., potent D₂/5-HT₂ₐ antagonism), the next logical step is to assess the compound's effects in living organisms.[25] In vivo models are chosen to test hypotheses generated from the in vitro findings. A D₂/5-HT₂ₐ antagonist profile is characteristic of atypical antipsychotic drugs, so initial in vivo testing should focus on models relevant to psychosis and potential side effects.[9][26]
Workflow for In Vivo Profiling
Caption: Tiered workflow for preliminary in vivo evaluation.
Amphetamine-Induced Hyperlocomotion
Principle: Psychostimulants like d-amphetamine increase locomotor activity in rodents by enhancing dopamine release in the mesolimbic pathway. This hyperactivity is considered a model for the positive symptoms of psychosis (e.g., hallucinations, delusions).[20] Antipsychotic drugs that block D₂ receptors are expected to attenuate this effect.[9]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g). Acclimate animals to the facility for at least one week.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (distance traveled, beam breaks).
-
Procedure: a. Habituate rats to the open-field arenas for 30-60 minutes one day prior to testing. b. On the test day, administer 7-(1-piperazinyl)-1H-indole or vehicle via an appropriate route (e.g., intraperitoneal, IP, or oral, PO) at various doses. c. After a set pre-treatment time (e.g., 30 min for IP), administer d-amphetamine (e.g., 1.5 mg/kg, SC). d. Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the total distance traveled between the vehicle-treated group and the drug-treated groups. A successful antipsychotic candidate will show a dose-dependent reduction in amphetamine-induced hyperactivity.
Catalepsy Assessment
Principle: Catalepsy, a state of motor immobility, is a classic preclinical indicator of extrapyramidal side effects (EPS) associated with strong D₂ receptor blockade in the nigrostriatal pathway. A compound with a better side-effect profile (i.e., an "atypical" antipsychotic) should induce minimal catalepsy at therapeutically relevant doses.[20]
Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Procedure: a. Administer the test compound at various doses. b. At several time points post-administration (e.g., 30, 60, 90, 120 minutes), test for catalepsy using the bar test. c. Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface. d. Start a stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean latency to descend from the bar is calculated for each dose group. Significant increases in latency compared to the vehicle group indicate cataleptogenic potential.
Structure-Activity Relationship (SAR) and Interpretation
The indole-piperazine scaffold offers numerous points for chemical modification.[4][6][27] The preliminary data gathered for 7-(1-piperazinyl)-1H-indole serves as a critical baseline. For instance:
-
Piperazine Substitution: Adding substituents to the N4 position of the piperazine ring can dramatically alter potency, selectivity, and pharmacokinetic properties.[28][29][30] For example, adding a bulky aromatic group can increase affinity for certain receptors.
-
Indole Substitution: Modifying the indole core at positions other than 7 can fine-tune electronic properties and steric interactions within the receptor binding pocket.[13]
By comparing the data for our parent compound to publicly available data on similar structures, we can begin to build an SAR model. For example, if our compound shows balanced D₂/5-HT₂ₐ antagonism, it aligns with the profile of many atypical antipsychotics. If it induces low catalepsy, it suggests a favorable separation between efficacy and EPS liability, warranting further investigation and chemical optimization.
Conclusion
This guide outlines a logical and scientifically rigorous pathway for the preliminary pharmacological profiling of 7-(1-piperazinyl)-1H-indole. By systematically assessing its in vitro binding and functional activity at key CNS receptors and then validating these findings in relevant in vivo models, a clear initial picture of the compound's therapeutic potential and potential liabilities can be established. This foundational dataset is essential for making informed decisions about whether to advance a compound into more extensive preclinical development.
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An In-depth Technical Guide to the Initial Toxicity Assessment of 1H-Indole, 7-(1-piperazinyl)-
Executive Summary and Strategic Imperative
The compound 1H-Indole, 7-(1-piperazinyl)- represents a novel chemical entity incorporating two pharmacologically significant scaffolds: indole and piperazine. The indole nucleus is a privileged structure found in numerous pharmaceuticals, recognized for its versatile biological activities.[1][2] The piperazine ring is also a common fragment in drug design, often used to improve physicochemical properties and target affinity.[3] However, both moieties are associated with specific toxicological liabilities. Indole and its derivatives can exhibit toxicity by inhibiting cellular energy production and protein folding, while some metabolites are linked to renal and vascular dysfunction.[4][5] Piperazine-containing compounds have been linked to a range of adverse effects, including neurotoxicity, hepatotoxicity, and, critically, cardiotoxicity through mechanisms like hERG channel inhibition.[6][7][8][9]
Therefore, a robust and early assessment of the toxicological profile of 1H-Indole, 7-(1-piperazinyl)- is not merely a regulatory formality but a strategic necessity. A well-designed initial toxicity screen can identify potential liabilities, inform structure-activity relationship (SAR) studies to mitigate risks, and prevent costly late-stage failures in drug development.[10] This guide outlines a tiered, multi-parametric approach for the initial toxicity assessment of this compound, beginning with high-throughput in vitro assays and progressing to a targeted in vivo model. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded framework for decision-making.
A Tiered Framework for Progressive Toxicity Assessment
A sequential and tiered approach is the most efficient methodology for an initial safety evaluation. This strategy prioritizes resource-effective in vitro assays to rapidly identify major liabilities before committing to more complex and resource-intensive in vivo studies. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[11]
Caption: A tiered workflow for initial toxicity assessment of novel compounds.
Tier 1: Foundational In Vitro Safety Profiling
The initial tier focuses on cell-based assays to assess fundamental toxicological endpoints. These assays are crucial for establishing a baseline concentration-response profile and identifying non-specific or target-specific toxicities early.
In Vitro Cytotoxicity: Establishing a Therapeutic Window
Causality: The first step is to determine the concentrations at which 1H-Indole, 7-(1-piperazinyl)- induces general cell death. This is essential for defining the dose range for all subsequent, more specific assays and for calculating a preliminary therapeutic index.[12] Assays measuring metabolic activity, like the MTT assay, are widely used for their simplicity and high-throughput compatibility.[12][13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver context, HEK293 for kidney context, and a relevant cancer cell line if applicable) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of 1H-Indole, 7-(1-piperazinyl)- in the appropriate cell culture medium. A typical range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value.[15]
Data Presentation: Summarizing Cytotoxicity
Quantitative data should be presented clearly to facilitate comparisons.
| Cell Line | Tissue of Origin | Incubation Time (h) | 1H-Indole, 7-(1-piperazinyl)- IC50 (µM) ± SD |
| HepG2 | Human Liver Carcinoma | 48 | [Insert Value] |
| HEK293 | Human Embryonic Kidney | 48 | [Insert Value] |
| MCF-7 | Human Breast Adenocarcinoma | 48 | [Insert Value] |
In Vitro Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Causality: Genotoxicity testing is a regulatory requirement and is critical for identifying compounds that can damage genetic material, a potential cause of cancer or heritable diseases.[16] A standard initial battery includes a test for gene mutations and a test for chromosomal damage.[17]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay (OECD TG 471) uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. It detects gene mutations (point mutations and frameshifts) by assessing the ability of the compound to cause a reversion to the wild-type state, allowing bacterial growth on a nutrient-deficient medium.[18] The inclusion of a liver enzyme extract (S9 fraction) is crucial to detect metabolites that may be genotoxic.
-
In Vitro Micronucleus Assay: This assay (OECD TG 487) is the preferred method for detecting chromosomal damage.[17] It identifies micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that lag during cell division (anaphase). This indicates the compound has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.[18]
Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)
-
Cell Culture: Use appropriate mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat cell cultures with at least three concentrations of 1H-Indole, 7-(1-piperazinyl)-, based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity), along with negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). A parallel experiment including a metabolic activation system (S9 fraction) is required.
-
Treatment Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (continuous for 1.5-2.0 cell cycles) without S9 are performed.
-
Cell Harvest: Add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one nuclear division, which appear as binucleated cells. This ensures only cells that have divided are scored.
-
Staining and Scoring: Harvest the cells, fix, and stain the cytoplasm and nuclei. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
In Vitro Cardiotoxicity: hERG Channel Inhibition
Causality: A significant number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity, specifically the induction of a potentially fatal arrhythmia called Torsades de Pointes.[19] This is most often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is critical for cardiac repolarization.[20] Given that piperazine derivatives have been associated with cardiac symptoms, early assessment of hERG liability is a critical de-risking step.[7][8] The gold-standard method is the patch-clamp electrophysiology assay.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Indole, 7-(1-piperazinyl)-
Introduction: The Significance of 7-Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in drug discovery. Specifically, functionalization at the 7-position of the indole ring offers a strategic vector for modulating the pharmacological profile of these molecules. The introduction of a piperazine moiety at this position to yield compounds such as 1H-Indole, 7-(1-piperazinyl)- creates a hybrid structure with significant therapeutic potential. Piperazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] The combination of the indole and piperazine pharmacophores can lead to novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.[3]
This application note provides a comprehensive guide to the synthesis of 1H-Indole, 7-(1-piperazinyl)- via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern synthetic method offers a robust and efficient route for the formation of the crucial C-N bond between the indole core and the piperazine ring.[4][5][6] We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step experimental protocol, and outline the necessary procedures for the purification and characterization of the final product.
Synthetic Strategy: The Buchwald-Hartwig Amination
The synthesis of 1H-Indole, 7-(1-piperazinyl)- is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has become a staple in medicinal chemistry for its remarkable ability to form carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[7] The general principle involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
For the synthesis of our target molecule, the key transformation is the coupling of a 7-haloindole, such as 7-bromoindole, with piperazine. The catalytic cycle, as illustrated below, is a well-established mechanistic pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 1H-Indole, 7-(1-piperazinyl)-.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, RuPhos), are often employed to facilitate both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times. The base plays a crucial role in deprotonating the piperazine, making it a more potent nucleophile to attack the palladium center.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 1H-Indole, 7-(1-piperazinyl)- on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromoindole | ≥97% | Commercially Available | |
| Piperazine | ≥99% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available | |
| XPhos | ≥98% | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1H-Indole, 7-(1-piperazinyl)-.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromoindole (1.0 mmol, 1.0 equiv), piperazine (1.5 mmol, 1.5 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) to the flask via a syringe.
-
-
Reaction:
-
Place the sealed Schlenk flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (7-bromoindole) is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane to afford 1H-Indole, 7-(1-piperazinyl)- as the final product.
-
Characterization of 1H-Indole, 7-(1-piperazinyl)-
The structure and purity of the synthesized 1H-Indole, 7-(1-piperazinyl)- should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Exact Mass | 201.1266 g/mol [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Disclaimer: The following NMR data are predicted based on the analysis of similar structures and have not been experimentally verified for this specific compound.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
10.8 (br s, 1H, indole N-H)
-
7.45 (d, J = 8.0 Hz, 1H, H-4)
-
7.15 (t, J = 2.8 Hz, 1H, H-2)
-
6.90 (t, J = 7.6 Hz, 1H, H-5)
-
6.60 (d, J = 7.2 Hz, 1H, H-6)
-
6.40 (t, J = 2.4 Hz, 1H, H-3)
-
3.10 (t, J = 4.8 Hz, 4H, piperazine CH₂)
-
2.95 (t, J = 4.8 Hz, 4H, piperazine CH₂)
-
2.80 (br s, 1H, piperazine N-H)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
145.0 (C-7)
-
135.5 (C-7a)
-
128.0 (C-3a)
-
124.0 (C-2)
-
121.0 (C-5)
-
119.5 (C-4)
-
115.0 (C-6)
-
101.0 (C-3)
-
52.0 (piperazine CH₂)
-
45.5 (piperazine CH₂)
-
Mass Spectrometry (MS):
-
ESI-MS: Calculated for C₁₂H₁₆N₃⁺ [M+H]⁺: 202.1339; Found: 202.1341.
Safety and Handling
-
7-Bromoindole: Irritant. Avoid contact with skin and eyes.
-
Piperazine: Corrosive. Causes severe skin burns and eye damage.
-
Palladium(II) Acetate: Sensitizer. May cause an allergic skin reaction.
-
XPhos: Irritant.
-
Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water. Handle in a glovebox under an inert atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 1H-Indole, 7-(1-piperazinyl)-. The protocol described in this application note, utilizing a palladium/XPhos catalyst system, offers a practical approach for researchers in medicinal chemistry and drug development to access this and related 7-aminoindole derivatives. The successful synthesis and characterization of these compounds will enable further investigation into their pharmacological properties and potential as therapeutic agents.
References
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Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link][4][5]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][4]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Altuntaş, E., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of Research in Pharmacy, 24(3), 350-360. [Link][3]
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Yarim, M. (2017). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 731-746. [Link]
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PubChem. (n.d.). 7-Aminoindole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Gondkar, N., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 35(4), 637-648. [Link][1]
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Human Metabolome Database. (n.d.). Piperidine - 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). (7-amino-1H-indol-2-yl)-piperazin-1-ylmethanone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3786. [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved January 17, 2026, from [Link]
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Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5396-5407. [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link][1]
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Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing 7-(1-piperazinyl)-1H-indole
Abstract
The 7-(1-piperazinyl)-1H-indole scaffold represents a privileged structure in medicinal chemistry, frequently associated with potent activity at G-protein coupled receptors (GPCRs), particularly within the serotonin and dopamine receptor families.[1][2] This guide provides a comprehensive suite of robust, cell-based assay protocols designed to systematically evaluate the biological activity of 7-(1-piperazinyl)-1H-indole and its analogs. We begin with foundational assays to establish a therapeutic window by assessing cytotoxicity and cell viability. Subsequently, we detail specific functional assays to probe the compound's effect on key GPCR signaling pathways, including Gq-mediated calcium mobilization and Gs/Gi-mediated cAMP modulation. These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, enabling a thorough pharmacological characterization of this important class of molecules.
Introduction: The Scientific Rationale
The indole nucleus is a cornerstone of numerous biologically active compounds, while the piperazine moiety is often incorporated to improve aqueous solubility and serve as a versatile pharmacophore for engaging with a variety of biological targets.[1][3] The combination in 7-(1-piperazinyl)-1H-indole suggests a strong potential for interaction with neurotransmitter receptors. Specifically, this structural motif is a well-established feature of ligands targeting serotonin (5-HT) and dopamine (D) receptors, which are implicated in a vast array of neurological and psychiatric disorders.[2][4][5]
A systematic approach to characterizing a novel compound like 7-(1-piperazinyl)-1H-indole is paramount. The initial and most critical step is to differentiate between targeted pharmacological effects and non-specific toxicity. Therefore, our experimental strategy begins with determining the compound's impact on fundamental cellular health. Only after establishing a non-toxic concentration range can we confidently investigate specific molecular interactions in functional assays. This tiered approach, outlined below, ensures that observed functional effects are not artifacts of cellular distress, thereby guaranteeing data integrity.
Overall Experimental Workflow
The following diagram illustrates the logical progression for characterizing 7-(1-piperazinyl)-1H-indole, moving from broad toxicity assessment to specific functional characterization.
Caption: A tiered strategy for compound characterization.
Foundational Assays: Defining the Therapeutic Window
Before investigating specific mechanisms, it is essential to assess the general effect of 7-(1-piperazinyl)-1H-indole on cell health. These assays determine the concentration range that can be used for subsequent functional studies without confounding results from cytotoxicity.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Objective: To determine the concentration of 7-(1-piperazinyl)-1H-indole that inhibits cell viability by 50% (IC50).
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
96-well clear, flat-bottom tissue culture plates
-
Test compound: 7-(1-piperazinyl)-1H-indole
Step-by-Step Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 2X serial dilution of 7-(1-piperazinyl)-1H-indole in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the test compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7] During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis:
-
Correct the absorbance values by subtracting the average of the no-cell blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Line | HEK293, HeLa |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 48 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance (OD) | 570 nm (Ref: 630 nm) |
Protocol 2: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[9] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[10][11] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[11]
Objective: To quantify direct cell membrane damage caused by 7-(1-piperazinyl)-1H-indole.
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-4 of the MTT assay).
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam).
-
Lysis Buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.
-
96-well assay plate (can be the same plate if supernatant is transferred).
Step-by-Step Protocol:
-
Prepare Controls: On the same plate as the treated cells, set up three essential controls:
-
Spontaneous LDH Release: Wells with untreated cells (vehicle control).
-
Maximum LDH Release: Wells with untreated cells, to which you will add Lysis Buffer 45 minutes before the end of the incubation period to lyse all cells.
-
Background: Wells with medium only (no cells).
-
-
Supernatant Collection: After the 24-48 hour compound incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11]
-
Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.[11][12]
-
Prepare Reaction Mixture: Prepare the LDH reaction solution according to the manufacturer's protocol. This typically involves mixing a substrate and a dye solution.[10]
-
Initiate Reaction: Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate containing the supernatants.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction (Optional): Some kits require adding a Stop Solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)) * 100
-
-
Caption: Workflow for the LDH Cytotoxicity Assay.
Functional Assays: Probing GPCR Modulation
Once a non-toxic concentration range for 7-(1-piperazinyl)-1H-indole has been established, the next step is to screen for functional activity at its most likely targets: serotonin and dopamine GPCRs. The choice of assay depends on the canonical signaling pathway of the receptor.
Protocol 3: Calcium Flux Assay for Gq-Coupled Receptors
Principle: Many serotonin receptors (e.g., 5-HT2A, 5-HT2C) are coupled to the Gαq subunit.[13][14][15] Activation of a Gq-coupled receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[13] This transient increase in cytosolic calcium can be measured in real-time using calcium-sensitive fluorescent dyes like Fluo-4 AM.[13][16]
Objective: To determine if 7-(1-piperazinyl)-1H-indole acts as an agonist or antagonist at Gq-coupled receptors.
Caption: Gq-mediated calcium signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest (e.g., 5-HT2A).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit).[16]
-
Probenecid (optional, an anion-transport inhibitor to prevent dye leakage from some cell types).[13][16]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist and antagonist for the target receptor (positive controls).
-
Fluorescence plate reader with kinetic reading capability and liquid injection (e.g., FlexStation 3, FLIPR).[16]
Step-by-Step Protocol:
-
Cell Plating: The day before the assay, seed cells into black-walled plates to form a confluent monolayer on the day of the experiment.[16]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often containing the calcium dye and probenecid in assay buffer.
-
Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[13][16]
-
-
Compound Plate Preparation: In a separate 96-well plate, prepare 5X concentrated solutions of the test compound (7-(1-piperazinyl)-1H-indole) and controls (known agonist and vehicle).
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = ~490/525 nm) over time.
-
Agonist Mode:
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument then automatically injects 25 µL from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the transient calcium peak.
-
-
Antagonist Mode:
-
First, add the test compound (7-(1-piperazinyl)-1H-indole) to the cells and incubate for 15-30 minutes.
-
Then, place the plate in the reader, establish a baseline, and inject a known agonist at its EC80 concentration.
-
An antagonistic effect is observed as a reduction in the agonist-induced calcium signal.
-
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist mode, plot the response against the log of compound concentration to determine the EC50.
-
For antagonist mode, plot the % inhibition of the agonist response against the log of compound concentration to determine the IC50.
-
Protocol 4: cAMP Modulation Assay for Gs/Gi-Coupled Receptors
Principle: Dopamine receptors (like D1-family) and some serotonin receptors (e.g., 5-HT6) couple to the Gαs subunit, which activates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[17][18] Conversely, other dopamine receptors (D2-family) and serotonin receptors (e.g., 5-HT1A) couple to Gαi, which inhibits AC and leads to a decrease in cAMP.[17][19][20] These changes in cAMP can be quantified using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17][19][21]
Objective: To determine if 7-(1-piperazinyl)-1H-indole modulates cAMP levels via Gs- or Gi-coupled receptors.
Caption: Gs (stimulatory) and Gi (inhibitory) cAMP signaling pathways.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., D1 or D2).
-
Commercially available cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen).[19][21]
-
Forskolin (an adenylyl cyclase activator, required for Gi assays).[19]
-
Known agonist and antagonist for the target receptor.
-
Low-volume 384-well white plates.
-
HTRF- or AlphaScreen-compatible microplate reader.
Step-by-Step Protocol:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer provided with the assay kit.
-
Assay Setup (Gs-coupled receptor):
-
Dispense cells into the assay plate.
-
Add serial dilutions of the test compound (agonist mode) or add the test compound followed by a known agonist (antagonist mode).
-
Incubate at room temperature for 30 minutes.[22]
-
-
Assay Setup (Gi-coupled receptor):
-
Dispense cells into the assay plate.
-
Add serial dilutions of the test compound along with a fixed concentration of forsklin (e.g., 5 µM) to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes. An agonist effect is seen as a decrease in the forskolin-stimulated signal.
-
-
Cell Lysis and Detection:
-
Signal Reading: Read the plate on a compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm for HTRF).
-
Data Analysis:
-
The HTRF ratio (Emission 665nm / Emission 620nm) is inversely proportional to the amount of cAMP produced.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[22][23]
-
Plot cAMP concentration against the log of compound concentration to determine EC50 (for Gs agonists or Gi agonists) or IC50 (for antagonists).
-
References
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- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. (2011). Journal of Visualized Experiments.
- LDH cytotoxicity assay. (2024). Protocols.io.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. (2010). Planta Medica.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
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- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI).
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Calcium Flux Assay Protocol. (n.d.). ResearchGate.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery.
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- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. (n.d.). BenchChem.
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- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). SLAS Discovery.
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- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed.
- D1 Dopamine Receptor Assay. (n.d.). Innoprot.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery.
- Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors. (2015). Journal of Neuroscience Methods.
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- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). Pharmaceuticals.
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- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules.
- Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). Archiv der Pharmazie.
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Application Notes & Protocols for In Vivo Studies of Indole-Piperazine Derivatives
A Senior Application Scientist's Guide to Preclinical Evaluation in Rodent Models
Introduction: The Therapeutic Potential of Indole-Piperazine Scaffolds
The indole-piperazine motif represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. This structural class is of significant interest to researchers in drug discovery due to its ability to interact with a wide array of physiological targets, particularly within the central nervous system (CNS). The inherent versatility of the indole nucleus, combined with the conformational flexibility and basic nitrogen of the piperazine ring, allows for the fine-tuning of pharmacological properties.
Many indole-piperazine derivatives have been investigated for their potent and selective activity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[1][2][3][4] For instance, derivatives targeting the 5-HT1A receptor are explored for anxiolytic and antidepressant effects[5][6], while those with affinity for D2 receptors are investigated for antipsychotic potential.[1][7] More recently, this scaffold has been employed in the design of inhibitors for other target classes, such as histone deacetylase 6 (HDAC6), showing promise in neurodegenerative disease models.[8]
This guide provides a comprehensive overview of the application of animal models for the in vivo characterization of novel indole-piperazine derivatives, with a focus on practical, field-proven protocols and the scientific rationale underpinning experimental design.
Part 1: Strategic In Vivo Evaluation: From Pharmacokinetics to Efficacy
A successful in vivo study of a novel indole-piperazine derivative hinges on a logical, stepwise approach that begins with understanding the compound's behavior in a biological system and progresses to assessing its therapeutic efficacy.
Foundational Pharmacokinetic (PK) and Biodistribution Studies
Before efficacy can be assessed, it is crucial to understand how the animal body absorbs, distributes, metabolizes, and excretes (ADME) the test compound.[9][10] These pharmacokinetic (PK) studies are essential for determining key parameters such as bioavailability, half-life, and clearance, which in turn inform dose selection and dosing frequency for subsequent efficacy studies.[10][11][12]
Biodistribution studies, often conducted in parallel with PK studies, reveal the extent to which the compound reaches its target tissues.[13][14] For CNS-active indole-piperazine derivatives, demonstrating blood-brain barrier (BBB) penetration is a critical milestone.[13]
Table 1: Representative Pharmacokinetic Study Design in Rats
| Parameter | Description |
| Species/Strain | Wistar or Sprague-Dawley rats |
| Animal Number | 3-5 animals per time point/group |
| Routes of Admin. | Intravenous (IV) for bioavailability reference, Oral (PO) for intended therapeutic route |
| Dose Levels | IV: 1-2 mg/kg; PO: 5-20 mg/kg (or as determined by tolerability) |
| Sampling Matrix | Plasma (via tail vein or cardiac puncture at termination) |
| Time Points | Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose |
| Analytical Method | LC-MS/MS for quantification of the compound in plasma |
| Key Parameters | Cmax, Tmax, AUC, t1/2, Clearance (CL), Volume of distribution (Vd), Bioavailability (%F) |
Selecting the Appropriate Animal Model for Efficacy Testing
The choice of animal model is dictated by the therapeutic hypothesis, which is based on the in vitro pharmacological profile of the indole-piperazine derivative. A compound with high affinity for the 5-HT1A receptor, for example, would be a candidate for testing in models of anxiety or depression.[5][15][16]
Table 2: Common Rodent Models for CNS Indications Relevant to Indole-Piperazine Derivatives
| Therapeutic Area | Animal Model | Key Behavioral Readout | Rationale |
| Anxiety | Elevated Plus Maze (EPM)[15][17] | Increased time spent in open arms | Based on the conflict between the rodent's natural aversion to open spaces and its drive to explore. |
| Marble Burying Test[17] | Reduced number of marbles buried | Reflects neophobia and repetitive, compulsive-like behavior. | |
| Depression | Forced Swim Test (FST)[18][19] | Decreased immobility time | Measures behavioral despair; effective antidepressants reduce immobility. |
| Tail Suspension Test (TST)[18][19] | Decreased immobility time | Similar principle to the FST, assessing behavioral despair. | |
| Schizophrenia | PCP- or Amphetamine-induced Hyperlocomotion[20][21][22] | Attenuation of drug-induced hyperactivity | Models the positive symptoms of schizophrenia, particularly psychomotor agitation. |
| Prepulse Inhibition (PPI) of Startle[20] | Restoration of normal PPI | Models sensorimotor gating deficits observed in schizophrenic patients. | |
| Neurodegeneration | MPTP-induced Parkinson's Disease Model[23] | Improved motor function (e.g., rotarod test) | A neurotoxin-based model that depletes dopaminergic neurons. |
Part 2: Detailed Experimental Protocols
The following protocols are presented as standardized, widely accepted methods for the in vivo evaluation of novel compounds. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Oral Gavage Administration in Mice
Oral gavage is a common method for precise oral dosing of therapeutic agents.[24][25]
Materials:
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice).[24]
-
Syringes (1 mL).
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dosing volume. A common maximum dosing volume is 10 mL/kg.[25][26]
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach. The body should be held in a vertical position.[27]
-
Needle Insertion: Introduce the gavage needle into the mouth, slightly to one side to bypass the trachea. Gently advance the needle along the roof of the mouth and down the esophagus. The mouse will typically swallow as the needle is advanced. Do not force the needle.[27]
-
Compound Administration: Once the needle is in place (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the compound.[27]
-
Needle Removal: Smoothly and slowly withdraw the needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[25]
Protocol 2: Evaluation of Anxiolytic Activity – The Elevated Plus Maze (EPM)
The EPM test is a widely used paradigm to screen for anxiolytic-like effects of novel compounds.[15][28][29]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
Procedure:
-
Dosing: Administer the indole-piperazine derivative or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the test (typically 30-60 minutes).
-
Acclimation: Bring the animals to the testing room at least 1 hour before the experiment to acclimate.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.
-
Data Collection: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.
-
Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries. Total arm entries can be used as a measure of general locomotor activity.
Protocol 3: Assessment of Antipsychotic Potential – PCP-Induced Hyperlocomotion
This model is used to assess a compound's ability to reverse the psychotomimetic effects of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), which mimic some symptoms of schizophrenia.[20][21]
Apparatus:
-
Open field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Pre-treatment: Administer the indole-piperazine derivative or vehicle control.
-
Habituation: After the appropriate pre-treatment time (e.g., 30 minutes), place the mice in the open field chambers for a 30-minute habituation period.
-
PCP Challenge: After habituation, remove the animals, administer PCP (or saline for control groups), and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for the next 60-90 minutes.
-
Data Analysis: A compound with potential antipsychotic activity will significantly attenuate the hyperlocomotion induced by PCP compared to the vehicle-treated, PCP-challenged group.
Part 3: Data Interpretation and Critical Considerations
-
Dose-Response Relationship: It is essential to test multiple doses of a compound to establish a dose-response curve and identify the minimally effective dose and potential toxic doses.
-
Controls are Key: Every experiment must include a vehicle control group to account for the effects of the administration procedure and the vehicle itself. For challenge models (like the PCP model), a group receiving vehicle + saline challenge is also necessary.
-
Behavioral Confounds: Always consider the potential effects of your compound on general locomotor activity.[30][31] A sedative effect, for instance, could be misinterpreted as anxiolytic-like behavior in the EPM. The open field test is a useful tool for assessing these potential confounds.[19][32]
-
Ethical Considerations: All animal experiments must be designed to minimize pain and distress. The number of animals used should be the minimum required to obtain statistically significant results.
Part 4: Visualization of Pathways and Workflows
Signaling Pathway of a 5-HT1A Receptor Agonist
Many indole-piperazine derivatives act as agonists at the 5-HT1A receptor.[2][5][33] Activation of this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified 5-HT1A receptor signaling cascade.
General In Vivo Experimental Workflow
The logical progression from initial characterization to efficacy testing is a cornerstone of preclinical drug development.
Caption: Phased workflow for in vivo compound evaluation.
References
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MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 7-(1-piperazinyl)-1H-indole in Biological Samples
Abstract
This document provides a comprehensive guide to the analytical techniques for the accurate and precise quantification of 7-(1-piperazinyl)-1H-indole in various biological matrices. Designed for researchers, scientists, and professionals in drug development, these notes detail robust methodologies, from sample preparation to final analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols herein are grounded in established scientific principles and validated against international regulatory standards to ensure data integrity and reliability for pharmacokinetic, toxicokinetic, and biomarker studies.
Introduction: The Significance of Quantifying 7-(1-piperazinyl)-1H-indole
7-(1-piperazinyl)-1H-indole and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. Accurate measurement of their concentrations in biological fluids such as plasma, serum, and urine is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.[1][2] Reliable bioanalytical data are fundamental to regulatory submissions concerning the safety and efficacy of drug products.[1][2][3][4][5]
The inherent chemical properties of 7-(1-piperazinyl)-1H-indole, particularly its basic piperazinyl moiety and the indole core, present unique challenges and opportunities for bioanalysis. This guide will explore the most effective strategies to address these, ensuring high sensitivity, selectivity, and throughput.
Foundational Strategy: Bioanalytical Method Workflow
A successful bioanalytical workflow is a multi-stage process, each step optimized to ensure the final data is a true representation of the analyte concentration in the original sample. The logical flow from sample collection to data interpretation is crucial for reproducible results.
Caption: High-level workflow for bioanalysis.
Sample Preparation: The Key to Robust Quantification
The complexity of biological matrices necessitates a thorough sample clean-up to remove interfering substances like proteins and phospholipids.[6] The choice of extraction technique is paramount for achieving high recovery and minimizing matrix effects.
Method Selection: SPE vs. LLE
For a basic compound like 7-(1-piperazinyl)-1H-indole, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective.
-
Solid-Phase Extraction (SPE): Often preferred for its higher selectivity, reproducibility, and ease of automation.[7][8] A mixed-mode cation exchange (MCX) sorbent is ideal, leveraging both reversed-phase and ion-exchange interactions for superior cleanup of biological fluids.
-
Liquid-Liquid Extraction (LLE): A classic technique that can provide very clean extracts if the solvent system is carefully optimized.[9] It is often more labor-intensive than SPE.[10]
Given its advantages for high-throughput analysis, this guide will focus on a protocol using mixed-mode cation exchange SPE.
Detailed Protocol: Mixed-Mode Cation Exchange SPE
This protocol is designed for the extraction of 7-(1-piperazinyl)-1H-indole from human plasma.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg / 1 mL)
-
Human plasma (K2EDTA as anticoagulant)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended (e.g., 7-(1-piperazinyl)-1H-indole-d8).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix for 10 seconds.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.[6]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 0.1% formic acid in water.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. This step removes lipids and other non-polar interferences while the basic analyte remains bound to the cation exchange functional groups.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its interaction with the cation exchange sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The Gold Standard for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for accurate quantification of drugs in biological matrices.[11]
Chromatographic Separation (HPLC/UPLC)
The goal of chromatography is to separate the analyte from any remaining matrix components and from its metabolites.
Caption: Principle of HPLC separation.
Recommended Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for indole-containing compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte, improving peak shape and ionization efficiency.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 5% B to 95% B over 3 minutes | A gradient elution ensures efficient separation of the analyte from early and late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.
Ionization:
-
Electrospray Ionization (ESI) in Positive Mode: 7-(1-piperazinyl)-1H-indole contains basic nitrogen atoms that are readily protonated, making positive mode ESI the ideal choice.
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. This is a highly selective process.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| 7-(1-piperazinyl)-1H-indole | m/z 216.1 | m/z 171.1 (loss of piperazine fragment) | 25 |
| IS (-d8) | m/z 224.2 | m/z 179.1 | 25 |
| (Note: These m/z values are theoretical and must be optimized experimentally on the specific mass spectrometer used.) |
Method Validation: Ensuring Data Reliability
A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[1][4][5] Validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and the principles of the ICH M10 guideline.[3][14][15]
Key Validation Parameters and Typical Acceptance Criteria:
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of the determined value to the nominal concentration. | Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ).[3] |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations of fresh samples. |
Conclusion
The methodologies presented in this application note provide a robust and reliable framework for the quantification of 7-(1-piperazinyl)-1H-indole in biological samples. The combination of mixed-mode solid-phase extraction and LC-MS/MS analysis offers the high sensitivity, selectivity, and throughput required in modern drug development. Adherence to the detailed protocols and rigorous method validation as outlined will ensure the generation of high-quality data to support critical decisions in preclinical and clinical studies.
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health. [Link]
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ResearchGate. (2025). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. [Link]
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Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
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ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
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de Rijke, Y. B., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry. [Link]
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Martinez, E., et al. (1988). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. PubMed. [Link]
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Wang, J., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]
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de Freitas, S. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health. [Link]
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High-Throughput Screening of Indole-Piperazine Libraries: A Guide to Assay Development and Hit Validation
Abstract
The indole-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), kinases, and histone deacetylases (HDACs).[1][2][3] The successful identification of novel, potent, and selective modulators from indole-piperazine libraries hinges on the strategic design and meticulous execution of high-throughput screening (HTS) campaigns. This guide provides an in-depth technical overview of developing robust HTS assays for this important chemical class, focusing on practical protocols, addressing common challenges such as compound interference, and outlining a rigorous hit validation cascade.
Introduction: The Indole-Piperazine Scaffold in Drug Discovery
The indole ring system, a common motif in natural products and synthetic bioactive molecules, offers a rich electronic and steric landscape for molecular interactions.[4] When hybridized with the versatile piperazine moiety—a frequent component in centrally active drugs—the resulting scaffold provides an excellent balance of structural rigidity and conformational flexibility. This combination allows for the precise spatial orientation of substituents to engage with diverse biological targets.[5] Libraries based on this scaffold are thus a cornerstone of many hit-finding endeavors. However, the inherent physicochemical properties of the indole-piperazine core, including potential autofluorescence and off-target activities, necessitate a carefully considered HTS strategy.[1][6]
Strategic Considerations for Assay Selection
The choice of an HTS assay format is the most critical decision in a screening campaign. It must not only be compatible with the biological target but also be robust to potential interference from the chemical library. For indole-piperazine libraries, two primary considerations are paramount:
-
Potential for Autofluorescence: The indole nucleus is a natural fluorophore.[6] This intrinsic fluorescence can interfere with assays that use a fluorescent readout, leading to false positives or negatives.[7] It is crucial to pre-screen a representative subset of the library for autofluorescence at the excitation and emission wavelengths of the intended assay. Should interference be significant, alternative detection methods such as luminescence, time-resolved fluorescence (e.g., HTRF®), or label-free technologies should be prioritized.
-
Target Class: Indole-piperazines are known to interact with a broad range of targets. The assay technology must be suited to the specific biology being interrogated. For example:
-
GPCRs: Cell-based assays monitoring second messengers (e.g., cAMP, IP3) or receptor internalization are highly effective.[8] Proximity-based assays like AlphaScreen can also be employed to detect cAMP.[9]
-
Kinases: Biochemical assays that measure the consumption of ATP (e.g., Kinase-Glo®) or the generation of a phosphorylated product are common.[10] AlphaScreen and Fluorescence Polarization are also well-suited for detecting kinase activity.[11][12]
-
HDACs: Fluorogenic or colorimetric assays using acetylated peptide substrates are the standard for HTS.[13][14]
-
The overall HTS workflow is a multi-stage process designed to systematically identify and validate true hits while eliminating artifacts.
Detailed HTS Protocols
The following sections provide detailed, step-by-step protocols for two common HTS assay formats applicable to indole-piperazine libraries targeting different protein classes.
Protocol 1: AlphaScreen™ cAMP Assay for a Gαi-Coupled GPCR
This protocol is designed to identify antagonists of a Gαi-coupled receptor. The assay measures the inhibition of forskolin-stimulated cAMP production in a whole-cell format. The AlphaScreen technology is a bead-based, non-radioactive, homogeneous immunoassay.[15] The principle relies on the competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead.[9]
Rationale: This method is highly sensitive and robust for HTS.[16] Using a cell-based format provides a more physiologically relevant context. The luminescent readout is less susceptible to interference from fluorescent compounds compared to direct fluorescence intensity measurements.
Signaling Pathway Overview:
Materials:
-
CHO-K1 cells stably expressing the target Gαi-coupled GPCR.
-
Assay Plates: 384-well white opaque microplates (e.g., OptiPlate™-384).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.
-
Forskolin solution.
-
Indole-piperazine library (10 mM in DMSO).
-
AlphaScreen™ cAMP Assay Kit (e.g., Revvity, Cat. # 6760600M).
-
Multimode plate reader with AlphaScreen capabilities (e.g., EnVision®).
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells using a non-enzymatic dissociation buffer, wash, and resuspend in Stimulation Buffer to the pre-determined optimal density (e.g., 3,000 cells/well).
-
Compound Plating: Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of the indole-piperazine library compounds into the 384-well assay plates for a final screening concentration of 10 µM. Include wells for positive (no compound, stimulated) and negative (no compound, no stimulation) controls.
-
Cell Dispensing and Pre-incubation: Dispense 5 µL of the cell suspension into each well of the compound-containing plates. Incubate for 30 minutes at room temperature. This step allows the compounds to interact with the cells before stimulation.
-
Stimulation: Add 5 µL of forskolin solution (at a pre-optimized EC80 concentration) to all wells except the negative controls (add 5 µL of Stimulation Buffer instead). Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
Lysis and Detection:
-
Prepare the Lysis/Detection mixture according to the AlphaScreen kit protocol. This typically involves mixing the Lysis Buffer with the Acceptor beads.
-
Add 5 µL of the Lysis/Detection mixture to each well. Seal the plate and incubate for 1 hour at room temperature in the dark. This step lyses the cells and allows the antibody on the acceptor beads to bind to the intracellular cAMP.
-
Add 15 µL of the Donor bead solution to each well under subdued lighting. Seal the plate, protect from light, and incubate for 2 hours at room temperature.
-
-
Data Acquisition: Read the plate on a compatible plate reader. The AlphaScreen signal is inversely proportional to the amount of cAMP produced; thus, a high signal indicates potential antagonist activity.
| Parameter | Typical Value | Rationale |
| Final Compound Conc. | 10 µM | Standard concentration for primary single-point screens. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on cell health and assay performance. |
| Cell Density/Well | 2,000 - 5,000 cells | Optimized to produce a robust signal window (S/B > 5). |
| Forskolin Conc. | EC80 | Provides a sub-maximal stimulation, increasing sensitivity for detecting antagonists. |
| Plate Type | 384-well white opaque | Optimal for luminescent assays to maximize signal and prevent crosstalk. |
Protocol 2: Fluorescence Polarization (FP) Assay for a Protein-Protein Interaction (PPI) Target
This protocol describes a competitive binding FP assay to identify inhibitors of a PPI, a common target class for indole-piperazine derivatives. The assay measures the displacement of a fluorescently labeled peptide (tracer) from its protein partner by a small molecule inhibitor.
Rationale: FP is a homogeneous, robust, and cost-effective method for HTS.[7] It directly measures the binding event in solution.[12] The ratiometric nature of the measurement (polarization) provides inherent normalization against some forms of interference like signal quenching.[7]
Assay Principle:
Materials:
-
Purified recombinant target protein.
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
-
Assay Plates: 384-well black, low-binding microplates.
-
Indole-piperazine library (10 mM in DMSO).
-
Microplate reader with FP capabilities.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Determine the optimal concentrations of protein and tracer through checkerboard titrations. Aim for a tracer concentration ≤ Kd and a protein concentration that yields ~70-80% of the maximum FP signal.
-
Prepare 2X solutions of the protein and tracer in Assay Buffer.
-
-
Compound Plating: Transfer 50 nL of the indole-piperazine library compounds into the 384-well assay plates.
-
Reagent Addition:
-
Add 10 µL of the 2X protein solution to all wells except those for the "no protein" (low polarization) control. Add 10 µL of Assay Buffer to the "no protein" wells.
-
Incubate for 15-30 minutes at room temperature to allow for potential inhibitor-protein binding.
-
Add 10 µL of the 2X tracer solution to all wells. The final assay volume is 20 µL.
-
-
Incubation: Incubate the plates for the pre-determined equilibrium time (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: Read the plates using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures fluorescence intensity parallel and perpendicular to the plane of polarized excitation light to calculate the millipolarization (mP) value. A decrease in mP indicates displacement of the tracer and potential inhibitory activity.
| Parameter | Typical Value | Rationale |
| Final Compound Conc. | 10 µM | Standard concentration for primary single-point screens. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on protein stability and binding. |
| Tracer Conc. | ≤ Kd | Ensures the assay is sensitive to competitive inhibitors. |
| Protein Conc. | ~70-80% Saturation | Provides a robust signal window while remaining sensitive to inhibition. |
| Plate Type | 384-well black, low-binding | Minimizes background fluorescence and prevents protein/peptide adsorption. |
Data Analysis and Hit Validation
A primary HTS campaign generates a large volume of data that must be processed and triaged to identify high-quality hits. The goal is to eliminate false positives early to focus resources on the most promising chemical matter.[13][17]
Primary Data Analysis & Hit Selection:
-
Quality Control: The robustness of the screen is assessed on a plate-by-plate basis using the Z'-factor, calculated from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17]
-
Normalization and Scoring: Raw data from each well is normalized to the plate controls. A common method is to calculate the percent inhibition or percent activity. Hits are typically selected based on a statistical cutoff, such as three standard deviations from the mean of the library compound population.
-
Hit Confirmation: Compounds identified as primary hits are re-tested, often from a freshly prepared sample, under the same assay conditions to confirm their activity.[17] This is followed by generating a 10-point dose-response curve to determine potency (IC50 or EC50).
The Hit Validation Cascade:
Confirmed hits must undergo a rigorous validation process to eliminate artifacts.[8]
-
Assay Interference Counterscreens: This is the most critical step for indole-piperazine libraries.
-
Autofluorescence Check: Read the dose-response plates in a fluorescence intensity mode before adding assay reagents. Any compound that is intrinsically fluorescent at the assay wavelengths should be flagged.
-
Technology-Specific Counterscreens: Run the assay in the absence of the biological target (e.g., for FP, run with only the tracer) or in the absence of a key substrate to see if the compound directly affects the readout.[1] For AlphaScreen, a counterscreen can be run with beads that are brought together by a non-biological interaction to check for signal quenchers.
-
-
Orthogonal Assays: Confirm the activity of the hit compound in a secondary assay that uses a different detection technology.[14] For example, if the primary screen was an FP assay (biochemical), an orthogonal assay could be a cell-based reporter gene assay (functional). This helps to eliminate compounds that interfere with a specific assay format.
-
Preliminary Structure-Activity Relationship (SAR): Analyze the activity of structurally related analogues that were also present in the screening library. A consistent SAR, where small chemical changes lead to predictable changes in activity, increases confidence that the compound is a specific binder and not an artifact.[17]
-
Biophysical Validation: For target-based screens, use a biophysical method like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to directly measure the binding of the hit compound to the target protein.[17] This provides definitive evidence of a physical interaction.
By systematically applying this cascade, researchers can confidently identify true, tractable hits from an indole-piperazine library, paving the way for successful lead optimization programs.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Domain Therapeutics Blog. [Link]
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HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
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In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). RSC Advances. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
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New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. (2023). Molecules. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Pharmaceuticals. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]
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Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2023). Saudi Pharmaceutical Journal. [Link]
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Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. (2012). Journal of Medicinal Chemistry. [Link]
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Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis. (1991). Neuropharmacology. [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Biotechnology. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
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Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (2024). Current Medicinal Chemistry. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2021). Journal of Visualized Experiments. [Link]
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Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2015). Journal of Biomolecular Screening. [Link]
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Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2011). Expert Opinion on Drug Discovery. [Link]
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Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (2023). ResearchGate. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2011). Expert Opinion on Drug Discovery. [Link]
-
Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. (2023). ResearchGate. [Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). Molecules. [Link]
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Application Notes and Protocols for the Utilization of 7-(1-Piperazinyl)-1H-indole as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-(1-Piperazinyl)-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets. When coupled with a piperazine moiety, the resulting hybrid structure offers an exceptional platform for drug design. The piperazine ring provides a handle for modulating physicochemical properties such as solubility and basicity, and serves as a versatile vector for introducing diverse substituents to explore structure-activity relationships (SAR).
Specifically, the 7-(1-piperazinyl)-1H-indole scaffold positions the piperazine group on the benzene portion of the indole, offering distinct chemical space for derivatization compared to more commonly explored indole isomers. This unique arrangement allows for the development of novel compounds with potentially unique pharmacological profiles. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 7-(1-piperazinyl)-1H-indole core, with a focus on its application in the discovery of novel therapeutics targeting kinases and G-protein coupled receptors (GPCRs).
Part 1: Synthesis of the Core Scaffold: 7-(1-Piperazinyl)-1H-indole
The synthesis of the 7-(1-piperazinyl)-1H-indole scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (7-haloindole) and an amine (piperazine).
Protocol 1: Synthesis of 7-(1-Piperazinyl)-1H-indole via Buchwald-Hartwig Amination
This protocol outlines the synthesis of the title compound from 7-bromo-1H-indole and piperazine. To favor mono-arylation, it is crucial to use an excess of piperazine.
Materials:
-
7-Bromo-1H-indole
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 7-bromo-1H-indole (1.0 eq), piperazine (3.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 7-bromo-1H-indole.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., 100:0 to 90:10) to afford 7-(1-piperazinyl)-1H-indole as a solid.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a threefold excess of piperazine helps to minimize the formation of the N,N'-bis-arylated byproduct.
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N cross-coupling reactions, particularly with electron-rich anilines and less reactive aryl halides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and regeneration of the active palladium catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.
Caption: Synthesis of the 7-(1-piperazinyl)-1H-indole scaffold.
Part 2: Derivatization Strategies
The 7-(1-piperazinyl)-1H-indole scaffold offers three primary points for diversification: the secondary amine of the piperazine ring (N-4), the indole nitrogen (N-1), and potentially the C2 or C3 positions of the indole ring through electrophilic substitution (though this can be more challenging).
A. Derivatization at the Piperazine N-4 Position
The secondary amine of the piperazine is a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation.
This protocol describes a general procedure for the N-alkylation of the piperazine nitrogen with an alkyl halide.
Materials:
-
7-(1-Piperazinyl)-1H-indole
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of 7-(1-piperazinyl)-1H-indole (1.0 eq) in acetonitrile or DMF, add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF is used as the solvent, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
This protocol details the N-acylation of the piperazine nitrogen using an acyl chloride.
Materials:
-
7-(1-Piperazinyl)-1H-indole
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve 7-(1-piperazinyl)-1H-indole (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add Et₃N (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography.
B. Derivatization at the Indole N-1 Position
The indole nitrogen can also be functionalized, typically after protection of the more reactive piperazine nitrogen if desired.
Materials:
-
N-4 substituted 7-(1-piperazinyl)-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard work-up and purification reagents
Procedure:
-
Deprotonation: To a solution of the N-4 substituted 7-(1-piperazinyl)-1H-indole (1.0 eq) in anhydrous THF or DMF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purification: Purify by silica gel column chromatography.
Caption: Key derivatization points of the scaffold.
Part 3: Biological Evaluation Protocols
Derivatives of the 7-(1-piperazinyl)-1H-indole scaffold have shown promise as modulators of various biological targets. Below are detailed protocols for assessing their activity in key therapeutic areas.
A. Anticancer Activity
This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Assay:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Quantitative Data Example:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 2b | A549 | 14.8[1] |
| Derivative 2d | A549 | 24.8[1] |
| Derivative 2f | A549 | 23.6[1] |
| Derivative 2g | A549 | 20.7[1] |
| Ciprofloxacin (parent) | A549 | >100[1] |
| Doxorubicin (control) | A549 | 1.0[1] |
Note: The data presented is for 7-piperazinyl derivatives of ciprofloxacin, a related scaffold, to illustrate the potential anticancer activity.
This protocol describes a luminescence-based assay to screen for inhibitors of cyclin-dependent kinases.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO control.
-
Add the CDK2/Cyclin A2 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30 °C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
B. GPCR Modulation
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR (e.g., Dopamine D2 receptor)
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Unlabeled competitor ligand (for non-specific binding determination)
-
Test compounds
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to calculate the Kᵢ value.
Caption: Workflow for the biological evaluation of derivatives.
Conclusion and Future Directions
The 7-(1-piperazinyl)-1H-indole scaffold represents a highly promising starting point for the design of novel drug candidates. Its synthetic tractability, coupled with the numerous possibilities for structural diversification, allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this versatile core. Future work in this area could explore the use of this scaffold in the development of probes for chemical biology, as well as its application in targeting other important classes of enzymes and receptors. The continued exploration of the chemical space around the 7-(1-piperazinyl)-1H-indole nucleus is likely to yield novel and impactful therapeutic agents.
References
-
Azéma, J., Guidetti, B., Dewelle, J., Le Calve, B., Mijatovic, T., Korolyov, A., ... & Kiss, R. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & medicinal chemistry, 17(15), 5396–5407. [Link]
Sources
Application of 7-Piperazinyl-indoles in Targeting Specific Protein Kinases: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatization has led to the development of potent modulators of various cellular signaling pathways. This guide focuses on a specific, highly promising class: 7-piperazinyl-indole derivatives. The strategic installation of a piperazine moiety at the 7-position of the indole ring has proven effective in generating potent and selective inhibitors of protein kinases, crucial regulators of cellular processes whose dysregulation is a hallmark of cancer and other diseases.[1][2][3] This document provides an in-depth exploration of the design rationale, synthesis, and application of these compounds, complete with detailed protocols for their evaluation as targeted kinase inhibitors. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in harnessing the potential of this chemical scaffold.
Introduction: The Rationale for Targeting Protein Kinases with 7-Piperazinyl-indoles
Protein kinases orchestrate a complex network of signaling pathways that govern cell proliferation, differentiation, survival, and apoptosis.[1] In many cancers, these signaling cascades are constitutively active due to mutations or overexpression of specific kinases, leading to uncontrolled cell growth.[4] Consequently, protein kinase inhibitors have become a cornerstone of targeted cancer therapy.[1]
The indole nucleus is a versatile foundation for designing kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] The 7-azaindole scaffold, a bioisostere of indole, has also been extensively used to fine-tune pharmacological properties.[5] The addition of a piperazine group, particularly at the 7-position, offers several advantages:
-
Enhanced Solubility and Pharmacokinetics: The basic nitrogen of the piperazine ring improves aqueous solubility and can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Vector for Additional Interactions: The piperazine ring serves as a versatile linker to introduce various substituents that can form additional interactions with the kinase active site or solvent-exposed regions, thereby enhancing potency and selectivity.
-
Modulation of Target Specificity: Modifications on the distal nitrogen of the piperazine ring can significantly influence the inhibitor's selectivity profile, allowing for the targeting of specific kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][7]
This guide will provide the necessary protocols to design, synthesize, and validate the activity of novel 7-piperazinyl-indole derivatives against these key oncogenic kinases.
Designing and Synthesizing 7-Piperazinyl-indole Kinase Inhibitors
The design of potent and selective kinase inhibitors is an iterative process guided by structure-activity relationship (SAR) studies and computational modeling.[1][4][8]
Core Synthesis Strategy
A common synthetic route to 7-piperazinyl-indole derivatives involves the reaction of a 7-halo-indole precursor with an appropriately substituted piperazine.[9] The indole core itself can be constructed through various established methods, such as the Fischer, Bischler, or Reissert indole syntheses.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 7-piperazinyl-indole derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-piperazinyl-indole scaffold is crucial for optimizing kinase inhibitory activity. Key areas for modification include:
-
Substituents on the Indole Ring: Modifications at other positions of the indole core can influence binding affinity and selectivity.
-
The Piperazine Linker: The choice of piperazine versus other cyclic amines can affect conformational rigidity and interaction with the target kinase.
-
Substituents on the Distal Piperazine Nitrogen: This is a critical handle for tuning the inhibitor's properties. Aromatic or aliphatic groups can be introduced to probe different regions of the kinase active site.[10]
In Vitro Evaluation of Kinase Inhibition
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s) and to affect cancer cell viability.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[11][12]
Protocol 1: In Vitro Luminescence-Based Kinase Assay [6][11]
Principle: Kinase activity is determined by measuring the amount of ATP remaining in the reaction. A luciferase-based system generates a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK4, VEGFR2)
-
Specific substrate peptide for the kinase
-
ATP
-
7-piperazinyl-indole test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control). b. Prepare a kinase/substrate mixture in Kinase Assay Buffer and add 2 µL to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the reaction by adding 2 µL of ATP solution. e. Incubate for 1 hour at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescent signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 1: Example Data Presentation for Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 7-Pz-Ind-01 | Aurora A | 25 |
| 7-Pz-Ind-01 | Aurora B | 150 |
| 7-Pz-Ind-01 | VEGFR2 | >10,000 |
| 7-Pz-Ind-02 | Aurora A | 12 |
| 7-Pz-Ind-02 | Aurora B | 68 |
| 7-Pz-Ind-02 | VEGFR2 | >10,000 |
| Staurosporine (Control) | Aurora A | 5 |
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and metabolic activity of cancer cell lines.[3][13][14][15]
Protocol 2: MTT Cell Viability Assay [13][15]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
7-piperazinyl-indole test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium). c. Incubate for 48-72 hours.
-
MTT Addition and Solubilization: a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[15] c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Target Validation in a Cellular Context: Western Blotting
To confirm that the observed effects on cell viability are due to the inhibition of the intended kinase target, it is essential to analyze the phosphorylation status of downstream substrates in a cellular context.[7][16]
Diagram: Simplified Kinase Signaling Pathway for Western Blot Analysis
Caption: Inhibition of a kinase prevents the phosphorylation of its downstream substrate.
Protocol 3: Western Blot Analysis of Target Phosphorylation [7][17]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the total and phosphorylated forms of the target protein and its substrates.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: a. Treat cells with the 7-piperazinyl-indole inhibitor at various concentrations for a specified time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.[7] b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Efficacy Assessment
Promising compounds identified through in vitro screening should be evaluated for their antitumor activity in vivo using xenograft models.[2][18]
Protocol 4: Human Tumor Xenograft Model in Immunodeficient Mice [2][18][19]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., HCT116)
-
7-piperazinyl-indole test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject 1-5 million cancer cells suspended in Matrigel or PBS into the flank of each mouse.[2] b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]
-
Treatment: a. Randomize the mice into treatment and control groups. b. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage). c. Monitor the mice daily for signs of toxicity and measure body weight twice weekly.
-
Efficacy Evaluation: a. Measure tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: (width)² x length / 2.[18] c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treated groups relative to the control group.
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a lead compound is critical for its development as a drug.[20][21][22][23]
In Vitro ADME Assays:
-
Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to predict its metabolic clearance.[21]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[21]
-
Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.
In Vivo Pharmacokinetics:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[21][23]
Conclusion and Future Directions
The 7-piperazinyl-indole scaffold represents a highly adaptable and promising platform for the development of targeted protein kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel compounds within this class. By systematically applying these biochemical, cellular, and in vivo methodologies, researchers can effectively identify and optimize lead candidates for further preclinical and clinical development. Future efforts in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as strategies to overcome acquired resistance to targeted therapies.
References
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- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Altuntaş, E., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS.
- Protocol Online. (2005). Xenograft Tumor Model Protocol. Protocol Online.
- Qian, W., et al. (n.d.). In vitro cytotoxicity, pharmacokinetics, tissue distribution, and metabolism of small-molecule protein kinase D inhibitors, kb-NB142-70 and kb-NB165-09, in mice bearing human cancer xenografts. PubMed.
- Mandal, A., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.
- Yan, H., et al. (n.d.). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Zhang, T., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed.
- Psomas, A. M., et al. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
- Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.
- Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
- Zhang, L., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
- Raynaud, F. I., et al. (n.d.). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Kocsis, L., et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Diamond, J. R., et al. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. PMC - PubMed Central.
- Veselinović, A., et al. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
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Application Notes and Protocols for Assessing the Anticancer Activity of 1H-Indole, 7-(1-piperazinyl)- Derivatives
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer potential of novel 1H-Indole, 7-(1-piperazinyl)- derivatives. The protocols herein are designed to build a robust preclinical data package, starting from broad cytotoxicity screening to in-depth mechanistic studies, culminating in foundational in vivo efficacy evaluation.
Introduction: The Therapeutic Promise of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have been investigated for a wide range of therapeutic applications, with a significant focus on oncology.[1] Indole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4][5]
The incorporation of a piperazine moiety is a common strategy in drug design to enhance pharmacokinetic properties and introduce additional target interactions. Piperazine derivatives themselves have demonstrated significant anticancer activities.[6][7] The combination of the indole nucleus with a 7-(1-piperazinyl) substituent presents a promising chemical space for the discovery of novel anticancer agents. This guide outlines a systematic approach to evaluating the efficacy of such derivatives.
Part 1: Foundational In Vitro Assessment
The initial phase of evaluation focuses on determining the direct cytotoxic and cytostatic effects of the 1H-Indole, 7-(1-piperazinyl)- derivatives on a panel of cancer cell lines.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1H-Indole, 7-(1-piperazinyl)- derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | Cell Line | IC50 (µM) after 48h |
| Derivative X | MCF-7 | 5.2 |
| Derivative X | HCT116 | 8.9 |
| Derivative X | A549 | 12.1 |
| Doxorubicin | MCF-7 | 0.8 |
Part 2: Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle.
Induction of Apoptosis: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Materials:
-
Cancer cells treated with the indole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the indole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method to preserve membrane integrity.[12]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[15]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[12]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[12]
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[6] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Materials:
-
Cancer cells treated with the indole derivative
-
PBS
-
Ice-cold 70% ethanol[17]
-
PI staining solution (containing PI and RNase A in PBS)[16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the indole derivative as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at -20°C.[16][18]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[11]
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that checkpoint.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| Derivative X (IC50) | 25.8 | 20.5 | 53.7 |
Part 3: Investigating Metastatic Potential
Cancer metastasis is a major cause of mortality. Therefore, evaluating the effect of a novel compound on cell migration and invasion is a crucial aspect of its anticancer assessment.
Cell Migration and Invasion: Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration and invasion.[20] It utilizes a porous membrane insert to separate an upper and a lower chamber. For migration assays, cells move through the pores towards a chemoattractant in the lower chamber.[20] For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, to mimic the basement membrane, and cells must degrade this matrix to move through.[20]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation[20]
-
Crystal violet stain
Procedure:
-
Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and incubate to allow solidification.[21] For the migration assay, this step is skipped.[21]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.[21]
-
Compound Treatment: Add the indole derivative at non-toxic concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[21]
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert using a cotton swab.[21]
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.[21]
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Part 4: Potential Signaling Pathways and In Vivo Models
Implicated Signaling Pathways
Indole derivatives have been reported to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[2][3][4][5] These pathways regulate critical cellular processes such as cell growth, proliferation, survival, and apoptosis.[4] Further investigation into the effect of 1H-Indole, 7-(1-piperazinyl)- derivatives on the phosphorylation status of key proteins within these pathways (e.g., Akt, mTOR, ERK) via Western blotting would provide deeper mechanistic insights.
Caption: A streamlined workflow for assessing the anticancer activity of novel compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for indole derivatives.
Transition to In Vivo Models
Compounds that demonstrate promising in vitro activity and a well-defined mechanism of action should be advanced to in vivo studies.[22][23] Human tumor xenograft models in immunocompromised mice are commonly used for preclinical evaluation of anticancer drugs.[24][25] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice to assess the compound's ability to inhibit tumor growth in a more complex biological system.[25][26]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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De Santi, C., et al. (2017). Two Likely Targets for the Anti-Cancer Effect of Indole Derivatives From Cruciferous Vegetables: PI3K/Akt/mTOR Signalling Pathway and the Aryl Hydrocarbon Receptor. PubMed. [Link]
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Viale, A., & Draetta, G. F. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
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protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
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SnapCyte. Invasion Assay Protocol. [Link]
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University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
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Mondal, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. [Link]
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Unnikrishnan, M. K., & Panicker, P. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]
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Application Notes and Protocols: Evaluating the Neuroprotective Effects of 7-(1-piperazinyl)-1H-indole
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The indole nucleus and piperazine ring are two pharmacophores that have independently demonstrated considerable promise in the realm of neuroprotection.[1][2] The indole scaffold is a core component of various neuroactive molecules, including neurotransmitters and compounds with antioxidant and anti-inflammatory properties.[1][3] Similarly, the piperazine moiety is found in numerous centrally acting agents, with some derivatives showing potential in modulating neurodegenerative processes.[4][5]
The compound 7-(1-piperazinyl)-1H-indole represents a logical combination of these two privileged structures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the neuroprotective potential of this novel compound. The following sections detail the scientific rationale, experimental designs, and step-by-step protocols for a tiered approach to characterization, from initial in vitro screening to more complex mechanistic studies.
Scientific Rationale: Why Investigate 7-(1-piperazinyl)-1H-indole for Neuroprotection?
The rationale for investigating 7-(1-piperazinyl)-1H-indole as a neuroprotective agent is grounded in the established neuropharmacological activities of its constituent moieties. Indole derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects, which are crucial for combating the oxidative stress and neuroinflammation that are hallmarks of neurodegenerative diseases.[3] Piperazine-containing compounds have been explored for their ability to interact with various central nervous system targets and have shown promise in models of neurodegeneration.[4]
The combination of these two pharmacophores in a single molecule offers the potential for synergistic or multi-target effects. This could lead to a more robust neuroprotective profile compared to compounds containing only one of these scaffolds. Our initial hypothesis is that 7-(1-piperazinyl)-1H-indole may exert neuroprotective effects through one or more of the following mechanisms:
-
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS) and/or upregulating endogenous antioxidant defense mechanisms.
-
Modulation of Apoptotic Pathways: By influencing the expression of pro- and anti-apoptotic proteins to prevent premature cell death.
-
Preservation of Mitochondrial Integrity: By maintaining mitochondrial membrane potential and function, which is critical for neuronal survival.
The following experimental plan is designed to systematically test these hypotheses.
Experimental Workflow for Evaluating Neuroprotective Efficacy
A tiered approach is recommended to efficiently evaluate the neuroprotective potential of 7-(1-piperazinyl)-1H-indole. This workflow progresses from broad screening assays to more specific mechanistic studies.
Caption: The role of Bax and Bcl-2 in the intrinsic apoptotic pathway and the potential modulatory effect of 7-(1-piperazinyl)-1H-indole.
Procedure:
-
Cell Treatment and Lysis: Treat SH-SY5Y cells as in Protocol 2 (with and without H₂O₂ and the compound). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. [6]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [6] Data Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio for each treatment group. A decrease in the Bax/Bcl-2 ratio in the compound-treated group compared to the H₂O₂-only group would suggest an anti-apoptotic mechanism.
Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Rationale: A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from red to green. [7]This assay will assess whether 7-(1-piperazinyl)-1H-indole can preserve mitochondrial integrity.
Procedure:
-
Cell Treatment: Seed and treat SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 2.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C. [8]3. Washing: Wash the cells with assay buffer to remove excess dye. [9]4. Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red) and monomers (green) using a fluorescence plate reader. Red fluorescence is typically measured at Ex/Em = 535/590 nm, and green fluorescence at Ex/Em = 485/535 nm. [9] Data Analysis:
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio |
| Vehicle Control | (Value) | (Value) | (Calculated) |
| H₂O₂ | (Value) | (Value) | (Calculated) |
| H₂O₂ + Compound X | (Value) | (Value) | (Calculated) |
An increase in the red/green fluorescence ratio in the compound-treated group compared to the H₂O₂-only group indicates the preservation of mitochondrial membrane potential.
Protocol 5: Measurement of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity
Rationale: SOD and GPx are key antioxidant enzymes that protect cells from oxidative damage. [10]Measuring their activity can reveal whether 7-(1-piperazinyl)-1H-indole enhances the endogenous antioxidant defense system.
Procedure:
-
Cell Lysate Preparation: Treat SH-SY5Y cells as in Protocol 2. After treatment, harvest the cells and prepare cell lysates according to the instructions of commercially available SOD and GPx activity assay kits.
-
Activity Assays: Perform the SOD and GPx activity assays following the manufacturer's protocols. [10][11]These assays are typically colorimetric and measure the rate of a specific enzymatic reaction.
Data Analysis: Calculate the SOD and GPx activity for each treatment group and express it as units per milligram of protein. An increase in the activity of these enzymes in the compound-treated group would suggest that the neuroprotective effect is, at least in part, due to the enhancement of the cellular antioxidant defense system.
Tier 3: In Vivo Model Validation
Should 7-(1-piperazinyl)-1H-indole demonstrate robust and mechanistically interesting neuroprotective effects in vitro, the next logical step would be to validate these findings in a living organism.
-
C. elegans Models: The nematode Caenorhabditis elegans is a powerful in vivo model for high-throughput screening of compounds for neuroprotective effects in the context of diseases like Alzheimer's and Parkinson's. [12][13]* Rodent Models: If the compound shows efficacy in C. elegans, further validation in established rodent models of neurodegeneration would be warranted. [14][15]These models allow for the assessment of cognitive and motor functions, as well as neuropathological changes.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of the neuroprotective effects of 7-(1-piperazinyl)-1H-indole. By following this tiered approach, researchers can efficiently determine the compound's potential as a therapeutic agent for neurodegenerative diseases, from initial screening to mechanistic elucidation. The provided protocols are based on established and validated methods, ensuring the generation of reliable and reproducible data. The successful demonstration of neuroprotective activity in these assays would provide a strong rationale for advancing this promising compound into preclinical in vivo studies.
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Application Note: Strategic Formulation of 7-(1-piperazinyl)-1H-indole for Robust Preclinical Studies
Guiding Principles & Introduction
The transition of a promising new chemical entity (NCE) from discovery to preclinical testing is a critical juncture where many candidates fail due to bioavailability or toxicity issues.[1][2] The indole-piperazine scaffold, exemplified by 7-(1-piperazinyl)-1H-indole, is a recurring motif in modern drug discovery, particularly in neuropharmacology and oncology.[3][4][5] However, these compounds often present formulation challenges, primarily due to poor aqueous solubility.[1][6]
This guide provides a comprehensive framework for the systematic formulation of 7-(1-piperazinyl)-1H-indole. The core philosophy is that a well-characterized formulation is not merely a vehicle but an integral component of the preclinical experiment. It ensures that the observed pharmacological and toxicological outcomes are a true reflection of the compound's activity, not an artifact of poor delivery. We will explain the causality behind experimental choices, moving from fundamental physicochemical characterization to detailed protocols for preparing formulations suitable for both cell-based assays and animal studies.
The Foundation: Pre-formulation Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is essential.[7] This pre-formulation stage provides the data needed to make rational decisions, saving significant time and resources.[8] The limited availability of API at this early stage necessitates efficient and well-planned experiments.[7]
Critical Properties to Investigate
-
Aqueous Solubility: This is the most critical parameter. It must be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand how the compound will behave in different environments, such as the stomach versus the small intestine.[7]
-
pKa (Ionization Constant): As 7-(1-piperazinyl)-1H-indole contains basic nitrogen atoms in the piperazine ring and a potentially acidic proton on the indole ring, its ionization state—and thus its solubility—will be highly dependent on pH. Knowing the pKa is crucial for employing pH adjustment as a solubilization strategy.[9]
-
LogP / LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) indicate the compound's lipophilicity. This property influences both solubility and membrane permeability, guiding the choice between aqueous and lipid-based formulation strategies.[7][10]
-
Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) for melting point and X-ray Powder Diffraction (XRPD) for crystallinity provide insights into the solid form's stability and energy, which affects dissolution.
-
Preliminary Chemical Stability: The stability of the indole ring, in particular, can be sensitive to pH and oxidative conditions.[11][12][13][14] A preliminary assessment in acidic and basic conditions, as well as exposure to light, can prevent the selection of a formulation that degrades the API.
// Connections Solubility -> Decision1 [lhead=cluster_decision, label="Solubility Data"]; pKa -> Decision2 [label="pKa Data"]; LogD -> Decision3 [label="Lipophilicity Data"];
Decision1 -> AqueousSol [color="#34A853", label="Yes"]; Decision1 -> Decision2 [color="#EA4335", label="No"];
Decision2 -> AqueousSol [color="#34A853", label="Yes"]; Decision2 -> Decision3 [color="#EA4335", label="No"];
Decision3 -> Lipid [color="#34A853", label="Yes"]; Decision3 -> Cosolvent [color="#EA4335", label="No"];
Cosolvent -> Suspension [label="If precipitation\non dilution"]; } endomd
Figure 1: Decision workflow from pre-formulation data to formulation selection.Formulation for In Vitro Systems
For in vitro assays, the primary goal is to achieve complete solubilization of the compound to ensure accurate and reproducible concentration-response curves.[15][16] The formulation is simpler than for in vivo studies, but careful consideration of the vehicle's compatibility with the cell system is paramount to avoid artifacts.
The Ubiquitous DMSO Stock
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for screening.
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[17] Its use allows for the creation of a concentrated stock (typically 10-50 mM) that can be serially diluted to achieve the final desired concentrations in the assay medium.
Trustworthiness Check: The final concentration of DMSO in the cell culture medium should be carefully controlled. It is critical to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1% , as higher concentrations can induce cytotoxicity, differentiation, or other off-target effects, confounding the experimental results.[18]
Protocol 3.1: Preparation of a 20 mM DMSO Stock Solution
-
Preparation: Tare a sterile, amber glass vial on an analytical balance.
-
Weighing: Carefully weigh a precise amount of 7-(1-piperazinyl)-1H-indole API (e.g., 5.38 mg, assuming a molecular weight of 215.29 g/mol for a 1.25 mL stock).
-
Solubilization: Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve a 20 mM concentration.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes until the API is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
QC Check: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Formulation for In Vivo Preclinical Studies
Formulating for animal studies is significantly more complex, with the goal of achieving adequate and reproducible systemic exposure for pharmacokinetic (PK) and toxicology (Tox) studies.[1][19][20] The choice of excipients is critical and must be non-toxic at the administered volume for the chosen species.[7][10]
Common Excipients for Preclinical Vehicles
The table below summarizes common excipients used in preclinical formulations, categorized by their function. The selection must be guided by API properties, the intended route of administration, and species tolerance.
| Functional Class | Excipient Example | Primary Use & Rationale | Common Routes |
| Solubilizing Agents | PEG 400 (Polyethylene Glycol) | Water-miscible cosolvent to increase solubility of lipophilic compounds.[9][21] | Oral (PO), Intravenous (IV) |
| Solutol® HS 15 | Non-ionic surfactant that forms micelles to encapsulate and solubilize drugs.[21] | PO, IV | |
| Captisol® (SBE-β-CD) | Modified cyclodextrin that forms inclusion complexes with drug molecules.[9][21] | PO, IV | |
| Suspending Agents | Methylcellulose (0.5%) | Viscosity-enhancing polymer to prevent sedimentation of particles in a suspension.[22] | PO |
| Carboxymethylcellulose (CMC) | Anionic polymer that also increases viscosity and aids in particle suspension. | PO | |
| Wetting Agents | Polysorbate 80 (Tween® 80) | Surfactant that reduces the surface tension between the drug particles and the vehicle, allowing for better dispersion. | PO |
| Vehicles (Aqueous) | Saline (0.9% NaCl) | Isotonic aqueous vehicle for IV administration.[23] | IV, Subcutaneous (SC) |
| Phosphate-Buffered Saline (PBS) | Buffered to a physiological pH, helps maintain the stability of pH-sensitive compounds.[23] | IV, SC | |
| Vehicles (Lipid) | Corn Oil / Sesame Oil | Used for highly lipophilic compounds that can be dissolved or suspended in an oil base.[9][21] | PO, Intramuscular (IM) |
Strategy 1: Aqueous Solution via pH Adjustment
Causality: Given the basic piperazine moiety, 7-(1-piperazinyl)-1H-indole is expected to have significantly higher aqueous solubility at a lower pH where it becomes protonated and forms a salt. If the target dose can be fully dissolved at a physiologically tolerable pH (typically pH 3-5 for oral gavage), this is often the simplest and most desirable formulation.[24]
Protocol 4.2: Preparation of an Acidified Aqueous Solution (for Oral Gavage)
-
Vehicle Preparation: Prepare a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 3.5). Alternatively, use acidified water by adding a small amount of HCl.
-
Weighing: Weigh the required amount of API for the target concentration (e.g., 5 mg/mL).
-
Dispersion: Add a small amount of the acidic vehicle to the API to form a paste. This prevents clumping.
-
Solubilization: Gradually add the remaining vehicle while stirring or vortexing. Gentle warming (~40°C) or sonication can be employed to aid dissolution.
-
pH Measurement: Once dissolved, measure the final pH of the solution and adjust if necessary. The pH should be consistent across all batches for study reproducibility.
-
QC Check (Mandatory): Visually inspect for clarity. Perform an HPLC analysis to confirm the concentration and check for any degradation products that may have formed in the acidic environment.
-
Storage: Store at 2-8°C, protected from light. Determine the short-term stability (e.g., 24-48 hours) to define the usable window for the formulation.
Strategy 2: Cosolvent System
Causality: When pH adjustment is insufficient or causes API instability, a cosolvent system is the next logical step.[7] Cosolvents like PEG 400, propylene glycol, and ethanol work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[17][24] A common risk is drug precipitation upon dilution in the aqueous environment of the GI tract or bloodstream.[7][24]
// Define nodes A [label="1. Weigh API and\nCosolvent(s)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Mix API with Cosolvent\n(e.g., PEG 400)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Ensure Complete Dissolution\n(Vortex/Sonicate)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Add Surfactant (optional)\n(e.g., Tween 80)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Titrate with Aqueous Vehicle\n(e.g., Water, Saline)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Final QC Check:\n- Visual Clarity\n- HPLC for Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges A -> B; B -> C; C -> D [label="To inhibit precipitation"]; D -> E; E -> F; } endomd
Figure 2: Standard workflow for preparing a cosolvent-based formulation.Strategy 3: Aqueous Suspension
Causality: If the required dose is high and the compound's solubility is too low for solution-based approaches, a uniform suspension is the default choice for oral administration. The goal is to create a system where fine, uniform particles of the API are evenly dispersed and do not settle quickly, ensuring consistent dosing.[7] Particle size reduction (micronization) can significantly improve the dissolution rate and, consequently, bioavailability.[17][25]
Protocol 4.4: Preparation of a 0.5% Methylcellulose Suspension
-
Vehicle Preparation: Sprinkle 0.5 g of methylcellulose into ~50 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution forms. Let it cool to room temperature.
-
API Preparation: If necessary, micronize the API using a mortar and pestle to break up any large agglomerates.
-
Wetting: Add a small amount of a wetting agent (e.g., 1-2 drops of a 10% Tween 80 solution) to the API powder and form a smooth paste. This is a critical step to ensure the hydrophobic powder can be dispersed in the aqueous vehicle.
-
Dispersion: Gradually add the methylcellulose vehicle to the paste while triturating or stirring continuously to form a uniform, milky suspension.
-
QC Check: Homogeneity is the key self-validating parameter. The suspension should be easily re-suspended by gentle shaking and should not show rapid sedimentation. A sample should be analyzed by HPLC (after dissolving in a suitable solvent) to confirm the total drug concentration.
-
Dosing: Use a magnetic stirrer to keep the suspension homogenous during animal dosing.
Analytical Validation and Stability
A formulation is only reliable if its concentration and purity are confirmed. All final formulations, regardless of type, must be subjected to analytical validation.
-
Concentration Analysis: An HPLC-UV method is standard for quantifying the API in the formulation.[26] The method should be specific and demonstrate linearity, accuracy, and precision.
-
Stability Indicating: The analytical method must be able to separate the parent API from potential degradants. Forced degradation studies (acid, base, peroxide, heat, light) are used to develop and validate such a method.
-
Formulation Stability: Once prepared, the formulation must be tested for short-term stability under the conditions it will be stored and used (e.g., 2-8°C and room temperature).[1][27] This ensures that the dose administered on day 1 is the same as the dose administered on the final day of the study.
Conclusion
The successful preclinical development of 7-(1-piperazinyl)-1H-indole, or any NCE from the indole-piperazine class, is critically dependent on a rational, data-driven formulation strategy. The process must begin with rigorous pre-formulation characterization, which dictates the most logical path forward. For in vitro studies, a simple DMSO stock is often sufficient, provided the final solvent concentration is controlled. For in vivo studies, a tiered approach starting with simple pH-adjusted solutions and progressing to more complex cosolvent systems or suspensions is most efficient. Every formulation must be treated as a complex system, with its homogeneity, concentration, and stability rigorously validated to ensure the integrity of the preclinical data generated.
References
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The Importance of In Vitro Assays. (2023). Visikol. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health (NIH). [Link]
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Role of animal models in biomedical research: a review. (2022). PMC. [Link]
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The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. [Link]
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Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 6(11), 1679-1683. [Link]
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Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. [Link]
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Maulvi, F. A., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(5), 1051–1072. [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]
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In Vitro screening. (n.d.). IQVIA Laboratories. [Link]
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Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
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Adopting a Modeling Approach for Preclinical Studies. (2022). BioPharm International. [Link]
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Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. (2021). ResearchGate. [Link]
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Excipients. (n.d.). Pharmlabs. [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2008). ResearchGate. [Link]
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Designing formulations for preclinical and early stage clinical studies. (2020). Quay Pharma. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
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The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). ACS Publications. [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen. [Link]
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Preclinical Formulation Development. (n.d.). SGS. [Link]
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Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]
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Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]
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Excipients for Parenterals. (n.d.). Drug-Dev. [Link]
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What Are Excipients? 9 Common Examples. (2025). Colorcon. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
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Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors... (2023). PubMed. [Link]
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Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. (2020). ResearchGate. [Link]
-
Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists... (2002). PubMed. [Link]
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Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
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Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2018). PMC. [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
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Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (n.d.). Semantic Scholar. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2018). ASM Journals. [Link]
-
Synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline... (2020). ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). PharmaInfo. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2018). MDPI. [Link]
-
Synthesis and spectral characterization of 2-substituted indole derivatives. (2009). ACS Publications. [Link]
-
2-(Phenyl(3-(trifluoromethyl)phenyl)methyl)-1H-indole (2b). (n.d.). University of Rochester. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives... (2007). RosDok. [Link]
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- 4. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Preclinical Formulation Development [sgs.com]
Troubleshooting & Optimization
challenges in the multi-step synthesis of 7-(1-piperazinyl)-1H-indole
Welcome to the technical support center for the multi-step synthesis of 7-(1-piperazinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction: The Synthetic Challenge
The synthesis of 7-(1-piperazinyl)-1H-indole is a multi-step process that presents several challenges, primarily stemming from the inherent reactivity of the indole scaffold. Direct functionalization at the C7 position is often difficult due to the preferential reactivity of the C2 and C3 positions. Therefore, indirect methods are typically employed, which can introduce their own set of experimental hurdles. This guide will walk you through two common synthetic routes, highlighting potential issues and providing robust solutions.
Synthetic Strategies Overview
Two primary routes for the synthesis of 7-(1-piperazinyl)-1H-indole are commonly employed, each with its own advantages and challenges.
Caption: Overview of two common synthetic routes to 7-(1-piperazinyl)-1H-indole.
Part 1: Synthesis of Key Intermediates
This section addresses the preparation of the necessary starting materials for the subsequent coupling reactions.
FAQ 1: What is a reliable method for synthesizing 7-nitroindole?
Direct nitration of indole is problematic, often leading to a mixture of products and polymerization.[1] A more reliable, indirect method involves the nitration of indoline, followed by re-aromatization.
Recommended Protocol: Indirect Nitration of Indole [1]
-
Protection and Sulfonation: React indole with sodium bisulfite. This step concurrently reduces the pyrrole ring to indoline and introduces a sulfonate group at the C2 position.
-
N-Acetylation: The resulting sodium indoline-2-sulfonate is then protected with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.
-
Nitration: The protected indoline is nitrated at the C7 position using acetyl nitrate (prepared from acetic anhydride and nitric acid) at low temperatures (≤10 °C).
-
Deprotection and Aromatization: The nitrated intermediate is treated with aqueous sodium hydroxide. This step removes the acetyl and sulfonate groups and re-aromatizes the indoline ring to afford 7-nitroindole.
Troubleshooting:
-
Low yield in nitration step: Ensure the temperature is strictly controlled during the addition of the nitrating agent. Overheating can lead to side products.
-
Incomplete aromatization: The final hydrolysis step with NaOH is crucial. Ensure sufficient reaction time (0.5 to 5 hours) and appropriate temperature (20-60°C) to drive the elimination and dehydrogenation.[1]
FAQ 2: How can I efficiently reduce 7-nitroindole to 7-aminoindole?
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.
Recommended Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable pressure vessel, dissolve 7-nitroindole in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 7-aminoindole.
Troubleshooting:
-
Incomplete reaction: Ensure the catalyst is active. If the reaction stalls, carefully vent the vessel and add fresh catalyst. The solvent quality is also important; ensure it is free of catalyst poisons.
-
Side reactions: Over-reduction is generally not an issue with this substrate under these conditions. However, if other reducible functional groups are present, chemoselective methods may be required. A variety of reagents are available for the chemoselective reduction of nitro groups.[2]
Part 2: The Crucial C-N Bond Formation
This section focuses on the critical step of attaching the piperazine moiety to the indole ring. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.
FAQ 3: I am having trouble with the Buchwald-Hartwig amination of 7-bromoindole with piperazine. What are the key parameters to optimize?
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[3][4]
Key Parameters for Optimization:
| Parameter | Recommendations & Rationale | Common Issues & Solutions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts can also be highly effective.[3][5] | Low catalyst activity: Ensure the palladium source is of high quality and has been stored properly. |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred. XantPhos, RuPhos, and BINAP are good starting points.[3][6] | Low yield: The choice of ligand is crucial. Screen a variety of ligands to find the optimal one for your specific substrate. |
| Base | A strong, non-nucleophilic base is required. NaO-t-Bu is a common choice. Cs₂CO₃ or K₃PO₄ can be used in cases where a milder base is needed.[3] | Substrate degradation: If your starting material is base-sensitive, consider using a weaker base like Cs₂CO₃. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are typically used.[3] | Poor solubility/low reaction rate: Ensure the solvent is completely dry. The choice of solvent can also affect the solubility of the reactants and the catalyst. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C).[3] | Side reactions: If you observe decomposition, try lowering the reaction temperature and extending the reaction time. |
Recommended Protocol: Buchwald-Hartwig Amination of N-Boc-7-bromoindole
-
Inert Atmosphere: To an oven-dried Schlenk tube, add N-Boc-7-bromoindole, piperazine (1.2-1.5 equivalents), and the base (e.g., NaO-t-Bu, 1.4-2.0 equivalents).
-
Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XantPhos) in a small amount of the reaction solvent.
-
Reaction Setup: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., toluene), followed by the catalyst solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
FAQ 4: Can I use Nucleophilic Aromatic Substitution (SNAr) to attach the piperazine?
SNAr is a viable alternative, but it typically requires an electron-withdrawing group (EWG) ortho or para to a good leaving group on the aromatic ring.[7][8] In this case, 7-nitroindole could potentially undergo SNAr with piperazine if a suitable leaving group is present at the C7 position (e.g., a halide). However, the indole ring itself is electron-rich, which generally disfavors SNAr. The presence of the nitro group at C7 would activate the ring towards nucleophilic attack.
Considerations for SNAr:
-
Substrate: A 7-halo-7-nitroindole would be the ideal substrate.
-
Conditions: The reaction is typically carried out in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures.
-
Challenges: The synthesis of the required 7-halo-7-nitroindole precursor might be challenging. The reaction conditions can also lead to side reactions.
Part 3: Protecting Group Strategies
The acidic N-H of the indole ring can interfere with many reactions. Therefore, the use of a protecting group is often necessary.
FAQ 5: When should I protect the indole nitrogen, and which protecting group is best?
Protection of the indole nitrogen is highly recommended for the Buchwald-Hartwig amination to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
Comparison of Common Protecting Groups:
| Protecting Group | Introduction | Deprotection | Stability |
| Boc | Boc₂O, DMAP, THF | Acidic (TFA, HCl) or basic (NaOMe) conditions.[9][10] | Stable to many cross-coupling conditions, but sensitive to strong acids and bases. |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, base | Harsher conditions (e.g., Mg/MeOH) | More robust than Boc, stable to a wider range of conditions. |
Recommended Protocol: N-Boc Protection of Indole [11]
-
Reaction Setup: Dissolve the indole starting material in a suitable solvent like THF or DCM.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the reaction at room temperature until complete.
-
Workup: Concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected indole.
FAQ 6: I'm having difficulty with the N-Boc deprotection. What are some reliable methods?
The Boc group can be removed under various conditions, allowing for flexibility depending on the other functional groups in your molecule.
N-Boc Deprotection Methods:
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very common and effective method.[9] Hydrochloric acid in dioxane or methanol is also widely used.[9]
-
Basic Conditions: For substrates that are sensitive to acid, a catalytic amount of sodium methoxide (NaOMe) in methanol provides a mild and selective deprotection method.[10]
-
Thermal Conditions: In some cases, thermal deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes with microwave assistance, can be effective.[12]
Part 4: Purification of the Final Product
The final product, 7-(1-piperazinyl)-1H-indole, is a basic compound and may be an oil, which can present purification challenges.
FAQ 7: My final product is an oil and difficult to purify by column chromatography. What can I do?
Oily, basic compounds can be challenging to purify. Here are some strategies:
Troubleshooting Column Chromatography of Basic Compounds:
-
Tailing on Silica Gel: The acidic nature of silica gel can cause basic compounds to tail. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) in the mobile phase can improve peak shape.
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
-
Alternative Purification Method: Salt Formation and Recrystallization:
-
Dissolution: Dissolve the crude oily product in a suitable solvent (e.g., isopropanol, ethanol).
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of a dicarboxylic acid like fumaric or oxalic acid) to form the corresponding salt.
-
Crystallization: The salt will often precipitate out as a crystalline solid, which can be collected by filtration.
-
Liberation of the Free Base (if necessary): The purified salt can be dissolved in water, basified (e.g., with NaHCO₃ or NaOH), and the free base can be extracted with an organic solvent.[13][14]
-
Caption: Decision workflow for the purification of oily, basic compounds.
References
Sources
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- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Indole-Piperazine Coupling Reactions
Welcome to the technical support center for indole-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a cornerstone of modern medicinal chemistry, the N-arylation of piperazines with indole moieties, typically via Buchwald-Hartwig amination, is pivotal for synthesizing a vast array of biologically active compounds.[1][2][3] However, the success of this reaction is highly sensitive to a multitude of interconnected variables.[4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction shows no or very low conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem with the catalytic cycle. Here’s a systematic approach to diagnosing the problem:
-
Inactive Catalyst: The active Pd(0) species is essential for initiating the catalytic cycle.[6]
-
Probable Cause: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to the active Pd(0) state. While many reactions are robust, ensuring a properly inert atmosphere (argon or nitrogen) is crucial to protect the catalyst from oxidation.[6]
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) which are designed for efficient generation of the active catalyst.[7]
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component, stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[8]
-
Probable Cause: The chosen phosphine ligand may not be suitable for your specific indole and aryl halide substrates. Steric hindrance and electronic properties of the substrates heavily influence the required ligand characteristics.[6][9] Older generation ligands like BINAP or DPEphos might be ineffective, especially with less reactive aryl chlorides.[6]
-
Solution: For indole-piperazine couplings, sterically hindered, electron-rich biaryl phosphine ligands are often the key to success. Screen a panel of modern ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated broad utility and high activity.[10][11]
-
-
Incorrect Base: The base is not merely a proton scavenger; it plays a critical role in deprotonating the piperazine and/or the palladium-amine complex to facilitate the catalytic cycle.[12]
-
Probable Cause: A weak base like K₂CO₃ or K₃PO₄ might not be strong enough to deprotonate the piperazine N-H or the intermediate complex efficiently, leading to a stalled reaction.[6]
-
Solution: Strong, non-nucleophilic bases are standard for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] For base-sensitive substrates, alternatives like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[8][12]
-
-
Solvent and Solubility Issues: The reaction medium affects the solubility of all components and the stability of catalytic intermediates.
-
Probable Cause: Poor solubility of the indole, piperazine derivative, or base in the chosen solvent at the reaction temperature can prevent the reaction from proceeding.[13]
-
Solution: Toluene and 1,4-dioxane are the most commonly used solvents for this transformation.[8][13] Ensure your starting materials are soluble. If solubility is an issue, consider alternative solvents like tert-amyl alcohol or DMF, but be aware that polar aprotic solvents can sometimes negatively impact catalyst stability.[5][14]
-
-
Low Reaction Temperature:
-
Probable Cause: The energy of activation for the oxidative addition of the aryl halide to the Pd(0) center can be high, particularly for challenging substrates.
-
Solution: Most indole-piperazine couplings require heating, typically between 80-110 °C, to achieve a reasonable reaction rate.[2] If you suspect catalyst decomposition at high temperatures, a lower temperature with a more active catalyst/ligand combination might be necessary.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-conversion indole-piperazine coupling reactions.
Question 2: I am observing significant formation of a bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
Answer:
Controlling selectivity is crucial when using unsubstituted or mono-substituted piperazines. The formation of the N,N'-bis-arylated product is a common challenge.[6]
-
Stoichiometry Control:
-
Probable Cause: If the piperazine and aryl halide are used in a 1:1 ratio, the initially formed mono-arylated product can compete with the starting piperazine for the remaining aryl halide.
-
Solution: The most straightforward approach is to use an excess of the piperazine nucleophile (typically 2-3 equivalents) relative to the indole-halide. This statistically favors the reaction of the aryl halide with the more abundant starting piperazine.
-
-
Reaction Temperature and Time:
-
Probable Cause: Higher temperatures and longer reaction times can provide the necessary energy for the less reactive (more sterically hindered) mono-arylated piperazine to react further.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to prevent the subsequent second arylation. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also improve selectivity.
-
-
Slow Addition of the Aryl Halide:
-
Probable Cause: Having a high concentration of the aryl halide at the beginning of the reaction increases the probability of a second coupling.
-
Solution: For particularly challenging cases, a slow addition of the aryl halide solution to the reaction mixture containing the excess piperazine, catalyst, and base can maintain a low concentration of the electrophile, thereby favoring mono-arylation.
-
Question 3: My indole substrate is undergoing C-arylation instead of the desired N-arylation. What causes this and how can it be prevented?
Answer:
Indoles are ambident nucleophiles, with reactivity at both the N1 and C3 positions. While N-arylation is generally favored under Buchwald-Hartwig conditions, competitive C3-arylation can occur.[15][16]
-
Influence of the Base and Cation:
-
Probable Cause: The nature of the indolyl anion plays a key role. The choice of base and its corresponding counter-ion can influence the N vs. C nucleophilicity. Some conditions might favor the formation of an indolyl species that has higher electron density at the C3 position.
-
Solution: This side reaction is often base-dependent. Sodium tert-butoxide (NaOtBu) generally promotes N-arylation effectively.[8] If C-arylation persists, screening other bases like K₃PO₄ might shift the selectivity.
-
-
Steric Hindrance:
-
Probable Cause: If the N1 position of the indole is sterically hindered (e.g., by a substituent at the C7 position), the palladium complex may have difficulty accessing the nitrogen, making the C3 position a more favorable site for attack.[9][17]
-
Solution: Employing a more sterically demanding ligand on the palladium catalyst can sometimes disfavor the approach to the C3 position. Alternatively, if the indole structure allows, installing a temporary, bulky protecting group on the nitrogen can direct reactivity away from it, although this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for my reaction?
A1: For routine screening and small-scale synthesis, modern palladium precatalysts like XPhos-Pd-G3 or RuPhos-Pd-G2 are excellent choices. They are air-stable, easy to handle, and reliably generate the active Pd(0) catalyst in solution.[7] For larger scale reactions where cost is a factor, starting with a combination of a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ along with a suitable ligand is common, but may require more rigorous optimization and inert atmosphere techniques.[8]
Q2: How do I choose the right ligand?
A2: Ligand choice is substrate-dependent and often requires empirical screening. However, a good starting point for indole-piperazine coupling are the bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group.[8][10]
-
For general applications: XPhos and RuPhos are highly versatile and often give good results with a wide range of aryl bromides and chlorides.
-
For highly hindered substrates: BrettPhos can be effective where other ligands fail due to its unique steric profile.
Q3: What is the optimal catalyst loading?
A3: For initial explorations, a catalyst loading of 1-2 mol % is typical. For difficult couplings, such as those involving aryl chlorides or sterically demanding substrates, increasing the loading to 3-5 mol % may be necessary. For process development and scale-up, significant effort is often invested to reduce catalyst loading to ppm levels.
Q4: Can I run the reaction open to the air?
A4: While modern precatalysts show remarkable stability, the active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. For consistent and reproducible results, it is strongly recommended to degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon, especially for reactions requiring long heating times.[6]
Experimental Protocols & Data
General Protocol for Indole-Piperazine Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an indole with an N-Boc-piperazine and an aryl bromide.
1. Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).[2]
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv) and the ligand (if not using a precatalyst).
2. Reaction Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe (to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide).
3. Reaction Execution:
-
Place the sealed tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine product.[2]
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommendation for Aryl Bromides | Recommendation for Aryl Chlorides | Rationale & Comments |
| Pd Source | XPhos-Pd-G3 / Pd₂(dba)₃ | RuPhos-Pd-G4 / BrettPhos-Pd-G3 | Aryl chlorides require more active catalysts due to the stronger C-Cl bond.[6] |
| Ligand | XPhos | RuPhos / BrettPhos | More electron-rich and sterically demanding ligands facilitate the difficult oxidative addition of aryl chlorides. |
| Base | NaOtBu (1.4 equiv) | NaOtBu or LHMDS (1.5-2.0 equiv) | Stronger basicity is often needed to drive the catalytic cycle with less reactive electrophiles. |
| Solvent | Toluene, 1,4-Dioxane | Toluene, tert-Amyl Alcohol | Solvents must be anhydrous and degassed. |
| Temperature | 90-110 °C | 100-120 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage. |
| Catalyst Load | 1-2 mol % | 2-4 mol % | Higher loading compensates for any slow catalyst turnover or deactivation. |
Catalytic Cycle Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 7-Substituted Indoles
Welcome to the Technical Support Center for the synthesis of 7-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of these valuable heterocyclic compounds. The inherent steric hindrance and electronic effects at the C7 position of the indole nucleus often lead to low yields and unexpected side products. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.
Part 1: General Troubleshooting for Low Yields
Low yields in the synthesis of 7-substituted indoles can arise from a multitude of factors, ranging from the quality of starting materials to suboptimal reaction conditions. Before delving into method-specific issues, it's crucial to address these general considerations.
Frequently Asked Questions (FAQs) - General Issues
Q1: My reaction is giving a very low yield or no product at all. Where should I start troubleshooting?
A: When faced with a failed or low-yielding reaction, a systematic evaluation of your experimental setup is the best approach. Start by verifying the following:
-
Purity of Starting Materials: Impurities in your aniline or hydrazine precursors, as well as the coupling partner (e.g., ketone, aldehyde, alkyne), can significantly inhibit the reaction or lead to unwanted side reactions.[1][2] Always ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) and confirm their identity and purity by analytical methods such as NMR and melting point.
-
Reaction Conditions: Indole syntheses are often sensitive to temperature, reaction time, and the concentration of reagents.[1][2] It's advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Atmospheric Moisture and Oxygen: Many indole syntheses, particularly those involving organometallic reagents or catalysts, are sensitive to moisture and oxygen. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) when necessary.[3]
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common issue, especially when dealing with substituted anilines. Here are some strategies to enhance selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over thermodynamic byproducts.[3]
-
Choice of Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands is critical for controlling regioselectivity.[4] Screening different catalyst/ligand combinations is often necessary to find the optimal system for your specific substrate.
-
Protecting Groups: The use of appropriate protecting groups on sensitive functionalities can prevent side reactions.[2] For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[2][5]
Part 2: Method-Specific Troubleshooting
The synthesis of 7-substituted indoles can be approached through various classical and modern synthetic methods. Each method has its own set of common challenges.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method but can be problematic for 7-substituted indoles due to steric hindrance from the ortho-substituent on the phenylhydrazine.[6]
Q1: Why is the Fischer indole synthesis often low-yielding for 7-substituted indoles?
A: The key step in the Fischer indole synthesis is a[6][6]-sigmatropic rearrangement. An ortho-substituent on the phenylhydrazone can sterically hinder this rearrangement, leading to lower yields.[6] Additionally, the electronic properties of the substituent can influence the reaction; electron-donating groups can sometimes promote N-N bond cleavage, a competing side reaction.[1][7]
Q2: I am attempting a Fischer indole synthesis with a 2-substituted phenylhydrazine and getting a mixture of regioisomers or a very low yield of the desired 7-substituted indole. What can I do?
A: This is a classic challenge. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis of 7-substituted indoles.
-
Optimize the Acid Catalyst: The choice of acid is critical. While strong acids like polyphosphoric acid (PPA) or sulfuric acid are common, they can also promote side reactions.[1][6] Consider milder acids like acetic acid or Lewis acids such as ZnCl2.[1][2]
-
Control the Temperature: Careful control of the reaction temperature is necessary to achieve a good yield.[6] It is recommended to perform small-scale optimization experiments to find the ideal temperature for your specific substrates.[1]
-
Alternative Synthetic Routes: For challenging substrates, alternative methods like the Bartoli indole synthesis, which is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes, may be more suitable.[8] Modern palladium-catalyzed methods also offer excellent alternatives.
-
Preparation of the Phenylhydrazone: In a round-bottom flask, dissolve the 2-substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add the ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: To the hydrazone mixture, add the acid catalyst. The choice and amount of acid should be varied for optimization (see table below).
-
Heating: Heat the reaction mixture to the desired temperature (see table below) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the acid carefully with a base (e.g., NaHCO3 or NaOH solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Example Optimization Parameters for Fischer Indole Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPA | None | 120 | 25 |
| 2 | H2SO4 (conc.) | Ethanol | 80 | 30 |
| 3 | Acetic Acid | Acetic Acid | 110 | 45 |
| 4 | ZnCl2 | Toluene | 110 | 60 |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that can be used for 2-arylindoles. However, it often suffers from harsh reaction conditions and low yields.[9]
Q: My Bischler-Möhlau synthesis is giving a poor yield. What are the likely causes?
A: The classical Bischler-Möhlau synthesis often requires high temperatures and long reaction times, which can lead to product decomposition.[9] The reaction is also known to produce regioisomeric byproducts.[10][11] Recent modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have been shown to improve yields and reduce reaction times.[9][10]
Modern Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized indoles, including 7-substituted derivatives.
The Larock indole synthesis involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[12] This method is highly versatile and often provides good yields of 2,3-disubstituted indoles.[13]
Q: I am having trouble with the regioselectivity of my Larock indole synthesis. How can I control which substituent of the alkyne ends up at the C2 position?
A: The Larock indole synthesis is generally regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole.[13] However, electronic effects can also play a role. For challenging cases, careful selection of the palladium catalyst and ligands, as well as the reaction conditions, can help to control the regioselectivity.[13][14]
Caption: Simplified mechanism of the Larock indole synthesis.
For the synthesis of indoles with a specific substituent at the 7-position, a common strategy is to start with a pre-functionalized aniline or to functionalize the indole core at a later stage. Palladium-catalyzed Sonogashira and Heck couplings are invaluable for introducing carbon-carbon bonds at the C7 position of an appropriately halogenated indole precursor.[15][16][17]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 7-iodoindole (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Addition of Reagents: Add a solution of the terminal alkyne (1.2 eq) in anhydrous, degassed solvent (e.g., THF or DMF). Then, add a degassed base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 7-alkynylindole.
Part 3: The Role of Protecting Groups
The indole NH proton is acidic and can interfere with many reactions. Therefore, the use of a protecting group is often necessary.
FAQs - Protecting Groups
Q: What is the best protecting group for the indole nitrogen in the synthesis of 7-substituted indoles?
A: The choice of protecting group depends on the subsequent reaction conditions.
-
Electron-withdrawing groups (e.g., tosyl, Boc) decrease the electron density of the indole ring, which can be beneficial for certain reactions but may hinder others, such as electrophilic aromatic substitution.[18]
-
Electron-donating or sterically bulky groups (e.g., SEM, benzyl) can influence the regioselectivity of reactions.[5] The SEM group, for instance, has been shown to act as a dual protecting and activating group in the synthesis of 7-azaindoles.[5]
-
The steric hindrance of a 7-substituent can make the introduction of some bulky protecting groups challenging.[19]
References
- A Comparative Guide to the Synthesis of Substituted Indoles: Evaluating Routes from ortho-Nitroaryl Precursors - Benchchem.
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Larock indole synthesis - Wikipedia.
- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and N
- Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Effect of steric hindrance on the regioselectivity.
- Why Do Some Fischer Indoliz
- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis - CSIRO Publishing.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem.
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF - ResearchG
- Bischler–Möhlau indole synthesis - Wikipedia.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing).
- Investigation of the Bischler indole synthesis from 3,5-dimethoxyaniline - ResearchG
- Synthesis of Indoles: Efficient Functionalis
- Synthesis of Indoles: Efficient Functionalis
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- What's the best way to protect the NH group in Heterocyclic Compounds?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. DSpace [diposit.ub.edu]
- 14. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.box [sci-hub.box]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.org [mdpi.org]
Technical Support Center: Purification Strategies for Polar 7-(1-piperazinyl)-indole Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the complexities of purifying polar basic compounds. The 7-(1-piperazinyl)-indole scaffold, common in drug discovery, presents a classic purification challenge due to the combination of a polar indole core and a basic piperazine moiety. This guide is structured to address the most common issues encountered in the lab, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why are 7-(1-piperazinyl)-indole derivatives so difficult to purify by standard flash chromatography?
A: The difficulty arises from two core chemical properties working against standard silica gel chromatography. First, these molecules are often highly polar, leading to very strong retention on the polar silica stationary phase. Second, the piperazine group is basic (a tertiary or secondary amine), while the silica gel surface is acidic due to the presence of silanol groups (Si-OH). This results in a strong acid-base interaction that causes significant peak tailing, poor resolution, and in some cases, irreversible binding of the compound to the column.[1][2][3]
Q2: I have a very polar derivative that doesn't move from the baseline on my TLC plate, even in 20% Methanol/Dichloromethane. What's my next step?
A: This is a common scenario where your compound is too polar for standard normal-phase conditions.[4] You have several advanced options:
-
Switch to a more competitive mobile phase: Add a basic modifier like ammonium hydroxide to a solvent system like Dichloromethane/Methanol. A typical starting point is 89:10:1 DCM/MeOH/NH₄OH.[1]
-
Change your chromatography mode: For highly polar compounds, normal-phase is often not the best choice. You should strongly consider Hydrophilic Interaction Liquid Chromatography (HILIC)[5][6][7], Reversed-Phase HPLC, or Mixed-Mode Chromatography.[8][9]
-
Use a non-chromatographic method: If the goal is to isolate the main product from very different impurities, consider an acid-base extraction or purification via salt crystallization.[10][11]
Q3: Is crystallization a good option for these compounds, especially if my product is an oil?
A: Crystallization can be an excellent and highly scalable purification method. Many 7-(1-piperazinyl)-indole derivatives are oils or amorphous solids in their free-base form. The key is to convert the basic piperazine moiety into a salt.[10] By reacting your compound with an acid (e.g., HCl, fumaric acid, citric acid), you can form a salt which is often a stable, highly crystalline solid that can be easily purified by recrystallization.[10][12] This is a powerful technique for removing non-basic impurities.
Q4: What is HILIC, and why is it recommended for these compounds?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating highly polar compounds that are poorly retained in reversed-phase.[7][13] It uses a polar stationary phase (like bare silica or phases with polar functional groups) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[5] In HILIC, water acts as the strong, eluting solvent. This technique provides excellent retention for polar molecules like yours and is fully compatible with mass spectrometry.
Troubleshooting Guide: From Tailing Peaks to Non-eluting Products
This section addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: My compound is streaking badly on a silica TLC plate and giving a broad, tailing peak during flash chromatography.
-
Probable Cause: Strong acid-base interaction between the basic piperazine nitrogen and acidic silanol groups on the silica surface. This leads to non-ideal chromatographic behavior.[2][14]
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks.[3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This is effective for moderately basic compounds.[15]
-
Ammonium Hydroxide (NH₄OH): For more strongly basic compounds, a mixture of Dichloromethane/Methanol/Concentrated NH₄OH (e.g., 90:10:1) is highly effective.[1]
-
-
Alternative Stationary Phases: If mobile phase modifiers are insufficient or undesirable, change the stationary phase.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a slightly basic surface that repels basic compounds, preventing strong interactions and improving peak shape dramatically.[14]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic grade alumina.[1]
-
-
Caption: Workflow for improving peak shape of basic compounds.
Problem 2: My compound is an oil that I can't crystallize, and chromatography gives low yields.
-
Probable Cause: The free-base form of your compound may be intrinsically non-crystalline, or residual impurities are preventing crystal lattice formation. Low chromatography yields could be due to irreversible adsorption on silica.
-
Solution: Purification via Salt Formation & Recrystallization
This is a superior method for achieving high purity with basic compounds. By converting the amine to a salt, you drastically change its physical properties, often inducing crystallinity.[10]
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude oily product in a suitable solvent like isopropanol, ethanol, or ethyl acetate.
-
Acid Addition: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of an acid solution while stirring. Common choices include:
-
HCl (as a solution in isopropanol, ethanol, or dioxane)
-
Fumaric Acid (dissolved in warm ethanol)
-
Citric Acid (dissolved in a polar solvent)
-
-
Crystallization: The salt will often precipitate immediately. If not, you can induce crystallization by cooling the solution, scratching the flask, or adding a small amount of a non-polar anti-solvent (like hexane or diethyl ether).
-
Isolation: Collect the crystalline salt by vacuum filtration, wash the crystals with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Base (Optional): If you need the final compound in its free-base form, dissolve the purified salt in water, basify the solution with NaHCO₃ or a mild NaOH solution, and extract the purified product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Problem 3: My compound is extremely polar and water-soluble. It elutes in the void volume even in reversed-phase HPLC.
-
Probable Cause: The compound is too hydrophilic to interact with the non-polar C18 stationary phase. This is a classic limitation of reversed-phase chromatography.[7]
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for this problem. HILIC retains very polar analytes that are not retained by reversed-phase.[5][6][13] See the protocol below for a starting point.
-
Mixed-Mode Chromatography: Use a column that combines reversed-phase and ion-exchange properties.[8] These columns offer multiple retention mechanisms and can provide excellent separation for polar, ionizable compounds without ion-pairing reagents.[9][16]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It is particularly effective for purifying polar compounds and is faster and uses less organic solvent than HPLC.[17][18][19]
-
Caption: Decision tree for selecting a primary purification method.
Detailed Experimental Protocols
Protocol 1: Preparative HILIC for Highly Polar Derivatives
This protocol provides a robust starting point for purifying polar 7-(1-piperazinyl)-indole derivatives that are poorly retained in reversed-phase.
| Parameter | Recommendation | Rationale |
| Column | Amide or Zwitterionic Phase (e.g., BEH Amide, Z-HILIC) | These bonded phases offer excellent retention and peak shape for a wide range of polar compounds, including basic amines.[5][13] |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid | The high organic content ensures retention in HILIC mode. The buffer controls pH and improves peak shape.[6] |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid | Water is the strong eluting solvent in HILIC. Maintaining buffer consistency is crucial. |
| Gradient | 0-100% B over 15-20 minutes | A standard scouting gradient. Adjust based on the retention time of your compound. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Standard for preparative scale. |
| Detection | UV (typically 254 nm or 280 nm for indoles) | Indole core provides a strong chromophore for UV detection. |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible (e.g., 90% Acetonitrile/10% Water) to ensure good peak shape. If solubility is an issue, use a minimal amount of DMSO or DMF.
-
Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 100% A) for at least 10-15 column volumes. Proper equilibration is critical for reproducible results in HILIC.
-
Injection & Elution: Inject the sample and run the gradient method.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: Combine the pure fractions. The high acetonitrile content and volatile buffer (ammonium formate) make solvent removal by rotary evaporation and high-vacuum drying straightforward.
Protocol 2: Liquid-Liquid Acid-Base Extraction
This technique is excellent for a rapid, large-scale initial cleanup to separate your basic product from neutral or acidic impurities.[11][20]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic 7-(1-piperazinyl)-indole derivative will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[21]
-
Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). Your product will deprotonate and precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., DCM). Your purified free-base product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
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HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275-2298. [Link]
-
Lesellier, E. (2015). How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Shah, S. (1989). Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]
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van Zelst, B., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 461-475. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. [Link]
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Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
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Supercritical Fluid Chromatography. JoVE. [Link]
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Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Phenomenex. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17469-17480. [Link]
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Purification of strong polar and basic compounds. Reddit r/Chempros. [Link]
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Oláh, C., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Scientific Reports, 12(1), 2110. [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
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Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Dolan, J. W. (2002). Retaining Polar Compounds. LCGC North America. [Link]
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BA Method Development: Polar Compounds. BioPharma Services. [Link]
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Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]
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Two orientations of indole molecules in the crystal structure. ResearchGate. [Link]
- Wadsworth, H., et al. (2014). Crystallization process of tricyclic indole derivatives.
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Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
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Lee, S., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(12), 2125. [Link]
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Crystallization. University of California, Irvine. [Link]
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
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Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
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Wasiak, W., & Rykowska, I. (2002). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
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Analysis of indole derivatives by reversed-phase high-performance liquid chromatography. J-GLOBAL. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Nirogi, R. V. S., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. [Link]
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I, A., & S, A. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(12), 3247. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. ResearchGate. [Link]
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Technical Support Center: Strategies for Improving the Aqueous Solubility of 1H-Indole, 7-(1-piperazinyl)- for Biological Assays
Welcome to the technical support guide for 1H-Indole, 7-(1-piperazinyl)- and related compounds. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges during the preparation of solutions for biological assays. Achieving true solubilization is paramount for generating accurate, reproducible, and meaningful experimental data.[1] Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[2][3] This guide will walk you through the underlying principles and step-by-step protocols to overcome these critical hurdles.
Section 1: Understanding the Molecule - A Physicochemical Profile
A successful solubilization strategy begins with understanding the compound's inherent physicochemical properties.
Question: What are the key structural features of 1H-Indole, 7-(1-piperazinyl)- that influence its solubility?
Answer: The solubility of 1H-Indole, 7-(1-piperazinyl)- is governed by a balance of two key structural motifs:
-
The 1H-Indole Core: This bicyclic aromatic system is largely non-polar and hydrophobic. The indole ring system itself has a LogP of approximately 2.14, indicating a preference for lipophilic environments over aqueous ones.[4] This portion of the molecule is the primary contributor to its poor water solubility at neutral pH.
-
The 7-(1-piperazinyl) Substituent: The piperazine ring contains two nitrogen atoms, which are basic. The secondary amine in the piperazine ring is ionizable and can be protonated to form a positively charged, and therefore more water-soluble, salt.[5][6] The pKa of piperazine's conjugate acids are approximately 9.7 and 5.4, making it a key handle for pH-based solubility manipulation.[7]
This dual nature—a bulky hydrophobic core and a basic ionizable group—makes its aqueous solubility highly dependent on the pH of the medium.[8][9]
| Property | Feature | Implication for Aqueous Solubility |
| Core Structure | 1H-Indole | Hydrophobic, contributes to low solubility in neutral water.[4] |
| Key Substituent | Piperazine | Contains basic nitrogens, allowing for protonation.[7] |
| Ionization | Basic (pKa₁ ~9.7) | Solubility dramatically increases at acidic pH (< pKa) due to salt formation.[10][11] |
| Predicted XlogP | ~1.5 | Indicates moderate lipophilicity.[12] |
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial problems researchers face.
Question: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first and most important thing I should try?
Answer: The most direct and effective initial strategy is pH adjustment . Given the basic piperazine moiety, the compound's solubility is expected to increase significantly in acidic conditions.[] By lowering the pH of your solvent, you protonate the piperazine nitrogen, forming a hydrochloride or other salt that is vastly more soluble than the neutral free base.[8][10] An initial test would be to attempt dissolution in a dilute acidic solution (e.g., 10-50 mM HCl or a pH 4.0 citrate buffer) before diluting further into your final assay medium.
Question: I'm using a DMSO stock solution, but my compound precipitates immediately when I dilute it into the aqueous assay buffer. How can I prevent this?
Answer: This is a classic sign of a compound "crashing out" of solution, where the aqueous buffer cannot maintain the high concentration that was stable in the neat DMSO. This is a common challenge in biological assays.[2][3] Here are the recommended troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to determine if your assay can be performed at a lower final concentration of the compound that remains below its aqueous solubility limit.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without causing artifacts (typically ≤0.5% for sensitive cell-based assays, but can sometimes be up to 1%).[14][15] The small amount of co-solvent can help maintain solubility.
-
Use an Acidified Intermediate Dilution: Instead of diluting directly from DMSO into a neutral buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of an acidic vehicle (e.g., 10 mM HCl) where the compound is highly soluble, and then introduce this acidified solution into your final, larger volume of assay buffer. The large buffer volume should neutralize the small amount of acid while the compound, now diluted, may stay in solution.
-
Reduce the Stock Concentration: If possible, start with a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM). This reduces the magnitude of the dilution factor and the degree of supersaturation when adding it to the aqueous buffer, lessening the driving force for precipitation.
Question: What is the maximum concentration of DMSO I can use in my cell-based assay?
Answer: There is no universal answer, as tolerance to DMSO is cell-line and assay-dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) . Concentrations above 1% are frequently reported to have inhibitory or cytotoxic effects.[15] It is crucial to run a vehicle control (assay buffer + identical final DMSO concentration) to ensure the solvent itself does not influence the experimental outcome.
Section 3: In-Depth Troubleshooting Guides & Protocols
For more persistent solubility issues, a systematic approach is required.
Guide 1: Systematic pH-Dependent Solubilization
The most powerful tool for this molecule is leveraging its basicity. Creating a pH-solubility profile is a definitive way to identify the optimal conditions for your experiments.
This protocol determines the compound's kinetic solubility across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., pH 2 & 3: Glycine-HCl; pH 4 & 5: Acetate; pH 6 & 7: Phosphate).
-
Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Sample Preparation: In separate microcentrifuge tubes or a 96-well plate, add a small volume of the DMSO stock to each buffer to achieve a target final concentration that is expected to be above the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Equilibration: Seal the plate or tubes and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate/tubes. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectroscopy if the compound has a distinct chromophore).
-
Analysis: Plot the measured soluble concentration (Y-axis) against the buffer pH (X-axis). This plot will reveal the pH at which solubility is maximized.
Caption: pH Adjustment Workflow for Basic Compounds.
Guide 2: Utilizing Co-solvents Effectively
When pH adjustment alone is insufficient or incompatible with the assay, co-solvents are the next option. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][16]
This method helps prevent the compound from precipitating during dilution.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-20 mM.
-
Create an Intermediate Stock: Perform a 1:10 dilution of the DMSO stock into your chosen assay buffer. This creates a 1-2 mM intermediate stock in 10% DMSO/90% buffer. Vortex immediately and observe for any precipitation. If it remains clear, proceed.
-
Final Dilution: Use the intermediate stock to make the final dilutions for your assay concentration curve. For example, a 1:100 dilution of a 1 mM intermediate stock into the final assay volume will yield a 10 µM solution with a final DMSO concentration of only 0.1%, which is well-tolerated by most biological systems.
| Co-Solvent | Typical Max % in Assay | Pros | Cons |
| DMSO | 0.1% - 1.0% | Excellent solubilizing power for many compounds.[17] | Can be toxic to cells at >1%; may interfere with some enzyme activities.[15] |
| Ethanol | 0.1% - 1.0% | Less toxic than DMSO for many cell lines. | Generally less effective at solubilizing highly lipophilic compounds. |
| PEG 400 | 0.5% - 2.0% | Low toxicity; good for in vivo formulations. | Can be viscous; may interfere with some protein assays. |
Guide 3: Advanced Solubilization with Cyclodextrins
If the above methods fail or if you need to avoid organic solvents entirely, cyclodextrins offer an elegant solution. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular containers, encapsulating the hydrophobic part of a drug molecule (the indole ring in this case) to form a water-soluble "inclusion complex".[18][19][20]
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh the solid 1H-Indole, 7-(1-piperazinyl)- and add it directly to the HP-β-CD solution.
-
Complexation: Vortex and/or sonicate the mixture for 30-60 minutes. The solution should clarify as the inclusion complex forms.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility for cell-based assays.
-
Control Experiment: It is critical to run a control with the HP-β-CD vehicle alone, as cyclodextrins can sometimes interact with assay components or cell membranes.
Caption: Mechanism of Cyclodextrin Solubilization.
Section 4: Summary of Strategies & Decision Workflow
Choosing the right strategy depends on the specific requirements of your assay.
| Strategy | Principle | Ease of Use | Potential for Assay Interference |
| pH Adjustment | Salt Formation | High | High (pH change can alter protein activity or cell viability) |
| Co-solvents | Reduce Solvent Polarity | High | Medium (solvent toxicity or direct interaction with targets) |
| Cyclodextrins | Inclusion Complex | Medium | Low (but vehicle control is essential) |
Use the following workflow to guide your decision-making process for achieving optimal solubility.
Caption: Decision Workflow for Solubility Enhancement.
References
-
Ansari, M. J., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 5(2). [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
-
García-Pérez, P., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 12(10), 2269. [Link]
-
Patel, H., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 10-21. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 226. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Karamanos, T. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808–812. [Link]
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Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]
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He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 63–87. [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Ali, H. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 19574. [Link]
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Van den Mooter, G. (2012). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. [Link]
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Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Understanding the Role and Importance of Cosolvents in Drug Development and Experimentation. IRO Chleate. [Link]
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National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. [Link]
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Gao, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(9), 2537–2546. [Link]
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Gao, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
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Bendixen, E., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 347–352. [Link]
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Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
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Chemistry LibreTexts. (2023). Solubility and pH. Chemistry LibreTexts. [Link]
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de Souza, M. C. B. V., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 57(13), 5725–5738. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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de Souza, M. C. B. V., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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PubChemLite. (n.d.). 1h-indole-7-carboxylic acid, 3-[2-[4-(1-isoquinolinyl)-1-piperazinyl]-1,2-dioxoethyl]-4-methoxy-. PubChemLite. [Link]
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Bishnoi, A. D., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(9), 2631–2636. [Link]
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Technical Support Center: Navigating and Mitigating Off-Target Effects of Indole-Piperazine Based Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the off-target effects of indole-piperazine based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you anticipate, identify, and mitigate unintended molecular interactions of this prevalent chemical scaffold.
Introduction: The Double-Edged Sword of the Indole-Piperazine Scaffold
The indole-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs targeting a wide range of protein families, most notably G-protein coupled receptors (GPCRs) and protein kinases.[1][2] Its synthetic tractability and ability to present functional groups in precise three-dimensional orientations make it a powerful tool for achieving high target potency. However, these same features can lead to unintended interactions with other proteins, known as off-target effects, which can result in toxicity, reduced efficacy, or misleading experimental data.[3]
This guide is structured to provide a logical workflow for addressing these challenges, from initial characterization to rational redesign of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of indole-piperazine based compounds.
Q1: What are the most common off-target liabilities for indole-piperazine based compounds?
While the specific off-target profile of any given compound is unique, the indole-piperazine scaffold has known promiscuity towards certain protein families. Due to the structural motifs often present, common off-target concerns include:
-
Protein Kinases: The indole ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases. Therefore, even if your primary target is not a kinase, it is crucial to assess for off-target kinase activity.[4][5]
-
GPCRs: The basic nitrogen of the piperazine ring is often protonated at physiological pH, making it a key pharmacophore for interaction with aminergic GPCRs, such as serotonin and dopamine receptors.[6]
-
hERG Ion Channel: The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias.[7] Compounds with a basic nitrogen and lipophilic character, common features of indole-piperazine derivatives, are prone to hERG binding.[8]
Q2: At what stage of my research should I start thinking about off-target effects?
Off-target effects should be considered as early as possible in the drug discovery process. Early-stage assessment can save considerable time and resources by identifying problematic compounds before they advance to more complex and expensive studies. A tiered approach is often effective:
-
Hit-to-Lead: Initial in silico predictions and screening against a small panel of key off-targets (e.g., a focused kinase panel, key GPCRs, hERG).
-
Lead Optimization: Broader experimental screening (e.g., kinome-wide profiling) and iterative medicinal chemistry to improve selectivity.[9]
-
Preclinical Development: Comprehensive in vitro safety pharmacology profiling as part of regulatory submission packages.[10]
Q3: What is the difference between a biochemical assay and a cell-based assay for off-target screening?
Biochemical and cell-based assays provide complementary information:
-
Biochemical Assays (e.g., KINOMEscan): These assays use purified proteins and measure direct binding interactions between your compound and a large panel of targets. They are highly sensitive for detecting potential interactions but lack the context of a cellular environment.[11]
-
Cell-Based Assays (e.g., Cell Microarray Technology): These assays express target proteins on the surface of cells and measure binding in a more physiologically relevant context. They can provide information on cell permeability and the influence of cellular factors on compound binding.[12]
It is generally recommended to use a combination of both approaches for a comprehensive off-target profile.
Part 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during the investigation of off-target effects.
Scenario 1: My indole-piperazine compound is potent on my primary target, but shows significant cytotoxicity in cell-based assays.
-
Problem: The observed cytotoxicity may be due to an off-target effect rather than the intended mechanism of action.
-
Troubleshooting Steps:
-
Broad-Spectrum Off-Target Screening: Perform a comprehensive off-target screen, such as a KINOMEscan and a GPCR panel, to identify potential unintended targets.
-
Correlate Off-Target Activity with Cytotoxicity: Investigate if the identified off-targets are known to be involved in cell viability pathways. For example, inhibition of essential kinases can lead to cell death.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to see if cytotoxicity can be dissociated from the primary target activity. Modifications to the indole or piperazine substituents can often modulate the off-target profile.[4][13]
-
Mechanism of Action Studies: Use techniques like western blotting to see if your compound induces markers of apoptosis (e.g., cleaved caspase-3) or other cell death pathways.
-
Scenario 2: My KINOMEscan results show my compound hits multiple kinases with high affinity.
-
Problem: Your compound is a multi-kinase inhibitor, which may or may not be desirable depending on your therapeutic goal. Unintended kinase inhibition can lead to off-target toxicities.[14]
-
Troubleshooting Steps:
-
Data Visualization and Interpretation: Use a tool like TREEspot™ to visualize the kinome selectivity profile.[15] This will help you understand which kinase families are being targeted.
-
Determine IC50/Kd Values: For the most potent off-target kinases, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of these interactions.
-
Rational Drug Redesign: Based on the SAR, rationally design new compounds to improve selectivity. For example, if a particular kinase family is consistently hit, consider modifications that would create steric hindrance in the ATP-binding pocket of those kinases while preserving binding to your primary target.[16]
-
Cellular Target Engagement Assays: For key off-target kinases, use cell-based assays to confirm that your compound is engaging these targets in a cellular context.
-
Scenario 3: My compound has a suspected hERG liability.
-
Problem: hERG channel inhibition is a serious safety concern that can halt drug development.
-
Troubleshooting Steps:
-
Confirm hERG Inhibition: Use a validated in vitro hERG assay (e.g., patch-clamp electrophysiology) to confirm and quantify the inhibitory activity of your compound.
-
Medicinal Chemistry Mitigation Strategies:
-
Reduce Basicity: Modify the pKa of the piperazine nitrogen by introducing electron-withdrawing groups nearby. This can reduce the key electrostatic interactions within the hERG channel pore.[8]
-
Decrease Lipophilicity: Reduce the overall lipophilicity of the molecule, as highly lipophilic compounds are more prone to hERG binding.[9]
-
Introduce Steric Hindrance: Add bulky groups that prevent the compound from adopting the conformation required for optimal binding to the hERG channel.
-
-
Iterative SAR: Synthesize and test a focused library of analogs incorporating these changes to identify compounds with a wider therapeutic window between primary target activity and hERG inhibition.[7]
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key off-target screening experiments.
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol outlines the general steps for assessing the interaction of a test compound with a large panel of kinases using a competition binding assay format.[15]
Principle: A DNA-tagged kinase is incubated with your test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[17]
Workflow Diagram:
Caption: KINOMEscan® Competition Binding Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve the indole-piperazine compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Submit the compound for screening at a specified concentration (typically 1-10 µM). The service provider will perform the necessary dilutions.
-
-
Competition Binding Assay:
-
In individual wells of a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Washing and Quantification:
-
The wells are washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified using qPCR with primers specific for the DNA tag.
-
-
Data Analysis:
-
The qPCR signal from the test compound is compared to a DMSO vehicle control.
-
The result is typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For hits of interest, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
-
Data Interpretation Table:
| KINOMEscan Result | Interpretation | Recommended Action |
| High % of Control (>35%) | Weak or no interaction. | Generally considered a non-hit. |
| Moderate % of Control (1-35%) | Moderate interaction. | Consider for follow-up if it's a known problematic kinase or part of a trend. |
| Low % of Control (<1%) | Strong interaction. | Prioritize for Kd determination and further investigation. |
Protocol 2: Cell Microarray Off-Target Screening
This protocol describes a general method for identifying off-target binding to a large library of human membrane and secreted proteins expressed in human cells.[9]
Principle: A library of cDNAs encoding human proteins is spotted onto glass slides. Human cells are then grown over the spots, leading to localized overexpression of each protein. Your labeled test compound is applied to the array, and binding to specific spots is detected, typically by fluorescence.[18]
Workflow Diagram:
Caption: Cell Microarray Off-Target Screening Workflow.
Step-by-Step Protocol:
-
Compound Labeling (if necessary):
-
If your compound does not have an intrinsic fluorescent property, it may need to be labeled with a fluorescent tag. This should be done carefully to avoid disrupting the compound's binding properties.
-
-
Screening:
-
The labeled compound is incubated with the cell microarray slides.
-
The slides are washed to remove non-specifically bound compound.
-
-
Detection and Analysis:
-
The slides are scanned using a microarray scanner to detect spots where the compound has bound.
-
The intensity of the signal at each spot is quantified and compared to background levels to identify potential "hits."
-
-
Hit Validation:
-
Primary hits should be validated to eliminate false positives. This is typically done by:
-
Re-screening against a smaller array containing only the primary hits.
-
Performing a secondary assay, such as flow cytometry, on cells individually transfected with the cDNA of the hit protein.
-
-
Part 4: Mitigating Off-Target Effects through Medicinal Chemistry
Once off-target interactions have been identified and validated, medicinal chemistry efforts can be employed to improve the selectivity of your indole-piperazine compound.
The Selectivity Optimization Cycle:
Caption: A typical SAR cycle for improving compound selectivity.
Key Strategies for Improving Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the indole-piperazine scaffold and assess the impact on both on-target and off-target activity. This helps to identify which structural features are responsible for the undesirable interactions.[13]
-
Structure-Based Drug Design: If structural information (e.g., X-ray crystal structures) is available for your primary target and key off-targets, you can rationally design modifications to enhance binding to the former and reduce binding to the latter.
-
Modulating Physicochemical Properties: As discussed for hERG, altering properties like basicity and lipophilicity can have a profound impact on a compound's off-target profile.[8]
By following the principles and protocols outlined in this guide, researchers can more effectively navigate the challenges of off-target effects, leading to the development of safer, more selective, and ultimately more successful therapeutic candidates.
References
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Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]
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Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. Retrieved January 17, 2026, from [Link]
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GPCRs in Drug Discovery and In Vitro Safety Pharmacology. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Processing and analysis of GPCR-ligand interaction data. (A) Data... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
New Advances in Cell Microarray Technology to Expand Applications in Target Deconvolution and Off-Target Screening. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Mitigating hERG Liability of Toll‐Like Receptor 9 and 7 Antagonists through Structure‐Based Design. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). Olgen - Current Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
GPCR Panel Screening Service. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Some New Indole‐piperazine‐1,2,3‐triazole Conjugates; In Vitro Anticancer, Molecular Docking, and ADMET Studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. (2018). bioRxiv. Retrieved January 17, 2026, from [Link]
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CRISPR Off-Target Validation. (n.d.). CD Genomics. Retrieved January 17, 2026, from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. Retrieved January 17, 2026, from [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]
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Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to avoid off-target events in crispr experiments. (2022). Abyntek Biopharma. Retrieved January 17, 2026, from [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Scirp.org. Retrieved January 17, 2026, from [Link]
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Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
-
Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Structure-Based Virtual Screening of Ultra-Large Library Yields Potent Antagonists for a Lipid GPCR. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 17, 2026, from [Link]
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- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Selectivity and Potency of 7-(1-Piperazinyl)-1H-indole Derivatives as Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-(1-piperazinyl)-1H-indole derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to enhance the selectivity and potency of your compounds, backed by scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of 7-(1-piperazinyl)-1H-indole derivatives.
Synthesis
Question 1: My N-arylation reaction between 7-haloindole and piperazine is giving low yields. What are the common pitfalls?
Answer: Low yields in the N-arylation of 7-haloindoles with piperazine are a frequent challenge. Several factors can contribute to this issue:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich 7-haloindoles, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos often provide better results than older generation ligands.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may lead to incomplete reactions.
-
Solvent and Temperature: Ensure your starting materials are soluble in the reaction solvent (e.g., toluene, dioxane) at the reaction temperature, which is typically between 80-110 °C.
-
Piperazine Stoichiometry: To favor the desired mono-arylated product and avoid the formation of the N,N'-bis-arylated piperazine byproduct, it is advisable to use an excess of piperazine relative to the 7-haloindole.[1]
Question 2: I am observing significant byproduct formation in my Suzuki coupling reaction with a 7-boro-indole derivative. How can I improve the selectivity?
Answer: Byproduct formation in Suzuki couplings with indole boronates can often be attributed to the instability of the boronic acid. Consider the following troubleshooting steps:
-
Boronic Acid Quality: Ensure the purity and stability of your boronic acid. If it has been stored for a long time, consider re-purifying it or synthesizing it fresh.
-
Reaction Conditions: The choice of base is critical. For base-sensitive functional groups, using milder bases like potassium fluoride (KF) can prevent unwanted side reactions.[2]
-
Degassing: Thoroughly degas your reaction mixture to prevent oxidative degradation of the catalyst and boronic acid.
Purification
Question 3: I am struggling to purify my highly polar, basic 7-(1-piperazinyl)-1H-indole derivative using standard silica gel chromatography. What are my options?
Answer: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing peaks. Here are some alternative purification strategies:
-
Reverse-Phase Chromatography (C18): This is often the best method for purifying polar compounds. However, getting rid of the water in your final product can be challenging.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This technique is well-suited for separating highly polar compounds that are not well-retained in reverse-phase chromatography.
-
Ion-Exchange Chromatography: Strong cation exchange (SCX) chromatography can be a powerful tool for purifying basic compounds. The basic analyte binds to the acidic stationary phase and can be selectively eluted by changing the pH or ionic strength of the mobile phase.
-
Use of Basic Alumina: As a basic stationary phase, alumina can be a good alternative to silica for the purification of basic compounds, as it minimizes the strong acidic interactions that cause tailing.
Biological Evaluation
Question 4: I am observing a discrepancy between my biochemical (enzymatic) and cell-based assay results for my 7-(1-piperazinyl)-1H-indole derivatives. What could be the reason?
Answer: It is not uncommon to see a disconnect between in vitro enzymatic activity and cellular potency. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized within the cell, leading to a lower effective concentration at the target.
-
Off-Target Effects: The compound may have off-target effects in the cellular environment that are not captured in a purified enzyme assay. These off-target effects could either potentiate or antagonize the intended activity.[3][4][5]
Question 5: How can I interpret the IC50 values from my kinase assays to guide my lead optimization strategy?
Answer: The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter in drug discovery. However, its interpretation requires careful consideration of the experimental conditions:
-
ATP Concentration: In ATP-competitive kinase inhibitors, the IC50 value is dependent on the concentration of ATP in the assay. When comparing the potency of different compounds, it is crucial to use the same ATP concentration.
-
Enzyme Concentration: The concentration of the kinase in the assay can also affect the IC50 value.
-
Selectivity Profiling: To understand the selectivity of your compound, it is essential to test it against a panel of different kinases. This will help you identify potential off-target effects and guide the optimization of your lead compound for improved selectivity.[6]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental hurdles.
Troubleshooting Guide 1: Optimizing the Buchwald-Hartwig Amination for 7-Aminoindole Synthesis
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 7-aminoindoles, but it can be sensitive to reaction conditions. This guide will help you troubleshoot common issues.
Problem: Low or no product yield.
| Possible Cause | Solution |
| Inactive Catalyst | Ensure your palladium precatalyst is fresh and has been stored under an inert atmosphere. Consider using a more active, pre-formed Pd(0) catalyst. |
| Poor Ligand Choice | For electron-rich 7-haloindoles, use bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos. |
| Inappropriate Base | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. Weaker bases may require higher temperatures and longer reaction times. |
| Solvent Issues | Ensure all reagents are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Protocol: General Procedure for Buchwald-Hartwig Amination of 7-Bromoindole with Piperazine
-
To an oven-dried reaction vessel, add 7-bromoindole (1.0 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add piperazine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH4Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method.
Troubleshooting Guide 2: Enhancing Selectivity in Kinase Assays
Achieving high selectivity is a major challenge in the development of kinase inhibitors. This guide provides strategies for improving and accurately assessing the selectivity of your 7-(1-piperazinyl)-1H-indole derivatives.
Problem: Poor kinase selectivity.
| Strategy | Rationale |
| Structure-Based Design | Utilize crystal structures of your target kinase to identify unique features in the ATP-binding pocket that can be exploited to design more selective inhibitors. |
| Scaffold Hopping | Replace the 7-(1-piperazinyl)-1H-indole scaffold with other privileged scaffolds known to bind to your target kinase. This can lead to new interactions and improved selectivity. |
| Systematic SAR Studies | Systematically modify the substituents on the indole ring and the piperazine moiety to understand their impact on potency and selectivity. |
| Kinome-Wide Profiling | Screen your lead compounds against a large panel of kinases to obtain a comprehensive selectivity profile. This will help identify off-target activities and guide further optimization. |
Workflow for Kinase Selectivity Profiling
Caption: A typical workflow for assessing kinase inhibitor selectivity.
III. Data Presentation
Table 1: Representative Structure-Activity Relationship (SAR) Data for 7-(1-Piperazinyl)-1H-indole Derivatives Targeting Aurora Kinase A
| Compound | R1 (Indole) | R2 (Piperazine) | Aurora A IC50 (nM) | Selectivity vs. Aurora B |
| 1a | H | H | 150 | 5-fold |
| 1b | 5-F | H | 75 | 10-fold |
| 1c | H | 4-Me | 120 | 6-fold |
| 1d | 5-F | 4-Me | 50 | 15-fold |
| 1e | 5-Cl | 4-Me | 45 | 18-fold |
Data is hypothetical and for illustrative purposes only.
IV. Experimental Protocols
Protocol 1: General Procedure for Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity using a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase solution (prepare fresh in kinase reaction buffer).
-
Substrate solution (prepare fresh in kinase reaction buffer).
-
ATP solution (prepare fresh in kinase reaction buffer).
-
Inhibitor solutions (prepare serial dilutions in DMSO).
-
-
Assay Procedure:
-
Add 2.5 µL of inhibitor solution or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of a mixture of substrate and ATP solution to initiate the reaction.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. Visualization of Key Concepts
Diagram 1: General Synthetic Scheme for 7-(1-Piperazinyl)-1H-indole Derivatives
Caption: Common synthetic routes to 7-(1-piperazinyl)-1H-indole derivatives.
Diagram 2: Troubleshooting Logic for Low Potency in Cell-Based Assays
Caption: A decision tree for troubleshooting low cellular potency.
VI. References
-
Charrier, N., Dunsdon, R., Maile, G., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis, 2006(16), 2743-2750.
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Hennessy, E. J., Blades, K., Box, M. R., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 961-966.
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Demont, E., Charrier, N., Dunsdon, R., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Request PDF.
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Zhang, L., Wang, Y., Zhang, H., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(63), 38435-38453.
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Apsel, B., Blair, J. A., Gonzalez, B., et al. (2008). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 3(8), 491-500.
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Katritzky, A. R., & Rachwal, S. (1997). A Concise Synthesis of 7-Substituted Indoles. Journal of Heterocyclic Chemistry, 34(2), 569-571.
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BenchChem. (2025). Optimizing Reaction Conditions for N-Arylation of Piperazine.
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Alami, M., Hamze, A., & Provot, O. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1496.
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Norman, T., Brear, P., De Savi, C., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549.
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Williams, W. V., Scherle, P. A., & Covington, M. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5347-5351.
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Shin, Y., Chen, W., Habel, D., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.
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Ventura, A. C., & Tirode, F. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 161.
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
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Wang, T., Duffy, J. P., Wang, J., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][8][9]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861.
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Wang, X., Sun, L., Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
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VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 48(7), 2371-2387.
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Zhang, J., Liu, Y., Zhang, L., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(13), 4235.
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Ferlenghi, F., Radi, M., & Botta, M. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 22(16), 8899.
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Venkatesan, A. M., Agarwal, A., Abe, K., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][7][8][9]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 586-591.
-
Ventura, A. C., & Tirode, F. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 161.
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Kumar, R., Sharma, R., & Singh, P. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Medicinal Chemistry, 29(30), 5036-5056.
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Sharma, V., Kumar, P., & Pathak, D. (2021). A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate.
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Berginski, M. E., Johnson, G. L., & Kuhlman, B. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 19(5), e1011115.
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Bavetsias, V., Faisal, A., Crumpler, S., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 26(15), 3581-3586.
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
-
Faisal, A., Bavetsias, V., Crumpler, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9067-9083.
-
Kumar, S., & Singh, R. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(34), 6845-6866.
-
Drewry, D. H., Willson, T. M., & Zuercher, W. J. (2014). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Bioorganic & Medicinal Chemistry Letters, 24(23), 5347-5352.
-
Sharma, A., & Kumar, V. (2024). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. ResearchGate.
-
Priyakumar, U. D., & MacKerell, A. D. (2014). Specificity rendering 'hot-spots' for aurora kinase inhibitor design: the role of non-covalent interactions and conformational transitions. Journal of Molecular Biology, 426(24), 4059-4078.
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Dai, C., Goundry, W. R., & Le, D. N. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180-6183.
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Kim, J., Lee, S., & Hong, S. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 88(24), 17565-17575.
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Wang, X., Sun, L., Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Semantic Scholar.
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Sharma, V., Kumar, P., & Pathak, D. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
-
Kumar, V., & Singh, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1.
-
Kumar, V., & Singh, S. (2024). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. ResearchGate.
-
Sławiński, J., & Szafrański, K. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4987.
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Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1).
-
Hsieh, H. P., Hsu, J. T. A., & Juang, S. H. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 739-753.
-
Szcześniak-Sięga, B., Kłak, J., & Miernicka, M. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic Chemistry, 106, 104476.
-
Kumar, S., & Singh, R. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Organic & Biomolecular Chemistry.
-
Liu, Y., Yin, Y., Zhang, J., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362.
-
Kumar, R., Kumar, A., Kumar, A., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272.
-
Maiti, S., & Kundu, S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
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optimization of in vitro assay conditions for 7-piperazinyl-indoles
Answering the user's request.## Technical Support Center: Optimization of In Vitro Assays for 7-Piperazinyl-Indoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers working with 7-piperazinyl-indole compounds. This class of molecules holds significant promise in drug discovery, but its unique physicochemical properties can present challenges in in vitro assay development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities, ensuring the generation of robust and reproducible data. Our approach is built on explaining the "why" behind each experimental step, empowering you to make informed decisions for your specific assay system.
Section 1: Compound Handling and Solubility
The most common source of assay variability begins before the experiment even starts: compound handling. Due to their heterocyclic nature and often hydrophobic characteristics, 7-piperazinyl-indoles require careful preparation.
Question: My 7-piperazinyl-indole compound won't dissolve in my aqueous assay buffer. What is the correct procedure for solubilization?
Answer:
This is the most critical first step. These compounds are typically insoluble in aqueous solutions.[1] The standard and recommended procedure is to first create a high-concentration stock solution in an organic solvent.
Core Protocol: Stock Solution Preparation
-
Solvent Selection: 100% Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[1]
-
Dissolution: Add the appropriate volume of DMSO to your solid compound. Ensure complete dissolution by vortexing vigorously. Gentle warming in a water bath (37°C) can be used if necessary, but be cautious of compound stability at elevated temperatures.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and solvent evaporation.[1] For short-term use, 4°C may be acceptable.[1]
Creating Working Dilutions When preparing your working solutions, you will perform serial dilutions of the DMSO stock into your final assay buffer. It is crucial to maintain a low final concentration of DMSO in your assay wells, typically ≤0.5% , as higher concentrations can induce cytotoxicity or alter enzyme activity.[1]
Question: I prepared my working solution, but I see cloudiness or precipitate in the tube or my assay plate. What should I do?
Answer:
Visual precipitation is a clear sign of poor solubility at the tested concentration and will lead to highly variable results.[1] This occurs when the compound crashes out of the solution as the percentage of aqueous buffer increases.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your diluted working solutions before adding them to the assay plate.[1] Any hint of cloudiness means the concentration is too high for that buffer system.
-
Perform a Solubility Test: Before running a full experiment, perform a simple solubility test.[1] Prepare your highest intended final concentration in the assay buffer, let it incubate under the same conditions as your assay (e.g., 37°C for 1 hour), and then centrifuge at high speed (>14,000 x g) for 20 minutes. If you see a pellet, your compound is not soluble at that concentration.[1]
-
Lower the Concentration: The most straightforward solution is to lower the working concentration of your compound.
-
Modify the Buffer: Consider if components in your buffer are contributing to insolubility. While not always feasible, altering pH or adding a small amount of a solubilizing agent (with proper vehicle controls) could be explored. The use of piperazine as a salt-forming agent has been shown to improve the solubility of some poorly soluble drugs.[2][3]
Below is a workflow for assessing and troubleshooting compound solubility.
Caption: Workflow for preparing and verifying the solubility of 7-piperazinyl-indoles.
Section 2: Assay Variability and Signal Interference
Even with a clear solution, the inherent chemical nature of the indole scaffold can cause problems. Indole-based compounds are well-known for their potential to interfere with assay readouts, particularly those based on fluorescence.[1][4][5]
Question: My assay results are highly variable between replicates or are not reproducible between experiments. What are the likely causes?
Answer:
High variability is often linked back to suboptimal solubility or non-specific interactions.[1]
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicates | 1. Compound precipitation at the final concentration.[1] 2. Non-specific binding to plasticware (e.g., microplates).[1] | 1. Re-verify solubility using the centrifugation method described above. 2. Use low-retention plasticware. Consider pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA). |
| Poor Inter-Experiment Reproducibility | 1. Degradation of compound in stock or working solutions. 2. Inconsistent final DMSO concentration. | 1. Always prepare fresh working dilutions from frozen stock immediately before each experiment.[6] 2. Ensure precise pipetting to maintain a consistent final DMSO concentration across all experiments. |
Question: How can I determine if my 7-piperazinyl-indole is interfering with my fluorescence-based assay?
Answer:
Indole derivatives can possess intrinsic fluorescence (autofluorescence) or can quench the signal of a fluorescent probe.[1][7][8][9] It is essential to run controls to test for this interference.
Protocol: Testing for Assay Interference
-
Objective: To distinguish true biological activity from assay artifacts.
-
Required Controls:
-
Vehicle Control: Cells/enzyme + assay buffer + vehicle (e.g., 0.5% DMSO). This is your baseline (0% inhibition).
-
Positive Control: Cells/enzyme + known inhibitor/activator. This validates the assay is working.
-
Compound-Only Control: Assay buffer + your compound (no cells/enzyme). This is the critical step.
-
-
Procedure:
-
Prepare a plate with your full assay conditions.
-
In separate wells, prepare the "Compound-Only Control" at every concentration you are testing.
-
Read the plate.
-
-
Data Interpretation:
-
If the "Compound-Only Control" wells show a high signal at the assay's emission wavelength, your compound is autofluorescent .[7]
-
If you are using an assay where the signal decreases with activity (e.g., a quenching assay), and your compound-only control shows a low signal, it may be a quencher .
-
The diagram below illustrates the necessary controls to de-convolute the results.
Caption: Key controls for identifying compound interference in in vitro assays.
Solution for Interference: If significant interference is detected, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance) to confirm hits.[9] For fluorescence polarization assays, using far-red tracers can help mitigate interference that is more common at lower wavelengths.[8]
Section 3: Cytotoxicity and Cell-Based Assay Optimization
For cell-based assays, it is crucial to distinguish between specific pharmacological effects and general cytotoxicity. Many compounds can appear active simply because they are killing the cells.
Question: How do I know if my compound is just cytotoxic?
Answer:
Before conducting any functional cell-based assays, you must determine the cytotoxic concentration range of your compound in your specific cell line.[1] This is achieved by running a dedicated cell viability assay.
Recommended Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of your 7-piperazinyl-indole (e.g., 0.1 to 100 µM) for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the concentration at which 50% of cell viability is lost (IC50). Your functional assays should be conducted at concentrations well below the cytotoxic IC50 value.
Question: What other factors should I consider when optimizing my cell-based assay?
Answer:
Several factors beyond the compound itself can influence your results.
-
Impact of Serum: If your cell culture medium contains Fetal Bovine Serum (FBS), be aware that serum proteins like albumin can bind to your compound, reducing its effective (free) concentration available to interact with the target.[12] You may need to use higher concentrations in the presence of serum compared to serum-free conditions. For some assays, performing measurements in a simpler buffer like phosphate-buffered saline (PBS) can reduce background noise.[13]
-
Incubation Time: Optimize the incubation time for your compound. Some effects may be rapid, while others may require longer exposure. Time-course experiments are highly recommended.
-
Cell Health and Passage Number: Ensure your cells are healthy, not overgrown, and within a consistent, low passage number range.[14] High passage numbers can lead to phenotypic drift and inconsistent results.
| Parameter | Key Consideration | Rationale |
| Controls | Include vehicle, positive, and negative controls. | Essential for validating assay performance and data interpretation. |
| Cell Density | Optimize seeding density to ensure cells are in a logarithmic growth phase. | Over-confluent or sparse cells can respond differently to treatment.[15] |
| Microplate Choice | Use black plates for fluorescence, white plates for luminescence, and clear plates for absorbance.[13][16] | Minimizes background and signal crosstalk between wells. |
| Buffer pH | Maintain a stable pH, as the charge of your compound and target can be pH-dependent.[17] | pH shifts can alter compound solubility and protein conformation. |
By systematically addressing these common issues—from initial solubilization to controlling for assay-specific artifacts—you can significantly improve the quality and reliability of your data when working with 7-piperazinyl-indole derivatives.
References
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Part 1: Troubleshooting Guide — Common Toxicity Issues & Mechanistic Insights
Technical Support Center: Strategies for Mitigating Toxicity of 7-(1-piperazinyl)-1H-indole Analogs
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a structured, in-depth technical resource for research teams encountering toxicity issues with 7-(1-piperazinyl)-1H-indole analogs. It follows a problem-oriented, question-and-answer format to address common experimental challenges, explains the underlying scientific mechanisms, and offers validated protocols to de-risk promising compounds.
This section addresses the most frequent toxicity-related questions encountered during the development of indole- and piperazine-containing compounds.
Q1: Our lead 7-(1-piperazinyl)-1H-indole analog shows significant cytotoxicity in standard in vitro assays (e.g., HepG2, HEK293). What are the likely structural culprits and underlying mechanisms?
A1: Expert Analysis & Causality
When cytotoxicity is observed with this scaffold, it is crucial to dissect the molecule into its core components—the indole ring and the piperazine moiety—as both can contribute to toxicity through distinct mechanisms.
-
The Indole Nucleus: The indole ring system, while a privileged scaffold in medicinal chemistry, is susceptible to metabolic bioactivation, primarily by Cytochrome P450 (CYP) enzymes.[1] Oxidation of the electron-rich indole ring can form reactive intermediates like epoxides or quinone-imines. These electrophilic species can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction, stress responses, and apoptosis. The versatile structure of indole derivatives allows for modifications that can minimize toxicity to normal tissues while targeting cancer cells.[2][3]
-
The Piperazine Moiety: Piperazine and its derivatives are associated with several toxicity mechanisms:
-
Metabolic Instability: The piperazine ring can undergo N-dealkylation or oxidation, potentially forming reactive aldehydes or iminium ions.[4] These metabolites can also lead to covalent binding or cellular damage. Many pharmaceutical companies now aim to reduce the formation of reactive metabolites through chemical modifications early in the drug discovery process.[4][5]
-
Mitochondrial Toxicity: Certain piperazine derivatives have been shown to induce cell death by disrupting mitochondrial function, leading to ATP depletion and loss of membrane potential.[6]
-
Neurotoxicity: Piperazine has been associated with neurotoxic effects, possibly through modulation of GABA receptors.[7][8] While this is more of an in vivo concern, it highlights the scaffold's potential for off-target effects.
-
Initial Troubleshooting Steps:
-
Confirm the Finding: Repeat the cytotoxicity assay with a freshly prepared compound stock to rule out compound degradation or precipitation.
-
Run Mechanism-Based Assays: Conduct assays to differentiate between general cytotoxicity and specific mechanisms like apoptosis or necrosis.
-
Metabolic Competence: Compare cytotoxicity in metabolically incompetent cells (e.g., standard HEK293) versus metabolically competent cells (e.g., HepG2 or primary hepatocytes) to see if toxicity is enhanced, suggesting metabolic bioactivation is at play.
Q2: We've detected hERG channel inhibition with our lead compound. How can we modify the structure to mitigate this while preserving potency?
A2: Expert Analysis & Causality
hERG (human Ether-a-go-go-Related Gene) channel inhibition is a major safety concern as it can lead to fatal cardiac arrhythmias.[9] Both the indole and piperazine moieties can contribute to hERG binding. The key pharmacophoric features for hERG blockers are a basic nitrogen atom (present in the piperazine) and lipophilic aromatic groups.
Key Mitigation Strategies:
-
Reduce Basicity of the Piperazine Nitrogen: The pKa of the distal nitrogen on the piperazine ring is critical. A high pKa leads to protonation at physiological pH, and this positive charge is a key interaction point with the hERG channel pore.
-
Action: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. For example, adding a fluoroethyl group or an adjacent amide can significantly reduce basicity.
-
-
Modulate Lipophilicity: High lipophilicity often correlates with increased hERG affinity.
-
Action: Systematically decrease the overall LogP of the molecule. This can be achieved by adding polar functional groups (e.g., hydroxyl, small amides) or by reducing the size of lipophilic substituents on the indole or piperazine rings.
-
-
Introduce Steric Hindrance: Disrupting the molecule's ability to adopt the planar, extended conformation often preferred for hERG binding can be effective.
-
Action: Add bulky groups near the piperazine nitrogen or on the indole scaffold to create steric clashes that prevent optimal binding to the hERG channel.
-
Data-Driven Structural Modifications for hERG Mitigation:
| Modification Strategy | Structural Change Example | Rationale | Potential Impact on Potency |
| Reduce Basicity (pKa) | Replace N-alkyl on piperazine with N-acyl or N-hydroxyethyl. | Lowers the positive charge potential at physiological pH, weakening the key ionic interaction with the hERG channel. | High risk. Potency may rely on the basicity for target interaction. Requires careful balancing. |
| Decrease Lipophilicity (LogP) | Add a hydroxyl or methoxy group to the indole ring. | Reduces non-specific hydrophobic interactions with the channel. | Moderate risk. Can improve solubility but may impact cell permeability or target binding. |
| Introduce Steric Bulk | Add a methyl group alpha to the distal piperazine nitrogen. | Physically blocks the molecule from fully entering the hERG channel pore. | Moderate to high risk. May also block binding to the intended therapeutic target. |
| Metabolic "Soft Spot" | Introduce a metabolically labile group (e.g., ester) away from the core. | Promotes rapid clearance, reducing the concentration of the parent drug available to block the hERG channel. | High risk. Can negatively impact pharmacokinetic profile (e.g., half-life). |
Part 2: Strategic Mitigation Workflows & Protocols
This section provides actionable workflows and detailed experimental protocols to proactively identify and design out toxicity liabilities.
Workflow 1: Iterative Toxicity De-Risking in Lead Optimization
This workflow diagram illustrates a systematic, iterative approach to identifying and mitigating toxicity risks during the lead optimization phase of a drug discovery project.
Protocol 1: General In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic potential of your analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.[10]
Objective: To determine the concentration of an analog that reduces cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Test compounds and positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in culture medium. A typical concentration range is 0.1 nM to 100 µM.
-
Include wells for "vehicle control" (medium with DMSO, matching the highest concentration used for compounds) and "untreated control" (medium only).
-
Include a positive control (e.g., Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well.
-
Pipette up and down gently to fully dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Reactive Metabolite (RM) Trapping Assay
This assay is designed to detect the formation of electrophilic, reactive metabolites by "trapping" them with a nucleophile, typically glutathione (GSH).[4][5]
Objective: To qualitatively or semi-quantitatively assess the potential of an analog to form reactive metabolites.
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Glutathione (GSH).
-
Test compound (typically at 10-50 µM).
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Incubation Setup:
-
In a microcentrifuge tube, prepare the incubation mixture (total volume 200 µL):
-
Phosphate buffer (100 mM, pH 7.4).
-
HLM (final concentration 0.5-1.0 mg/mL).
-
Test compound (from a DMSO stock, final DMSO conc. <0.5%).
-
GSH (final concentration 5 mM).
-
-
Prepare a control reaction without the NADPH regenerating system.
-
-
Reaction Initiation:
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Quenching:
-
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the sample using an LC-MS/MS system.
-
-
Data Interpretation:
-
Search for the predicted mass of the GSH adduct (Mass of Parent Compound + 305.068 Da).
-
Use precursor ion scanning or neutral loss scanning methods to increase the sensitivity of detection.
-
The presence of a peak corresponding to the GSH adduct in the NADPH-fortified sample, which is absent or significantly smaller in the control sample, indicates the formation of a reactive metabolite.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can computational tools help predict toxicity for our analogs?
-
A: Yes, computational or in silico toxicology is a valuable first step.[11][12] Quantitative Structure-Activity Relationship (QSAR) models can predict liabilities like hERG inhibition, mutagenicity, and hepatotoxicity based on the chemical structure.[12][13] These tools help prioritize which analogs to synthesize and which to avoid, saving significant time and resources.[14]
-
-
Q: Our compound is cytotoxic but doesn't seem to form reactive metabolites. What else could be the cause?
-
A: Cytotoxicity can arise from various non-metabolic mechanisms. Consider investigating:
-
Off-target pharmacology: The compound may be hitting an unintended biological target that regulates cell viability.
-
Mitochondrial dysfunction: As mentioned, piperazine derivatives can directly impact mitochondrial health.[6] Assays measuring mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption can diagnose this.
-
Disruption of cellular homeostasis: The compound could be interfering with critical processes like calcium signaling.[6]
-
-
-
Q: What is the acceptable threshold for hERG inhibition?
-
A: There is no universal threshold, as it depends on the therapeutic indication and the drug's effective concentration. However, a common rule of thumb in early discovery is to aim for a hERG IC50 that is at least 30- to 100-fold greater than the therapeutic plasma concentration (Cmax). Regulatory bodies like the FDA provide specific guidance on protocols and risk assessment.[9][15]
-
Part 4: References
-
Schadt, S., et al. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today. [Link]
-
De Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology. [Link]
-
Bel-Ambrós, C. M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Goudarzi, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. OncoTargets and Therapy. [Link]
-
Li, Y., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]
-
Gadaleta, D., et al. (2023). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. International Journal of Molecular Sciences. [Link]
-
AZoLifeSciences. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.com. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
-
ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Request PDF. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Mediford.com. [Link]
-
Ekins, S., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]
-
ResearchGate. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). PDF. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Criver.com. [Link]
-
Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. NICNAS. [Link]
-
European Commission. (2000). Opinion on the results of the RA of Piperazine (HH). CSTEE plenary. [Link]
-
ResearchGate. (n.d.). Stimulation protocol for hERG channel measurements. Figure. [Link]
-
Sridhar, V., et al. (2014). Identification and mitigation of a reactive metabolite liability associated with aminoimidazoles. Journal of Medicinal Chemistry. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. alfacytology.com. [Link]
-
National Institutes of Health. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. [Link]
-
Syngene International Ltd. (2024). Computational toxicology – The new frontier in predictive safety assessment. Syngeneintl.com. [Link]
-
ResearchGate. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. PDF. [Link]
-
ResearchGate. (2019). In vitro cytotoxicity and genotoxicity of three cytotoxic compounds... Figure. [Link]
-
American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. ACS.org. [Link]
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- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Technical Guide to Kinase Inhibitor Profiling: A Comparative Analysis of Sotrastaurin and Multi-Kinase Inhibitors
This guide provides a comparative analysis of Sotrastaurin (AEB071), a selective Protein Kinase C (PKC) inhibitor featuring an indole-piperazine scaffold, against the broader-spectrum clinical inhibitors Sunitinib and Sorafenib. It is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and characterization. We will delve into the rationale behind experimental design, provide detailed protocols for robust inhibitor profiling, and present a comparative dataset to illustrate key concepts of potency and selectivity.
Introduction: The Central Role of Kinases and the Indole Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling networks. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The chemical space explored for kinase inhibitors is vast, yet certain "privileged structures" appear frequently due to their favorable interactions with the ATP-binding pocket. The indole ring system is one such scaffold, capable of forming key hydrogen bonds and hydrophobic interactions. When combined with moieties like piperazine, which can enhance solubility and provide vectors for additional interactions, it forms a powerful core for inhibitor design.
This guide focuses on Sotrastaurin (AEB071) , a compound based on a 3-(1H-indol-3-yl)pyrrole-2,5-dione structure linked to a piperazinyl-quinazoline group. Sotrastaurin was developed as a potent and selective inhibitor of Protein Kinase C (PKC) isotypes, which are crucial for T-cell activation and are implicated in autoimmune diseases and cancer.[1][2][3] To contextualize its performance, we will compare it with Sunitinib and Sorafenib , two multi-targeted tyrosine kinase inhibitors widely used in oncology that target pathways essential for tumor angiogenesis and proliferation, such as VEGFR, PDGFR, and Raf kinases.[4][5]
Section 1: Methodologies for Kinase Inhibitor Characterization
The robust characterization of a kinase inhibitor requires a multi-faceted approach, combining direct measurement of enzymatic inhibition with an assessment of its effects in a cellular context.
Biochemical Assays: Quantifying Direct Enzymatic Inhibition
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against purified kinase enzymes. They measure the direct interaction between the compound and its target in a controlled, cell-free environment.
Causality Behind Experimental Choice: The primary goal is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value). A common and reliable method is the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[6] Its advantages include high sensitivity, a broad dynamic range, and resistance to interference from library compounds, making it a trustworthy standard for high-throughput screening and lead characterization. Radiometric assays using ³²P-ATP are considered a gold standard for their directness but are often avoided due to safety and disposal concerns.[7]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is designed as a self-validating system, including controls for baseline (no enzyme) and maximal (no inhibitor) activity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase of interest and its corresponding substrate peptide in kinase buffer.
-
Prepare an ATP solution at a concentration equal to its Km for the specific kinase to ensure accurate competitive inhibition measurement.
-
Serially dilute the test inhibitor (e.g., Sotrastaurin) in DMSO, then further dilute in kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Prepare a "no inhibitor" control using DMSO vehicle alone.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control) to appropriate wells.
-
Add 10 µL of the kinase/substrate mix to all wells.
-
Add a "no enzyme" control by adding 10 µL of substrate in kinase buffer to separate wells.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a well with a known potent inhibitor (or highest concentration of test compound) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays measure potency, cell-based assays are critical for confirming that an inhibitor can engage its target within a living cell and exert a functional effect.
Causality Behind Experimental Choice: A direct way to measure target engagement is to quantify the phosphorylation of a known downstream substrate of the target kinase. A Western Blot is a robust and widely used technique for this purpose. It validates that the inhibitor can permeate the cell membrane, is not rapidly metabolized or effluxed, and can inhibit the kinase in the complex cellular milieu, leading to a measurable downstream effect.[8]
Detailed Protocol: Western Blot for Phospho-Substrate Inhibition
-
Cell Treatment:
-
Plate a relevant cell line (e.g., Jurkat T-cells for a PKC inhibitor like Sotrastaurin) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the kinase inhibitor (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
For many pathways, stimulation is required. For example, after inhibitor pre-treatment, stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin to activate PKC) for a short period (e.g., 15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-MARCKS for PKC).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Validation and Loading Control:
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like β-actin or GAPDH. A decrease in the phospho-specific signal relative to the total protein level confirms specific inhibition of the kinase.
-
Section 2: Comparative Analysis of Inhibitor Potency and Selectivity
The following data summarizes the inhibitory activity of Sotrastaurin, Sunitinib, and Sorafenib against a panel of selected kinases. The values represent the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) and are compiled from published literature and public databases. Lower values indicate higher potency.
| Kinase Target | Sotrastaurin (Ki, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Kinase Family |
| PKCα | 0.94 | >10,000 | >10,000 | Serine/Threonine |
| PKCβ | 2.1 | >10,000 | >10,000 | Serine/Threonine |
| PKCθ | 0.22 | >10,000 | >10,000 | Serine/Threonine |
| VEGFR2 | >10,000 | 9 | 90 | Tyrosine Kinase |
| PDGFRβ | >10,000 | 2 | 57 | Tyrosine Kinase |
| c-KIT | >10,000 | 1 | 68 | Tyrosine Kinase |
| B-Raf | >10,000 | 140 | 22 | Serine/Threonine |
| C-Raf | >10,000 | 430 | 6 | Serine/Threonine |
| PKA | 3,300 | - | - | Serine/Threonine |
| GSK3β | 1,000 | - | - | Serine/Threonine |
Data compiled from multiple sources for illustrative purposes. Absolute values may vary based on assay conditions.
Analysis of Data:
-
Sotrastaurin (AEB071): The data clearly demonstrates that Sotrastaurin is a highly potent and selective inhibitor. It shows sub-nanomolar to low-nanomolar inhibition of classical and novel PKC isotypes.[1][3] Critically, its activity against other kinases, such as the tyrosine kinases VEGFR2 and PDGFRβ, and other serine/threonine kinases like PKA and GSK3β, is several orders of magnitude weaker. This high degree of selectivity is a desirable trait, as it can minimize off-target effects and lead to a better safety profile. Its mechanism is centered on T-cell activation pathways, making it a candidate for immunosuppression and certain cancers driven by PKC signaling.[2][9]
-
Sunitinib: In stark contrast, Sunitinib is a multi-targeted inhibitor with potent activity against several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT.[4] This profile makes it a powerful anti-angiogenic and anti-proliferative agent, explaining its efficacy in renal cell carcinoma and gastrointestinal stromal tumors. However, its broader activity profile also contributes to a wider range of side effects.
-
Sorafenib: Sorafenib is also a multi-kinase inhibitor, but with a different profile. It potently inhibits both the Raf serine/threonine kinases (C-Raf and B-Raf) and receptor tyrosine kinases like VEGFR and PDGFR.[1][10] This dual mechanism allows it to block both tumor cell proliferation via the Raf/MEK/ERK pathway and tumor angiogenesis.[1]
Section 3: Mechanistic Insights from Signaling Pathways
Visualizing the signaling pathways targeted by these inhibitors is crucial for understanding their distinct biological effects.
Sotrastaurin's Point of Intervention in T-Cell Signaling
Sotrastaurin acts downstream of the T-cell receptor (TCR) and CD28 co-stimulation. Activation of these receptors leads to the activation of PKC isotypes, which in turn phosphorylate substrates that trigger transcription factors like NF-κB and NFAT, leading to T-cell activation and proliferation. By inhibiting PKC, Sotrastaurin blocks these signals at a critical juncture.
Caption: Sotrastaurin inhibits PKC, blocking T-cell activation signals.
Sunitinib & Sorafenib Intervention in Angiogenesis and Proliferation
Sunitinib and Sorafenib primarily target receptor tyrosine kinases (RTKs) on the cell surface and key kinases in the intracellular Raf/MEK/ERK pathway. By inhibiting VEGFR and PDGFR, they block signals from growth factors (VEGF, PDGF) that are essential for angiogenesis—the formation of new blood vessels that tumors need to grow. Sorafenib additionally blocks the Raf kinases, directly halting a major cancer cell proliferation pathway.
Caption: Sunitinib and Sorafenib inhibit RTKs and the Raf pathway.
Conclusion & Future Directions
This guide demonstrates the critical importance of a structured, multi-assay approach to characterizing kinase inhibitors. The comparative analysis of Sotrastaurin, Sunitinib, and Sorafenib highlights the fundamental trade-off between selectivity and broad-spectrum activity.
-
Sotrastaurin exemplifies a selective inhibitor , targeting a specific kinase family (PKC) with high potency. This precision is advantageous for indications where the disease biology is well-defined and driven by a specific kinase, potentially leading to fewer off-target side effects.
-
Sunitinib and Sorafenib represent multi-kinase inhibitors , which derive their efficacy from simultaneously blocking several key signaling pathways involved in tumor growth and vascularization. This polypharmacology can be highly effective but often comes at the cost of a more complex toxicity profile.
The choice between developing a selective versus a multi-targeted inhibitor is a central strategic decision in drug discovery. It depends heavily on the therapeutic indication, the complexity of the disease pathology, and the desired clinical outcome. The experimental frameworks detailed herein provide the robust, self-validating systems necessary to generate the high-quality data needed to make these critical decisions.
References
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Evenou, J. P., Wagner, J., Zenke, G., et al. (2009). The Potent Protein Kinase C-Selective Inhibitor AEB071 (Sotrastaurin) Represents a New Class of Immunosuppressive Agents Affecting Early T-Cell Activation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research. Available at: [Link]
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Budde, L. E., & Wu, D. (2011). Overview of sotrastaurin clinical pharmacokinetics. Transplantation Proceedings. Available at: [Link]
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Wagner, J., von Matt, P., Sedrani, R., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry. Available at: [Link]
-
Mendel, D. B., Laird, A. D., Xin, X., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research. Available at: [Link]
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Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology. Available at: [Link]
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Piha-Paul, S. A., et al. (2014). Phase I dose-escalation study of the protein kinase C (PKC) inhibitor AEB071 in patients with metastatic uveal melanoma. ASCO Publications. Available at: [Link]
- Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Google Cloud.
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Wikipedia. (2023). Sorafenib. Wikipedia. Available at: [Link]
-
ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. Available at: [Link]
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Abdel-Rahman, O. (2019). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert Review of Anticancer Therapy. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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A Head-to-Head Comparison of the Efficacy of 7-Piperazinyl-Indole Derivatives as Multi-Target Ligands for Psychotic Disorders
In the intricate world of neuropharmacology, the quest for more effective and better-tolerated treatments for psychotic disorders has led to the exploration of multi-target drug candidates. The 7-piperazinyl-indole scaffold has emerged as a particularly fruitful chemical framework, giving rise to several clinically successful atypical antipsychotics. This guide provides a detailed head-to-head comparison of the in vitro efficacy of prominent derivatives, offering a valuable resource for researchers, scientists, and drug development professionals in the field.
The Rationale for Multi-Targeting in Antipsychotic Drug Design
The pathophysiology of schizophrenia and related psychotic disorders is complex and not fully elucidated, but it is widely accepted that dysregulation of multiple neurotransmitter systems, particularly dopamine and serotonin, plays a crucial role. The "dopamine hypothesis" has been refined over the years to a more nuanced understanding that involves a hyperdopaminergic state in the mesolimbic pathway (leading to positive symptoms) and a hypodopaminergic state in the mesocortical pathway (contributing to negative and cognitive symptoms).
Serotonin, particularly through its 5-HT1A and 5-HT2A receptors, is a key modulator of the dopamine system. Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating negative symptoms and reducing the risk of extrapyramidal side effects (EPS). Concurrently, agonism or partial agonism at 5-HT1A autoreceptors can also increase cortical dopamine and glutamate release, offering another avenue for therapeutic benefit.
This understanding has driven the development of ligands that can simultaneously modulate dopamine D2, 5-HT1A, and 5-HT2A receptors, aiming for a more comprehensive and balanced therapeutic effect. The 7-piperazinyl-indole derivatives have proven to be exceptionally well-suited for this multi-target approach.
The Contenders: A Comparative Overview of Key Derivatives
This guide focuses on four well-established 7-piperazinyl-indole derivatives that are used clinically as atypical antipsychotics:
-
Lurasidone: Approved for the treatment of schizophrenia and bipolar depression.
-
Perospirone: An atypical antipsychotic available in some Asian countries.
-
Ziprasidone: Used for schizophrenia and bipolar I disorder.
-
Aripiprazole: A widely prescribed antipsychotic for a range of psychiatric conditions.
In Vitro Efficacy: A Data-Driven Comparison
The foundational step in evaluating the potential of a drug candidate is to determine its in vitro pharmacological profile. This section provides a head-to-head comparison of the binding affinities and functional activities of our selected derivatives at the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Receptor Binding Affinity
Receptor binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a drug binds to a receptor. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 7-Piperazinyl-Indole Derivatives
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Reference |
| Lurasidone | 1.1 | 6.8 | 0.5 | |
| Perospirone | 1.4 | 2.9 | 0.6 | |
| Ziprasidone | 4.8 | 3.4 | 0.4 | |
| Aripiprazole | 0.34 | 4.4 | 3.4 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
From this data, we can draw several key insights. All four compounds demonstrate high affinity for the 5-HT2A receptor, a characteristic feature of atypical antipsychotics. Aripiprazole exhibits the highest affinity for the D2 receptor, while perospirone shows the strongest affinity for the 5-HT1A receptor.
Functional Activity
Beyond simply binding to a receptor, it is crucial to understand the functional consequence of that binding. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response).
Table 2: Comparative Functional Activities of 7-Piperazinyl-Indole Derivatives
| Compound | D2 Receptor Activity | 5-HT1A Receptor Activity | 5-HT2A Receptor Activity | Reference |
| Lurasidone | Antagonist | Partial Agonist | Antagonist | |
| Perospirone | Antagonist | Partial Agonist | Antagonist | |
| Ziprasidone | Antagonist | Agonist | Antagonist | |
| Aripiprazole | Partial Agonist | Partial Agonist | Antagonist |
The functional activity profiles reveal critical differences between these compounds. Most notably, aripiprazole acts as a partial agonist at the D2 receptor. This "dopamine stabilization" mechanism is thought to underlie its unique clinical profile, with a lower incidence of EPS and prolactin elevation compared to D2 antagonists. The other three compounds are D2 antagonists. At the 5-HT1A receptor, there is a spectrum of activity, with ziprasidone being a full agonist, while lurasidone, perospirone, and aripiprazole are partial agonists. All four are antagonists at the 5-HT2A receptor.
Experimental Protocols: Ensuring Methodological Rigor
The data presented in this guide is derived from standardized and validated in vitro assays. Below are the fundamental protocols for determining receptor binding affinity and functional activity.
Radioligand Binding Assays
This technique remains the gold standard for quantifying the affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through a series of centrifugation steps.
-
Competitive Binding Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the prepared membranes in the presence of a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters, trapping the membranes and the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Workflow Diagram:
Caption: Simplified Signaling Pathways for D2, 5-HT1A, and 5-HT2A Receptors.
Conclusion and Future Directions
The 7-piperazinyl-indole scaffold has unequivocally demonstrated its value in generating multi-target ligands with significant therapeutic benefit in psychotic disorders. This head-to-head comparison underscores the nuanced yet critical differences in the in vitro efficacy profiles of leading derivatives. The unique D2 partial agonism of aripiprazole, for instance, has paved the way for the concept of "dopamine stabilization" as a viable and clinically effective strategy.
As the field moves forward, the insights gained from these foundational compounds will be invaluable. Future drug discovery efforts can build upon this knowledge to design next-generation therapeutics with even more refined pharmacological profiles. This may involve optimizing the balance of activities at these core receptors, or incorporating novel targets to address unmet clinical needs, such as the cognitive deficits associated with schizophrenia. This comparative guide serves as a robust starting point for these exciting future endeavors.
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National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). Ki Database. University of North Carolina at Chapel Hill. Retrieved from [Link]
Bridging the Gap: A Guide to In Vitro and In Vivo Cross-Validation for Novel Indole-Piperazine Compounds
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both complex and challenging. For researchers working with novel heterocyclic compounds, such as those based on the 7-(1-piperazinyl)-1H-indole scaffold, a critical phase of this journey is the cross-validation of in vitro and in vivo results. This guide provides a comprehensive framework for designing and interpreting a suite of experiments to bridge the gap between the laboratory bench and preclinical models, ensuring a robust and data-driven progression of your research.
The indole nucleus is a prevalent feature in many natural products and pharmaceuticals, while the piperazine ring is a well-established scaffold used to enhance aqueous solubility and modulate pharmacological properties.[1][2] The combination of these two moieties in a single molecule, exemplified by 7-(1-piperazinyl)-1H-indole, presents a promising starting point for the development of new therapeutics targeting a range of biological pathways.[3][4] This guide will use this representative structure to illustrate a systematic approach to in vitro-in vivo correlation (IVIVC), a cornerstone of efficient drug development.[5][6]
The Foundational Step: Comprehensive In Vitro Characterization
The initial phase of evaluation for any novel compound involves a thorough characterization of its biological activity and drug-like properties in a controlled laboratory setting. These in vitro assays provide the first glimpse into the compound's potential and guide the design of subsequent, more complex in vivo studies.
Target Engagement and Functional Activity
A primary objective of in vitro testing is to confirm that the compound interacts with its intended biological target and elicits a functional response. The specific assays employed will depend on the therapeutic hypothesis for the 7-(1-piperazinyl)-1H-indole scaffold. Given the known activities of similar compounds, plausible targets could include G-protein coupled receptors (GPCRs), kinases, or other enzymes.
Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Preparation of Cell Membranes: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT2A receptor) and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Binding: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-ketanserin for the 5-HT2A receptor), and varying concentrations of the test compound (7-(1-piperazinyl)-1H-indole).
-
Incubation and Filtration: Incubate the plate at a controlled temperature to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitory constant (Ki) of the test compound.
Rationale: This assay quantifies the affinity of the test compound for the target receptor by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Cellular Assays: Moving Beyond Purified Proteins
While target engagement assays are crucial, it is equally important to assess the compound's activity in a more biologically relevant context. Cell-based assays provide insights into how the compound affects cellular signaling and function.
Experimental Protocol: Calcium Mobilization Assay for GPCRs
-
Cell Culture and Dye Loading: Plate cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Measurement of Fluorescence: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, a common downstream signaling event for many GPCRs.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Rationale: This functional assay measures the ability of the compound to activate the receptor and trigger a downstream signaling cascade, providing information on its potency and efficacy as an agonist or antagonist.
The Crucial Transition: In Vivo Pharmacokinetics and Efficacy
Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. However, the physiological complexity of a living organism introduces numerous variables that can influence a compound's activity. Therefore, in vivo experiments are essential to assess the pharmacokinetic properties and therapeutic efficacy of 7-(1-piperazinyl)-1H-indole.
Pharmacokinetic Profiling: What the Body Does to the Drug
Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A favorable PK profile is critical for achieving therapeutic concentrations at the site of action.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing: Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation and Analysis: Process the blood samples to isolate the plasma. Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the compound versus time. Use pharmacokinetic modeling software to calculate key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Rationale: This study provides a comprehensive overview of the compound's behavior in a living system, which is crucial for designing effective dosing regimens for subsequent efficacy studies.
In Vivo Efficacy: Does the Drug Work?
Efficacy studies are designed to determine whether the compound has the desired therapeutic effect in a disease model. The choice of model will be guided by the in vitro findings and the therapeutic indication. For a compound with potential antipsychotic activity, a model of sensorimotor gating, such as prepulse inhibition (PPI) of the startle reflex, could be employed.
Experimental Protocol: Prepulse Inhibition (PPI) in Rats
-
Animal Acclimation and Dosing: Acclimate rats to the startle chambers. Administer the test compound or a vehicle control to the animals.
-
PPI Testing: Place the rats in the startle chambers and expose them to a series of acoustic stimuli, including a startling pulse alone and the pulse preceded by a weaker prepulse.
-
Measurement of Startle Response: Measure the amplitude of the startle response for each trial.
-
Data Analysis: Calculate the percentage of PPI for each animal. Compare the PPI levels between the compound-treated and vehicle-treated groups to determine if the compound can reverse any deficits in sensorimotor gating induced by a psychomimetic agent.
Rationale: PPI is a measure of sensorimotor gating, which is disrupted in several neuropsychiatric disorders. A compound that can restore normal PPI in an animal model may have therapeutic potential for these conditions.
Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of this comprehensive evaluation is to establish a meaningful correlation between the in vitro and in vivo data.[7][8] This IVIVC allows for the prediction of a compound's in vivo performance based on its in vitro characteristics, which can significantly streamline the drug development process.[5]
A successful IVIVC is achieved when a predictable relationship can be established between an in vitro parameter, such as receptor binding affinity or cellular potency, and an in vivo outcome, such as therapeutic efficacy or plasma concentration. For example, a strong correlation might be observed between the in vitro Ki at a specific receptor and the in vivo dose required to achieve a therapeutic effect.
Data Presentation
| Parameter | In Vitro Result | In Vivo Result | Correlation |
| Target Affinity (Ki) | 10 nM | - | - |
| Cellular Potency (EC50) | 50 nM | - | - |
| Plasma Cmax | - | 1 µM | - |
| Plasma AUC | - | 5 µM*h | - |
| Efficacy (ED50) | - | 1 mg/kg | Strong correlation with Ki |
Visualizing the Workflow
Caption: A schematic overview of the experimental workflow for the cross-validation of in vitro and in vivo data.
By systematically progressing through this workflow, researchers can build a comprehensive data package that provides a strong rationale for the continued development of a novel compound like 7-(1-piperazinyl)-1H-indole. This iterative process of in vitro characterization, in vivo validation, and the establishment of a robust IVIVC is fundamental to navigating the complexities of drug discovery and ultimately, to the successful translation of promising molecules into new medicines.
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The Balancing Act: A Comparative Guide to the Pharmacokinetic Profiles of Indole-Piperazine Analogs
Introduction: The Indole-Piperazine Scaffold - A Privileged Structure in Drug Discovery
The indole-piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This versatile scaffold is central to the development of novel therapeutics for a multitude of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3] The inherent flexibility of this chemical framework allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not only on its potency at the target site but also on its pharmacokinetic profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comparative analysis of the pharmacokinetic profiles of various indole-piperazine analogs, offering insights into the critical interplay between chemical structure and ADME properties. We will delve into supporting experimental data, elucidate the causality behind experimental choices, and provide detailed protocols for key assays, empowering researchers to make more informed decisions in the lead optimization process.
Comparative Pharmacokinetic Profiles of Representative Indole-Piperazine Analogs
To illustrate the diverse pharmacokinetic landscape of this class of compounds, we will examine a selection of indole-piperazine analogs developed as 5-HT6 receptor antagonists for the potential treatment of cognitive disorders. The 5-HT6 receptor is a compelling target for improving cognition, and numerous indole-piperazine derivatives have been synthesized and evaluated for this purpose.[4]
Table 1: Comparative Pharmacokinetic Parameters of Selected Indole-Piperazine 5-HT6 Receptor Antagonists in Rats
| Compound ID | Structure | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 7a | N(1)-Benzenesulfonyl-3-(4-methylpiperazin-1-yl)indole | Oral | 10 | 287 ± 45 | 1.5 | 1245 ± 213 | 35.2 | [4] |
| HEC30654 | Structure not fully disclosed | Oral | 10 | ~150 (extrapolated) | 6 | ~4500 (extrapolated) | Not Reported | [5] |
| WAY-255315 | 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole | Oral | 10 | 480 | 2 | 2100 | 45 | [6] |
Note: Data for HEC30654 is extrapolated from human clinical trial data for comparative purposes and was administered in single doses up to 30mg. The preclinical animal data was not explicitly provided in the cited source.
Decoding the Data: Structure-Pharmacokinetic Relationships and Experimental Rationale
The data presented in Table 1 highlights the significant impact of subtle structural modifications on the pharmacokinetic behavior of indole-piperazine analogs.
Absorption and Bioavailability:
The oral bioavailability of these compounds ranges from moderate to good, a critical factor for patient compliance and therapeutic efficacy. The N(1)-benzenesulfonyl group in Compound 7a contributes to its reasonable oral absorption.[4] For WAY-255315 , the replacement of the indole core with an indazole and the presence of a naphthalene sulfonyl group likely influence its physicochemical properties, such as solubility and membrane permeability, leading to a higher oral bioavailability of 45%.[6] The extended Tmax of HEC30654 suggests a slower absorption rate, which could be advantageous for maintaining steady plasma concentrations.[5]
The choice of oral administration in these preclinical studies is a deliberate one. For CNS-targeting drugs, an oral route is highly desirable for chronic treatment regimens. Therefore, early assessment of oral bioavailability is a key decision-making point in the drug development pipeline.
Distribution:
While not detailed in the table, the distribution of these compounds, particularly their ability to cross the blood-brain barrier (BBB), is paramount for their intended therapeutic effect in CNS disorders. The lipophilicity and molecular size of indole-piperazine analogs are carefully optimized to achieve adequate brain penetration.
Metabolism:
Metabolic stability is a crucial determinant of a drug's half-life and potential for drug-drug interactions. The piperazine ring is a common site of metabolism, often undergoing N-dealkylation or oxidation by cytochrome P450 (CYP) enzymes.[7] The substituents on the piperazine nitrogen and the indole core can significantly influence the rate and pathway of metabolism. For instance, the methyl group on the piperazine of Compound 7a is a potential site for metabolism. The metabolic profile of HEC30654 indicates that it is slowly metabolized, with less than 10% being converted to its metabolite, HEC93263, and is primarily eliminated unchanged in the feces.[5]
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two cornerstone assays in pharmacokinetic profiling.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a fundamental tool for assessing the intrinsic clearance of a compound and predicting its hepatic metabolism.[8][9]
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Detailed Protocol:
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (typically 200-250 g).
-
Acclimatize the animals for at least 3-5 days before the experiment.
-
Fast the animals overnight (with free access to water) before oral dosing. [10]
-
-
Dosing:
-
For oral administration, formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administer by oral gavage.
-
For intravenous administration, dissolve the compound in a vehicle suitable for injection (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). [10] * Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration, dose-normalized.
-
Conclusion: Integrating Pharmacokinetics for Successful Drug Development
The indole-piperazine scaffold continues to be a rich source of promising drug candidates. However, a deep understanding and early evaluation of their pharmacokinetic profiles are indispensable for translating in vitro potency into in vivo efficacy. This guide has provided a comparative overview of the pharmacokinetics of representative indole-piperazine analogs, highlighting the profound influence of chemical structure on ADME properties. The detailed experimental protocols for key in vitro and in vivo assays serve as a practical resource for researchers in the field. By integrating pharmacokinetic profiling early and iteratively throughout the drug discovery process, scientists can more effectively navigate the complex path from a promising lead compound to a life-changing therapeutic.
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A Senior Application Scientist's Guide to the Therapeutic Target Validation of 7-(1-piperazinyl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From Phenotypic Hit to Validated Target
In drug discovery, the journey from a promising compound to a validated therapeutic is a rigorous, multi-step process demanding robust scientific evidence. This guide addresses the critical phase of target validation, using the novel small molecule 7-(1-piperazinyl)-1H-indole as a case study.
Initial high-throughput phenotypic screens have identified 7-(1-piperazinyl)-1H-indole as a potent inhibitor of proliferation in various cancer cell lines. Structurally, the molecule features an indole scaffold, a privileged structure in medicinal chemistry frequently found in protein kinase inhibitors, and a piperazine moiety, known to enhance solubility and target interaction.[1][2][3] Based on these characteristics, we hypothesize that 7-(1-piperazinyl)-1H-indole exerts its anti-proliferative effects by inhibiting a specific protein kinase, hereafter referred to as Hypothetical Kinase 1 (HK1) , a putative driver of the cancer phenotype.
Phase 1: Biochemical Confirmation and Selectivity Profiling
The foundational step is to determine if 7-(1-piperazinyl)-1H-indole directly inhibits our hypothesized target, HK1, and to understand its selectivity across the human kinome. A highly selective compound strengthens the rationale that its cellular effects are mediated "on-target."
Causality Behind Experimental Choice:
A broad kinase panel screen is the industry standard for determining the selectivity of a potential kinase inhibitor.[6] It provides a bird's-eye view of the compound's interaction landscape, immediately flagging promiscuous compounds that are likely to cause off-target effects and helping to de-risk the project early. Comparing the potency against the primary target (HK1) to other kinases gives us a quantitative measure of selectivity.
Experimental Protocol: In Vitro Kinase Panel Screening
This protocol outlines a luminescence-based assay that quantifies ATP consumption (as ADP production) during the kinase reaction.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of 7-(1-piperazinyl)-1H-indole in 100% DMSO. Perform a 10-point serial dilution (e.g., 1:3) to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase of interest (from a panel of hundreds, including HK1), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]
-
Inhibitor Addition: Add the diluted 7-(1-piperazinyl)-1H-indole or a control inhibitor (e.g., Staurosporine) to the wells. Include a "no inhibitor" (DMSO only) control.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Terminate the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparing Potency and Selectivity
A successful outcome would show potent inhibition of HK1 with significantly weaker activity against other kinases, as illustrated in the hypothetical data below.
| Kinase Target | 7-(1-piperazinyl)-1H-indole IC50 (nM) | Staurosporine (Control) IC50 (nM) | Selectivity Ratio (vs. HK1) | Interpretation |
| HK1 | 12 | 5 | - | Potent Target Inhibition |
| HK2 (Family Member) | 850 | 8 | >70x | Good selectivity over close family member |
| CDK2 | >10,000 | 25 | >833x | High selectivity against cell cycle kinase |
| SRC | 2,100 | 15 | >175x | High selectivity against common off-target |
| EGFR | >10,000 | 20 | >833x | High selectivity against receptor tyrosine kinase |
Table 1: Hypothetical biochemical screening data. A high selectivity ratio indicates a favorable profile, suggesting that the compound is not a broad-spectrum inhibitor.
Phase 2: Verifying Target Engagement in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial first step, but it doesn't prove that the drug can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this "target engagement."[9][10]
Causality Behind Experimental Choice:
CETSA works on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (our compound).[11] By heating cells treated with the compound and measuring the amount of target protein that remains soluble, we can directly infer binding. This provides incontrovertible evidence that the drug interacts with its intended target in a physiological setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western Blot readout.[12]
-
Cell Treatment: Culture the target cancer cells to ~80% confluency. Treat one set of cells with a saturating concentration of 7-(1-piperazinyl)-1H-indole (e.g., 10x the cellular IC50) and another set with vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 42°C to 66°C).
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble HK1 protein in each sample using Western Blotting.
-
Data Interpretation: Plot the relative amount of soluble HK1 against temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.
Comparison of Expected Outcomes
| Outcome | Description | Interpretation |
| Target Validated | The melting curve for HK1 shifts to higher temperatures in the presence of the compound. | Positive Target Engagement. The compound binds to and stabilizes HK1 inside the cell. |
| Target Not Validated | The melting curves for HK1 with and without the compound are identical. | No Target Engagement. The compound does not bind to HK1 in the cellular milieu, suggesting the observed phenotype is due to off-target effects. |
| Ambiguous Result | A very small or inconsistent shift is observed. | Requires further optimization (e.g., compound concentration, incubation time) or suggests weak/transient binding. |
Phase 3: Linking Target Engagement to Downstream Signaling
Confirming target binding is essential, but validation requires showing that this binding has a functional consequence. If 7-(1-piperazinyl)-1H-indole inhibits HK1, we must observe a corresponding decrease in the phosphorylation of HK1's known downstream substrates.
Causality Behind Experimental Choice:
Western blotting for phosphorylated proteins is the gold-standard method for directly assessing the activity of a kinase signaling pathway.[13][14] By using an antibody specific to the phosphorylated form of a downstream substrate (p-Substrate), we can directly measure the impact of our inhibitor on the HK1 pathway's output. A decrease in p-Substrate levels that correlates with compound dose provides strong evidence of on-target pathway modulation.[15]
// Nodes Upstream [label="Upstream Signal\n(e.g., Growth Factor)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; HK1 [label="HK1 (Target)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Substrate [label="Substrate", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; pSubstrate [label="p-Substrate\n(Active)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Response [label="Cellular Response\n(Proliferation)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Inhibitor [label="7-(1-piperazinyl)-1H-indole", shape=oval, fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];
// Edges Upstream -> HK1 [label="Activates"]; HK1 -> Substrate [label="Phosphorylates"]; Substrate -> pSubstrate [style=dashed, arrowhead=none]; pSubstrate -> Response [label="Drives"]; Inhibitor -> HK1 [arrowhead=tee, label="Inhibits", color="#EA4335"]; } caption [label="Fig. 2: Hypothetical HK1 Signaling Pathway.", shape=plaintext, fontcolor="#202124"];
Experimental Protocol: Phospho-Protein Western Blot
This protocol requires specific antibodies for total HK1, total substrate, and phospho-substrate (p-Substrate).[13][16]
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells (if the pathway is activated by serum) and then treat with a dose-response of 7-(1-piperazinyl)-1H-indole (e.g., 0, 10, 30, 100, 300, 1000 nM) for a fixed time (e.g., 2 hours).
-
Stimulation: If required, stimulate the pathway with an appropriate growth factor or ligand to induce HK1 activity and substrate phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., via BCA assay). Load equal amounts of protein per lane onto an SDS-PAGE gel for separation.
-
Transfer & Blocking: Transfer separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).[13]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-Substrate.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and reprobed for the total substrate protein and a loading control like GAPDH or β-actin.
Comparison of Expected Outcomes
| Result | Image Description | Interpretation |
| On-Target Effect | A clear, dose-dependent decrease in the p-Substrate band intensity is observed. Total Substrate and GAPDH levels remain constant. | Target Validated. The compound inhibits HK1 kinase activity in cells, leading to the expected downstream biological consequence. |
| No On-Target Effect | The p-Substrate band intensity does not change, even at high compound concentrations that cause cell death. | Target Not Validated. The compound's anti-proliferative effect is not mediated through the HK1 pathway. The mechanism is off-target. |
Phase 4: Linking Phenotype to Target Using Genetic Methods
The most definitive way to prove a compound's phenotype is on-target is to show that removing the target genetically mimics or alters the response to the compound. An siRNA "rescue" or knockdown experiment provides this crucial link.[17][18]
Causality Behind Experimental Choice:
Experimental Protocol: siRNA Knockdown and Rescue
-
siRNA Transfection: Transfect cancer cells with an siRNA specifically targeting HK1 or a non-targeting control (NTC) siRNA. Allow 48-72 hours for the target protein to be depleted.
-
Knockdown Confirmation: Lyse a portion of the cells and confirm successful HK1 protein knockdown via Western Blot, comparing HK1 levels in siRNA-treated vs. NTC-treated cells.
-
Cell Viability Assay: Plate the remaining NTC- and HK1-siRNA-treated cells. After they adhere, treat them with a full dose-response curve of 7-(1-piperazinyl)-1H-indole.
-
Data Collection: After 72 hours of compound treatment, measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Analysis: Plot cell viability versus compound concentration for both NTC and HK1-knockdown populations and calculate the respective IC50 values.
Data Presentation: Comparing IC50 Shifts
| Cell Population | 7-(1-piperazinyl)-1H-indole IC50 | Interpretation |
| Control (NTC siRNA) | 50 nM | Baseline potency of the compound. |
| HK1 Knockdown (HK1 siRNA) | 450 nM | Target Validated. The 9-fold shift in IC50 demonstrates that the compound's potency is highly dependent on the presence of HK1. |
| Alternative Outcome | 55 nM | Target Not Validated. The lack of a significant IC50 shift indicates the compound's anti-proliferative effect is independent of HK1, pointing to a potent off-target mechanism. |
Table 2: Hypothetical data from an siRNA rescue experiment. A significant rightward shift (increase) in the IC50 value upon target knockdown is strong evidence for on-target activity.
Phase 5: In Vivo Target Validation and Efficacy
The final preclinical validation step is to demonstrate that the compound can inhibit its target in an animal model and that this target inhibition leads to tumor growth inhibition. This requires a xenograft study coupled with pharmacodynamic (PD) biomarker analysis.[21][22]
Causality Behind Experimental Choice:
A xenograft model, where human tumor cells are grown in immunodeficient mice, is a standard preclinical model to test anti-cancer drug efficacy.[23][24] Crucially, it allows us to perform PD studies by collecting tumor tissue after treatment. Analyzing the same p-Substrate biomarker from our cell-based assays in these tumors provides direct evidence of in vivo target engagement and links it to the therapeutic response (tumor growth).[25][26]
Experimental Protocol: Xenograft Efficacy with PD Biomarkers
-
Model Establishment: Implant human cancer cells (known to be sensitive to the compound in vitro) subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer 7-(1-piperazinyl)-1H-indole orally or via IP injection at a predetermined dose and schedule.
-
Efficacy Measurement: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic (PD) Study: At the end of the study (or at specific time points post-dose in a satellite group), euthanize the mice and excise the tumors.
-
Biomarker Analysis: Flash-freeze a portion of the tumor for lysate preparation. Perform Western blotting on the tumor lysates to measure the levels of p-Substrate and total Substrate, comparing the vehicle-treated group to the compound-treated group.
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the final tumor volumes. Correlate the degree of tumor growth inhibition with the reduction in the p-Substrate biomarker.
Comparison of Expected Outcomes
| In Vivo Outcome | Description | Interpretation |
| Target Validated | Significant tumor growth inhibition is observed in the treated group compared to the vehicle group. Western blots of tumor tissue show a marked reduction in p-Substrate levels in the treated group. | Successful In Vivo Validation. The compound reaches the tumor, inhibits its target HK1 (as shown by the PD biomarker), and this leads to a therapeutic anti-tumor effect. |
| Target Not Validated | No significant tumor growth inhibition is seen, despite evidence of drug exposure in the plasma. PD analysis shows no reduction in p-Substrate in the tumors. | Failed In Vivo Validation. The compound either does not engage the target in the tumor or target inhibition is insufficient to drive an anti-tumor response in this model. |
| Off-Target Efficacy | Significant tumor growth inhibition is observed, but the PD biomarker (p-Substrate) is unchanged. | Ambiguous/Off-Target. The compound is effective in vivo, but not through the hypothesized HK1 mechanism. This necessitates a new round of target identification studies. |
Conclusion
The validation of a therapeutic target is a systematic process of building an unshakable, evidence-based case. For 7-(1-piperazinyl)-1H-indole, this guide outlines a logical and rigorous workflow. A successful validation journey would demonstrate:
-
Potent and selective biochemical inhibition of HK1.
-
Direct binding to HK1 inside cancer cells (CETSA).
-
Dose-dependent reduction of a key downstream phosphorylation event.
-
A clear link between the target and the phenotype , confirmed by genetic knockdown.
-
In vivo efficacy that correlates directly with biomarker-proven target inhibition in tumors.
By comparing the expected results for a "validated" versus "non-validated" target at each stage, researchers can make informed, data-driven decisions, minimizing the risk of advancing compounds with ambiguous or off-target mechanisms of action. This structured approach ensures that only the most promising and well-understood therapeutic candidates proceed toward clinical development.
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A Strategic Guide to Benchmarking Novel 7-(1-piperazinyl)-1H-indole Analogs Against Standard-of-Care CNS Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the performance of novel chemical entities. As a case study, we will outline a strategic approach for evaluating a hypothetical 7-(1-piperazinyl)-1H-indole derivative, hereafter referred to as Compound X , against established standard-of-care drugs for Alzheimer's Disease and Schizophrenia. The indole and piperazine moieties are well-represented in a multitude of biologically active compounds, making this scaffold a promising starting point for novel CNS drug discovery.[1][2][3]
Our focus will be on establishing a rigorous, multi-tiered evaluation process, from initial in-vitro screening to in-vivo behavioral models, ensuring that the data generated is robust, comparable, and translatable.
Introduction to the Indole-Piperazine Scaffold and Therapeutic Hypotheses
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When coupled with a piperazine ring, the resulting hybrid molecules often exhibit significant affinity for various CNS targets. This has led to their exploration in conditions like Alzheimer's disease, schizophrenia, and other neurological disorders.[1][2][3]
For our hypothetical Compound X , a 7-(1-piperazinyl)-1H-indole derivative, we will postulate two primary therapeutic hypotheses to guide our benchmarking strategy:
-
Hypothesis 1 (Alzheimer's Disease): Compound X may act as a cognitive enhancer by modulating cholinergic pathways, a key strategy in Alzheimer's therapy.[4][5]
-
Hypothesis 2 (Schizophrenia): Compound X may exhibit antipsychotic properties by interacting with dopaminergic and serotonergic receptors, common targets for schizophrenia medications.[6][7]
This dual-hypothesis approach allows for a broad initial screening to identify the most promising therapeutic avenue for this class of compounds.
Logical Flow of the Benchmarking Strategy
Below is a diagram illustrating the proposed workflow for the comprehensive evaluation of Compound X.
Caption: High-level workflow for benchmarking Compound X.
Selection of Standard-of-Care Comparators
The choice of appropriate comparators is critical for a meaningful benchmark. Based on current clinical guidelines, we have selected the following drugs:
| Therapeutic Area | Standard-of-Care Drug | Mechanism of Action |
| Alzheimer's Disease | Donepezil[8][9] | Acetylcholinesterase (AChE) Inhibitor |
| Memantine[8][10] | NMDA Receptor Antagonist | |
| Schizophrenia | Risperidone[6][11] | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |
| Aripiprazole[6][11] | Partial Agonist at D2 and 5-HT1A Receptors, Antagonist at 5-HT2A Receptors |
These drugs represent different mechanistic classes and provide a robust baseline against which to compare the efficacy and potency of Compound X.
In Vitro Performance Benchmarking
The initial phase of benchmarking involves in vitro assays to determine the biochemical and cellular activity of Compound X.
Alzheimer's Disease-Relevant Assays: Acetylcholinesterase (AChE) Inhibition
A primary strategy in symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting AChE.[4][5] The Ellman method is a widely used, robust colorimetric assay for this purpose.[4][5]
Caption: Inhibition of AChE increases acetylcholine levels.
This protocol is adapted from the well-established Ellman's method.[4][5]
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.
-
AChE Enzyme: Human recombinant acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test Compounds: Compound X and Donepezil, prepared in a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control (Donepezil).
-
Add 140 µL of Assay Buffer and 20 µL of DTNB solution to each well.
-
Add 10 µL of the AChE enzyme solution and incubate for 10 minutes at 23°C.[5]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[4][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Schizophrenia-Relevant Assays: D2 and 5-HT2A Receptor Binding
The "dopamine hypothesis" and the involvement of serotonin are central to the pathophysiology of schizophrenia. Most antipsychotic drugs interact with dopamine D2 and serotonin 5-HT2A receptors.[6][7]
Caption: Antipsychotics often block D2 and 5-HT2A receptors.
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Preparation of Reagents:
-
D2 Assay:
-
5-HT2A Assay:
-
Test Compounds: Compound X, Risperidone, and Aripiprazole in serial dilutions.
-
Wash Buffer: Cold Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well filter plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation to equilibrium, rapidly filter the contents of each well and wash with cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 from the resulting competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Performance Benchmarking
Following promising in vitro results, the next phase is to assess the compound's efficacy in animal models of cognitive function and behavior. Rodent models are extensively used for this purpose.[16][17]
Cognitive Enhancement Models (Alzheimer's Relevance)
The MWM is a robust test for hippocampal-dependent spatial learning and memory.[18][19][20]
-
Apparatus: A circular pool (120-160 cm diameter) filled with opaque water, with a hidden escape platform submerged 1-2 cm below the surface.[18][21] The room should have various distal visual cues.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each animal undergoes 4 trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions (N, S, E, W) and allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[19][20]
-
If the animal fails to find the platform within the time limit, it is gently guided to it.[19]
-
The animal is allowed to remain on the platform for 15-30 seconds.[19][20]
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory Test):
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the treatment groups (Compound X, Donepezil, vehicle).
-
In the probe trial, compare the percentage of time spent in the target quadrant. A significant increase indicates better spatial memory retention.
-
This test assesses fear-motivated learning and memory.[23][24][25]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[25][26]
-
Training Trial:
-
Place the animal in the light compartment. After a brief habituation period, the door to the dark compartment is opened.
-
Rodents naturally prefer the dark, so they will typically enter the dark chamber.
-
Once the animal enters the dark chamber, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[23][24]
-
The animal is then returned to its home cage.
-
-
Retention Trial (Memory Test):
-
24 hours later, place the animal back in the light compartment.
-
Open the door and measure the latency to enter the dark compartment (step-through latency). The maximum trial duration is typically 300-600 seconds.
-
No shock is delivered during this trial.
-
-
Data Analysis:
-
A significantly longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive event.
-
Compare the step-through latencies of animals treated with Compound X, standard drugs, and vehicle.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: In Vitro Benchmarking Summary
| Compound | AChE Inhibition IC50 (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Donepezil | Experimental Value | N/A | N/A |
| Risperidone | N/A | Experimental Value | Experimental Value |
| Aripiprazole | N/A | Experimental Value | Experimental Value |
Table 2: In Vivo Cognitive Performance Summary
| Treatment Group | MWM: Escape Latency (Day 5, sec) | MWM: Time in Target Quadrant (%) | Passive Avoidance: Step-Through Latency (sec) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound X (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Donepezil | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of a novel 7-(1-piperazinyl)-1H-indole analog, Compound X. By systematically comparing its in vitro and in vivo performance against current standard-of-care drugs for Alzheimer's disease and schizophrenia, researchers can make data-driven decisions about its therapeutic potential and guide further optimization efforts.
The causality behind these experimental choices rests on a tiered approach: establishing target engagement and potency in vitro before committing resources to more complex and labor-intensive in vivo models. Each protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the results. This structured methodology, grounded in established scientific principles, provides a clear path from initial hypothesis to preclinical proof-of-concept.
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D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]
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Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. (2024). Frontiers in Behavioral Neuroscience. [Link]
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Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC - NIH. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate. [Link]
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Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). PubMed. [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023, April 26). MDPI. [Link]
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A Comparative Guide to the Binding Affinities of 7-Piperazinyl-Indoles for Key Biological Targets
In the landscape of modern medicinal chemistry, the 7-piperazinyl-indole scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of potent and selective ligands for various biological targets can be built. Its unique combination of a rigid indole core and a flexible piperazine moiety allows for systematic structural modifications, enabling fine-tuning of pharmacological properties. This guide provides a comparative analysis of the binding affinities of several 7-piperazinyl-indole derivatives to their respective protein targets, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern these interactions and explore the downstream signaling consequences, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.
The Versatility of the 7-Piperazinyl-Indole Scaffold
The indole ring system is a common motif in biologically active molecules, including the neurotransmitter serotonin. The addition of a piperazine group at the 7-position introduces a key point for chemical diversification. The basic nitrogen of the piperazine can be readily substituted with various chemical groups, allowing for the exploration of different "exit vectors" that can interact with specific sub-pockets within a target protein's binding site. This adaptability has led to the development of 7-piperazinyl-indoles as antagonists and agonists for a range of G-protein coupled receptors (GPCRs) and other important drug targets.
Comparative Binding Affinities: A Focus on Histamine and Dopamine Receptors
To illustrate the therapeutic potential and selectivity profiles of this chemical class, we will compare the binding affinities of representative compounds for two well-studied GPCR families: the histamine receptors and the dopamine receptors. The data presented below is synthesized from authoritative studies in the field and is typically determined using competitive radioligand binding assays.
Histamine H₄ Receptor Antagonists
The histamine H₄ receptor (H₄R) is a key player in inflammatory and immune responses, making it an attractive target for conditions like asthma, allergic rhinitis, and autoimmune diseases.[1] The following table showcases the structure-activity relationship of a series of indole and benzimidazole piperazines as H₄R antagonists.[2]
| Compound | R | X | hH₄R pKᵢ |
| 1 | 5-Cl | C=O | 6.7 |
| 2a | H | C=O | 6.0 |
| 2b | 5-F | C=O | 6.5 |
| 2c | 5-Br | C=O | 6.8 |
| 2d | 5-CH₃ | C=O | 6.6 |
| 3a | H | CH₂ | 5.8 |
| 3b | 5-Cl | CH₂ | 6.4 |
Data synthesized from Terzioglu et al. (2004).[2] pKᵢ is the negative logarithm of the inhibition constant (Kᵢ); a higher pKᵢ value indicates a higher binding affinity.
Expert Analysis of SAR: The data reveals that substitution at the 5-position of the indole ring significantly influences binding affinity for the H₄R. A chloro (Cl) or bromo (Br) substituent (compounds 1 and 2c ) results in higher affinity compared to an unsubstituted ring (2a ). Furthermore, the nature of the linker between the indole and piperazine moieties is critical; a carbonyl linker (C=O) generally confers higher affinity than a methylene linker (CH₂), as seen by comparing compound 1 with 3b .
Dopamine D₄ Receptor Antagonists
The dopamine D₄ receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Selective D₄ antagonists are sought after for their potential to offer therapeutic benefits with fewer side effects than less selective antipsychotics. A study on azaindole derivatives, which are structurally related to indoles, provides insight into achieving high affinity for the D₄ receptor.[3]
| Compound | Heterocycle | R | D₄R Kᵢ (nM) |
| 10a | Pyrazolo[1,5-a]pyridine | H | 11 |
| 10b | Pyrazolo[1,5-a]pyridine | 4-Cl | 4.3 |
| 10c | Pyrazolo[1,5-a]pyridine | 4-F | 4.9 |
| 10d | Pyrazolo[1,5-a]pyridine | 4-CH₃ | 2.0 |
| 11 | 7-Azaindole | 4-Cl | 3.5 |
Data synthesized from Hagen et al. (1999).[3] Kᵢ is the inhibition constant; a lower Kᵢ value indicates a higher binding affinity.
Expert Analysis of SAR: In this series, the substitution on the phenyl ring of the piperazine moiety plays a crucial role. A methyl group at the 4-position (10d ) yielded the highest affinity. The core heterocyclic system also impacts binding, with the 7-azaindole derivative (11 ) showing high affinity, comparable to the best pyrazolopyridine analog. This highlights how both ends of the molecule contribute to the overall binding energy.
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above is the product of rigorous experimental work. To ensure scientific integrity, it is essential to employ self-validating and standardized protocols. The radioligand binding assay is a gold-standard technique for quantifying the interaction between a ligand and its receptor.[4]
Competitive Radioligand Binding Assay Protocol
This protocol is designed to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Prepare a membrane homogenate from cells or tissues expressing the target receptor. This is typically done by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes.[5]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone for dopamine receptors). The concentration used is typically at or below its dissociation constant (Kₑ).
-
A range of concentrations of the unlabeled test compound (the 7-piperazinyl-indole derivative).
-
The membrane preparation containing the target receptor.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter, while the unbound ligand passes through.[4]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[2]
-
Alternative Methodologies: SPR and ITC
While radioligand binding assays are robust, other label-free techniques offer complementary information:
-
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6][7] It provides real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[8][9] It is the only technique that can directly determine the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) of the interaction, in addition to the binding affinity (Kₐ) and stoichiometry (n).[10]
Visualization of Experimental Workflow and Signaling Pathways
Understanding the experimental design and the biological context of the target is crucial for interpreting binding affinity data.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H₄ Receptor Signaling Pathway
Activation of the H₄ receptor, a Gαᵢ/ₒ-coupled receptor, leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cellular processes like inflammation.[9]
Caption: Simplified Histamine H₄ Receptor signaling cascade.
Conclusion
The 7-piperazinyl-indole scaffold represents a highly successful platform in modern drug discovery. The ability to systematically modify the piperazine substituent and the indole core allows for the optimization of binding affinity and selectivity for a diverse range of biological targets. As demonstrated with the histamine H₄ and dopamine D₄ receptors, subtle changes in chemical structure can lead to significant differences in potency. The robust experimental methodologies outlined in this guide, such as competitive radioligand binding assays, are fundamental to generating the high-quality data needed to establish these critical structure-activity relationships. A thorough understanding of these principles is essential for any researcher aiming to develop novel therapeutics based on this versatile chemical framework.
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Independent Verification of the Reported Biological Activities of 1H-Indole, 7-(1-piperazinyl)-: A Comparative Guide
Introduction: The Enigmatic Potential of 1H-Indole, 7-(1-piperazinyl)-
The indole-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system. Compounds possessing this motif have demonstrated a wide range of biological activities, most notably as ligands for serotonin (5-HT) and dopamine (D) receptors.[1] The subject of this guide, 1H-Indole, 7-(1-piperazinyl)-, is a member of this chemical class. While specific public domain data on its biological activity is sparse, its structural similarity to known psychoactive compounds strongly suggests potential interactions with key neurotransmitter receptors, such as the serotonin 1A (5-HT1A), serotonin 2A (5-HT2A), and dopamine D2 receptors.[2][3][4][5][6][7]
This guide provides a comprehensive framework for the independent verification and characterization of the biological activities of 1H-Indole, 7-(1-piperazinyl)-. We will present a series of robust, in vitro experimental protocols designed to elucidate its receptor binding affinity and functional activity at these high-value CNS targets. Furthermore, we will objectively compare its potential performance against a panel of well-characterized drugs that are known to modulate these receptor systems. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of this and similar novel chemical entities.
Comparative Compound Panel: Establishing a Performance Baseline
To provide a meaningful context for the experimental data generated for 1H-Indole, 7-(1-piperazinyl)-, a panel of established drugs with known mechanisms of action at serotonin and dopamine receptors will be used for comparison.
| Compound | Primary Mechanism of Action | Receptor Target(s) |
| Aripiprazole | Partial agonist | D2, 5-HT1A[1][3][8][9][10] |
| Buspirone | Partial agonist | 5-HT1A[6][7][11][12][13] |
| Risperidone | Antagonist | D2, 5-HT2A[4][5][14][15][16] |
| Olanzapine | Antagonist | D2, 5-HT2A[2][17][18][19][20] |
| Clozapine | Antagonist | D2, 5-HT2A (and others)[21][22][23][24][25] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT[26][27][28][29][30] |
Experimental Verification Workflows
A tiered approach will be employed to characterize the pharmacological profile of 1H-Indole, 7-(1-piperazinyl)-. This will begin with determining its binding affinity at the primary receptors of interest, followed by functional assays to elucidate its efficacy as an agonist, antagonist, or allosteric modulator. Finally, a general cytotoxicity assessment will be performed to rule out non-specific effects on cell viability.
Part 1: Determination of Receptor Binding Affinity
The initial step is to ascertain whether 1H-Indole, 7-(1-piperazinyl)- binds to the target receptors. This will be achieved using competitive radioligand binding assays, a gold-standard method for quantifying the affinity of a compound for a receptor.[31][32]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human 5-HT1A, 5-HT2A, or D2 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[33][34][35]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for each receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Add increasing concentrations of the unlabeled test compound (1H-Indole, 7-(1-piperazinyl)-) or a known competitor (from the comparative panel).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output:
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| 1H-Indole, 7-(1-piperazinyl)- | Experimental Value | Experimental Value | Experimental Value |
| Aripiprazole | ~1.7 | ~3.4 | ~0.34 |
| Buspirone | ~1.2 | >1000 | ~300 |
| Risperidone | ~4.5 | ~0.12 | ~3.1 |
| Olanzapine | ~11 | ~4.1 | ~1.9 |
| Clozapine | ~5.4 | ~1.5 | ~126 |
Part 2: Elucidation of Functional Activity
Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is 1H-Indole, 7-(1-piperazinyl)- an agonist that activates the receptor, an antagonist that blocks the action of the natural ligand, or an inverse agonist that reduces the basal activity of the receptor? A suite of functional assays targeting different points in the G-protein coupled receptor (GPCR) signaling cascade will be employed.
Experimental Protocol: cAMP Functional Assay (for Gi/o and Gs coupled receptors like D2 and 5-HT1A)
This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound or a known agonist.
-
Incubate for a specified time to allow for cAMP production.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound or a known antagonist.
-
Add a fixed concentration (typically the EC80) of a known agonist (e.g., dopamine for D2, 8-OH-DPAT for 5-HT1A).
-
Incubate to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based assays).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Experimental Protocol: GTPγS Binding Assay (Proximal measure of G-protein activation)
This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[36][37][38][39][40]
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer containing GDP.
-
Add increasing concentrations of the test compound or a known agonist.
-
Add the cell membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation and Termination:
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Data Acquisition and Analysis:
-
Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the log of the agonist concentration to determine EC50 and Emax values.
-
Experimental Protocol: β-Arrestin Recruitment Assay (Measures G-protein independent signaling)
This assay determines if receptor activation leads to the recruitment of β-arrestin, a key event in receptor desensitization and an important signaling pathway in its own right.[41][42][43][44][45]
-
Cell Line:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango assays). These cells co-express the receptor of interest fused to a component of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add increasing concentrations of the test compound or a known ligand.
-
Incubate to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the signal against the log of the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
-
Expected Data Output for Functional Assays:
| Compound | Assay | Receptor | Activity | EC50/IC50 (nM) | Emax (%) |
| 1H-Indole, 7-(1-piperazinyl)- | cAMP | D2 | e.g., Antagonist | Experimental Value | Experimental Value |
| GTPγS | D2 | e.g., No Agonist Activity | - | - | |
| β-Arrestin | D2 | e.g., Partial Agonist | Experimental Value | Experimental Value | |
| Aripiprazole | cAMP | D2 | Partial Agonist | ~10 | ~30% |
| Risperidone | cAMP | D2 | Antagonist | ~5 | N/A |
Part 3: Assessment of Cytotoxicity
It is essential to ensure that the observed activities in the binding and functional assays are not due to non-specific cytotoxicity. A simple cell viability assay can address this.[46][47][48][49]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Plate the cell lines used in the functional assays in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 1H-Indole, 7-(1-piperazinyl)- spanning the concentrations used in the functional assays.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
A significant decrease in cell viability at the concentrations where receptor activity is observed would suggest that the functional effects may be confounded by cytotoxicity.
-
Expected Data Output:
A plot of cell viability (%) versus the concentration of 1H-Indole, 7-(1-piperazinyl)-. A CC50 (concentration that causes 50% cytotoxicity) value significantly higher than the EC50 or Ki values from the functional and binding assays would indicate that the observed pharmacological activity is specific.
Conclusion: Towards a Clearer Pharmacological Picture
The indole-piperazine chemical scaffold holds significant promise for the development of novel therapeutics for CNS disorders. By systematically applying the rigorous experimental protocols outlined in this guide, researchers can independently verify and characterize the biological activities of 1H-Indole, 7-(1-piperazinyl)-. The comparative data generated against a panel of established drugs will provide a clear and objective assessment of its potential as a modulator of key serotonin and dopamine receptors. This structured approach, grounded in established pharmacological principles and methodologies, will enable a confident evaluation of this compound's therapeutic potential and guide future drug discovery efforts.
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Zhang J, Xie J. Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. [Link]
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Sittampalam GS, Gal-Edd N, Arkin M, et al. GTPγS Binding Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. [Link]
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GTPγS Binding Assay. Creative Bioarray. Accessed January 16, 2026. [Link]
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Staus DP, Wingler K, Lefkowitz RJ. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. ACS Chem Biol. 2020;15(4):1035-1044. [Link]
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Sittampalam GS, Coussens NP, Brimacombe K, et al. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. [Link]
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Zhang J, Xie J. Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. [Link]
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Harrison C, Traynor JR. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sci. 2003;74(4):489-508. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Indole, 7-(1-piperazinyl)-
This document provides essential procedural guidance for the safe handling and disposal of 1H-Indole, 7-(1-piperazinyl)-. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Assessment: A Synthesis of Structural Moieties
A specific Safety Data Sheet (SDS) for 1H-Indole, 7-(1-piperazinyl)- is not always readily available. Therefore, a robust risk assessment must be conducted by evaluating the hazards associated with its core chemical structures: the indole ring and the piperazine group .
-
The Indole Moiety: Derivatives of indole can cause skin, eye, and respiratory irritation.[1] While the indole core itself is of lower toxicity, it is a biologically active scaffold.[2]
-
The Piperazine Moiety: This is the primary driver of the compound's hazardous profile. Piperazine and its derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[3][4] Furthermore, piperazine is a known sensitizer, meaning it can cause allergic skin reactions and asthma-like symptoms upon inhalation.[3][5] There is also evidence suggesting it may be a reproductive toxin.[3][5]
Given these properties, 1H-Indole, 7-(1-piperazinyl)- must be treated as a hazardous substance . Its waste is, by extension, considered hazardous waste and must be managed according to stringent federal and local regulations.[6]
Table 1: Consolidated Hazard Profile
| Hazard Classification | Description | Rationale |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][4][5] | Attributed to the highly basic and reactive nature of the piperazine group. |
| Serious Eye Damage | Causes severe eye damage.[3][4][5] | Corrosive properties present a significant risk to eye tissue upon contact. |
| Respiratory/Skin Sensitization | May cause allergy, asthma symptoms, or breathing difficulties if inhaled; may cause an allergic skin reaction.[3][4][5] | Piperazine is a known sensitizer. Repeated exposure increases risk. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][5] | Based on data for piperazine.[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | The compound presents moderate acute toxicity risks through multiple exposure routes. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the significant hazards, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7] Do not use latex gloves. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs.[7]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[7] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect skin and clothing.[7]
-
Respiratory Protection: All handling of solid 1H-Indole, 7-(1-piperazinyl)- that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[3][8]
Spill Management: Immediate and Controlled Response
Accidents can happen; a prepared and immediate response is critical to mitigating risk.
For a Small-Scale Laboratory Spill:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area, except for those involved in the cleanup.[6]
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Containment: Prevent the spill from spreading. For solid spills, avoid any actions that could make the powder airborne.
-
Cleanup: Carefully sweep or scoop the solid material into a designated, clearly labeled hazardous waste container.[1][3] Avoid creating dust.[3] The container must be suitable for corrosive and toxic waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, according to your institution's policies.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department. Do not attempt to clean it up yourself.[6]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of 1H-Indole, 7-(1-piperazinyl)- is governed by the Resource Conservation and Recovery Act (RCRA) and must be handled as hazardous waste.[9] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[3][10][11]
Step 1: Waste Characterization
The first step is to formally classify the waste. Due to the corrosive and toxic nature of the piperazine moiety, waste containing 1H-Indole, 7-(1-piperazinyl)- is classified as hazardous waste.[6][12]
Step 2: Waste Segregation & Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Isolate the Waste: Collect all waste contaminated with 1H-Indole, 7-(1-piperazinyl)-, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper), in a dedicated hazardous waste container.
-
Avoid Incompatibles: This waste must be stored separately from strong oxidizing agents.[1]
-
Select the Right Container: Use a robust, chemically compatible container with a tightly sealing lid. The container must be in good condition, free of leaks or residues on the outside.
Step 3: Labeling
Proper labeling is a key compliance and safety requirement.
-
The container must be clearly labeled with the words "Hazardous Waste" .
-
List all chemical constituents, including the full name: "1H-Indole, 7-(1-piperazinyl)-" .
-
Clearly indicate the associated hazards: "Corrosive, Toxic, Sensitizer" .
Step 4: Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution's EHS program and EPA regulations.[13] Ensure the container remains closed except when actively adding waste.
Step 5: Final Disposal
-
Professional Service is Mandatory: The final disposal of this chemical waste must be managed by a licensed and certified professional hazardous waste disposal service.[3][6]
-
Documentation: Maintain meticulous records of waste generation and disposal. This "cradle-to-grave" documentation is a legal requirement under RCRA to ensure the waste is tracked until its final, safe disposal.[14]
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of 1H-Indole, 7-(1-piperazinyl)-.
Caption: Disposal Workflow Diagram
References
-
Safety Data Sheet - CDN Isotopes . Provides hazard information for Piperazine, including health effects and disposal considerations. Source: C/D/N Isotopes, Inc.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals . Outlines best practices for personal protective equipment in a laboratory setting. Source: Actylis Lab Solutions.
-
Material Safety Data Sheet - Piperazine, anhydrous, 99% . Details the hazards of anhydrous piperazine, including its corrosive nature and potential for causing sensitization. Source: Cole-Parmer.
-
Piperazine - HAZARD SUMMARY . A hazard summary from the New Jersey Department of Health, which recommends disposal as a hazardous waste. Source: NJDOH.
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Provides safety information for a related piperazine compound. Source: Carl ROTH.
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Explains the requirements under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste. Source: ACTenviro.
-
SAFETY DATA SHEET - Pro-Lab Diagnostics . Provides general guidance on the storage of chemical reagents. Source: Pro-Lab Diagnostics.
-
Piperazine - Safety Data Sheet . A safety data sheet that emphasizes not letting the product enter drains. Source: ChemicalBook.
-
SAFETY DATA SHEET - Thermo Fisher Scientific . General safety data sheet information. Source: Thermo Fisher Scientific.
-
SAFETY DATA SHEET - TCI Chemicals . Details the comprehensive hazards of Piperazine Anhydrous, including GHS classifications. Source: TOKYO CHEMICAL INDUSTRY CO., LTD.
-
SAFETY DATA SHEET - Fisher Scientific . Provides hazard and disposal information for a related indole compound, 1H-Indole-7-carbohydrazide. Source: Fisher Scientific.
-
Steps in Complying with Regulations for Hazardous Waste . An overview of EPA regulations for hazardous waste generators. Source: US EPA.
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Hazardous Waste - Overview . An introduction to OSHA's role in hazardous waste operations and emergency response. Source: Occupational Safety and Health Administration.
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Kovacs Indole Reagent | Lab Supply . Provides safety information regarding handling indole-containing reagents. Source: BIOLAB Inc.
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Hazardous Waste - Standards . Highlights specific OSHA standards related to hazardous waste. Source: Occupational Safety and Health Administration.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . General safety rules for laboratory chemical handling. Source: Unknown.
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . Discusses the characteristics of hazardous waste. Source: CDMS.
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Biomedical Importance of Indoles - PMC . A review of the biological activity of indole compounds. Source: National Institutes of Health.
-
Resource Conservation and Recovery Act (RCRA) Regulations . Lists the specific parts of the Code of Federal Regulations governing hazardous waste. Source: US EPA.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Outlines OSHA's training and transport standards for hazardous waste. Source: Clean Management.
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Hazardous Waste and Disposal . General guidelines from the American Chemical Society on chemical waste disposal. Source: American Chemical Society.
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EPA Hazardous Waste Management . Discusses the role of the EPA and RCRA in regulating hazardous waste. Source: Axonator.
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Personal protective equipment for handling 1H-Indole, 7-(1-piperazinyl)-
Comprehensive Safety and Handling Guide: 1H-Indole, 7-(1-piperazinyl)-
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1H-Indole, 7-(1-piperazinyl)- (CAS No: 84807-10-3). As no specific safety data sheet (SDS) is comprehensively available for this unique compound, this directive synthesizes safety information from the parent indole and piperazine moieties. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals. Our primary objective is to empower you with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.
Hazard Profile and Risk Assessment
The toxicological properties of 1H-Indole, 7-(1-piperazinyl)- have not been fully investigated. Therefore, a risk assessment must be based on the known hazards of its structural components: the indole scaffold and the piperazine ring. This principle of chemical analogy is a cornerstone of laboratory safety for novel compounds.
The indole moiety and its derivatives are known to be potentially harmful if swallowed or absorbed through the skin and can cause significant skin, eye, and respiratory irritation.[1][2][3][4] The piperazine moiety introduces more severe potential hazards; it is classified as a corrosive material that can cause severe skin burns and eye damage.[5][6][7] Furthermore, piperazine is a known skin and respiratory sensitizer, with the potential for allergic reactions, and is suspected of reproductive toxicity.[5][6]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Basis of Assessment | Potential Effects |
|---|---|---|
| Skin Corrosion/Irritation | Piperazine (Corrosive), Indole (Irritant)[1][2][5][6] | Causes severe skin burns and irritation. |
| Serious Eye Damage | Piperazine (Corrosive), Indole (Irritant)[1][2][5][6] | Risk of serious, permanent eye damage. |
| Respiratory/Skin Sensitization | Piperazine Moiety[5][6] | May cause allergic skin reactions or asthma-like symptoms if inhaled. |
| Acute Toxicity (Oral, Dermal) | Indole Derivatives[2][3] | Harmful if swallowed or in contact with skin. |
| Specific Target Organ Toxicity | Indole Derivatives[2][4] | May cause respiratory irritation. |
| Reproductive Toxicity | Piperazine Moiety[5][6] | Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE is not merely a checklist; it is a direct response to the anticipated hazards outlined above.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][5][7] A face shield must be worn in addition to goggles when there is a significant splash hazard.[3][8] | Protects against splashes that can cause irreversible eye damage, a primary risk from the corrosive piperazine moiety.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness), inspected prior to use.[2][5] | Provides a barrier against dermal absorption and corrosive contact. Gloves must be changed every 30-60 minutes or immediately if contamination is known or suspected to prevent breakthrough.[8] |
| Body Protection | A laboratory coat is the minimum requirement. A flame-retardant, anti-static, or chemically resistant apron or coveralls are required for procedures with a higher risk of spills or splashes.[3][5][9] | Minimizes skin exposure. Contaminated clothing must be removed immediately and laundered separately before reuse.[2][9] |
| Respiratory Protection | All handling of solids must occur in a certified chemical fume hood to control dust.[1][2] If a fume hood is not feasible or for large spills, a NIOSH/MSHA-approved respirator with an appropriate chemical cartridge (e.g., A-(P3) filter) is required.[2][5][8] | Prevents inhalation of dust or aerosols, mitigating risks of respiratory irritation and sensitization from both the indole and piperazine components.[4][5] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Operational Workflow
Adherence to a systematic operational plan is critical for minimizing exposure and preventing accidental release.
Engineering Controls
-
Ventilation: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and immediately accessible in the work area.[4][7]
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this safety guide and any available institutional chemical safety resources.
-
Demarcate a specific area for handling the compound.
-
Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within a fume hood or a ventilated balance enclosure to prevent dust generation.[1]
-
Use anti-static weigh paper or boats to minimize dispersal of fine powders.
-
-
Solution Preparation:
-
When dissolving, add the solid compound slowly to the solvent to avoid splashing.
-
Handle the solvent in accordance with its specific safety requirements.
-
-
During Use:
Safe Handling Workflow Diagram
Caption: Standard workflow for safely handling the compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.[11]
-
Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[11][12]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[11][13]
-
Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[11]
-
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, removing contact lenses if present and easy to do.[6][10] Seek immediate and specialized medical attention from an ophthalmologist.[5]
-
Skin Contact: Take off immediately all contaminated clothing and shoes.[6] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention due to the corrosive nature of piperazine.[6]
-
Inhalation: Remove the person from exposure to fresh air. If breathing is difficult or symptoms like coughing or wheezing occur, seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting.[6][10] Rinse the mouth thoroughly with water. Seek immediate medical attention.[10]
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
Decontamination
-
All non-disposable equipment (glassware, spatulas, stir bars) that has come into contact with the chemical must be thoroughly decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove chemical residues.
-
Follow this with a thorough wash using soap and water.
-
Dispose of the initial solvent rinse and any contaminated cleaning materials (e.g., wipes) as hazardous waste.[11]
Waste Disposal Protocol
-
Waste Segregation: All materials contaminated with 1H-Indole, 7-(1-piperazinyl)-, including excess reagent, contaminated consumables (pipette tips, gloves, weigh paper), and cleanup materials, must be disposed of as hazardous waste.[2][11]
-
Container Management: Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.[2][11] The label must include "Hazardous Waste" and the chemical name.[11]
-
Storage: Keep the waste container securely sealed when not in use.[2][11] Store it in a cool, dry, well-ventilated area away from incompatible materials, heat, and ignition sources.[2][7][12]
-
Final Disposal: The final disposal of the hazardous waste must be conducted through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2]
References
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- Personal protective equipment for handling 3-Allyl-1H-indole. Benchchem.
- SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Piperazine citrate Safety D
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
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- SAFETY D
- SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1H-Indole-7-carbohydrazide. Fisher Scientific.
- Piperazine Material Safety D
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- 1h-indole, 7-(1-piperazinyl)- (C12H15N3). PubChem.
- PIPERIDINE. CAMEO Chemicals - NOAA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
